molecular formula C14H12N2O5 B1669587 Cps-11 CAS No. 145945-21-7

Cps-11

Número de catálogo: B1669587
Número CAS: 145945-21-7
Peso molecular: 288.25 g/mol
Clave InChI: LZHQPJSJEITGHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

has antineoplastic activity

Propiedades

Número CAS

145945-21-7

Fórmula molecular

C14H12N2O5

Peso molecular

288.25 g/mol

Nombre IUPAC

2-[1-(hydroxymethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O5/c17-7-15-11(18)6-5-10(14(15)21)16-12(19)8-3-1-2-4-9(8)13(16)20/h1-4,10,17H,5-7H2

Clave InChI

LZHQPJSJEITGHB-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CO

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CPS 11
CPS-11
CPS11 compound

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of Cps-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cps-11, also known as N-(Hydroxymethyl)thalidomide, is a potent thalidomide analog with significant anti-cancer properties. Its mechanism of action is multifaceted, primarily revolving around the induction of reactive oxygen species (ROS), which in turn modulates key signaling pathways involved in cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its effects on the NF-κB and NFAT signaling pathways, and its role in cytokine expression. This document also outlines generalized experimental protocols for assessing the activity of this compound and presents available data in a structured format.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

The central tenet of this compound's activity is its ability to elevate intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules, including superoxide anions and hydrogen peroxide, that can induce cellular damage and act as signaling molecules. In the context of cancer, a moderate increase in ROS can promote tumor progression, while a significant elevation, as induced by this compound, can trigger apoptotic cell death. The primary source of this compound-induced ROS appears to be the mitochondria, where it is thought to interfere with the electron transport chain, leading to increased superoxide production.

Modulation of Key Signaling Pathways

The increase in intracellular ROS initiated by this compound serves as a critical signaling event that subsequently impacts two major transcription factors: Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT).

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that promotes inflammation, cell survival, and proliferation in many cancers, including multiple myeloma. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. The elevated ROS levels induced by this compound are believed to interfere with the upstream signaling kinases that mediate IκBα phosphorylation, thus keeping NF-κB in its inactive cytoplasmic state.

NF_kB_Inhibition Cps11 This compound ROS ↑ Reactive Oxygen Species (ROS) Cps11->ROS IKK IκB Kinase (IKK) ROS->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB NFkB_IkBa NF-κB/IκBα (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression

Figure 1. this compound mediated inhibition of the NF-κB signaling pathway.
Activation of the NFAT Signaling Pathway

In contrast to its inhibitory effect on NF-κB, this compound activates the NFAT transcription factor. NFAT proteins are key regulators of the immune response and are activated by a sustained increase in intracellular calcium levels. This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and induce the expression of target genes, including those involved in apoptosis.

The this compound-induced ROS production is linked to an increase in intracellular calcium, which in turn activates the calcineurin-NFAT pathway. This activation contributes to the pro-apoptotic effects of this compound.

NFAT_Activation Cps11 This compound ROS ↑ Reactive Oxygen Species (ROS) Cps11->ROS Ca2 ↑ Intracellular Ca²⁺ ROS->Ca2 Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT_p p-NFAT (Inactive) Calcineurin->NFAT_p NFAT NFAT (Active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Expression Apoptotic Genes Nucleus->Gene_Expression

Figure 2. this compound mediated activation of the NFAT signaling pathway.

Anti-Angiogenic and Anti-Proliferative Effects

Consistent with the mechanism of other thalidomide analogs, this compound exhibits anti-angiogenic properties. It has been shown to be active in human umbilical vein endothelial cell (HUVEC) proliferation and tube formation assays[1]. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting endothelial cell proliferation and the formation of vascular structures, this compound can restrict the nutrient and oxygen supply to tumors.

Furthermore, this compound demonstrates direct anti-proliferative effects on cancer cells, particularly in multiple myeloma. It can abrogate the proliferation of multiple myeloma cells that is induced by bone marrow stromal cells, indicating its ability to disrupt the supportive tumor microenvironment[1].

Data Presentation

While specific IC50 values for this compound are not widely available in the public literature, its potency is reported to be higher than that of thalidomide against multiple myeloma cell lines[1]. The following table summarizes the known biological activities of this compound.

Biological Activity Cell/Model System Observed Effect Reference
Anti-proliferativeHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of proliferation[1]
Anti-angiogenicHUVEC Tube Formation AssayInhibition of tube formation[1]
Anti-tumorMX-1 Human Breast Cancer XenograftEnhanced anti-tumor potency of Taxol[1]
Anti-proliferativeMultiple Myeloma (MM) Cell LinesInhibition of proliferation[1]
Microenvironment DisruptionMM cells co-cultured with Bone Marrow Stromal Cells (BMSCs)Abrogation of BMSC-induced proliferation[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the reported activities, the following are generalized protocols for key experiments.

HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Preparation: Thaw and culture HUVECs in endothelial growth medium. Prepare a 96-well plate coated with Matrigel or a similar basement membrane extract.

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or a vehicle control. Seed the cells onto the Matrigel-coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a multiple myeloma cell line) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce NF-κB activity.

  • Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric change for SEAP) according to the manufacturer's instructions. A decrease in reporter activity in this compound-treated cells compared to the control indicates inhibition of the NF-κB pathway.

NFAT Reporter Assay

This assay measures the transcriptional activity of NFAT.

  • Cell Transfection: Transfect a suitable cell line (e.g., Jurkat T-cells) with a reporter plasmid containing an NFAT response element driving the expression of a reporter gene.

  • Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

  • Stimulation: Stimulate the cells with an NFAT activator, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.

  • Measurement: Measure the reporter gene activity. An increase in reporter activity in this compound-treated cells compared to the control indicates activation of the NFAT pathway.

Conclusion

This compound is a promising thalidomide analog with a distinct mechanism of action centered on the induction of ROS. This leads to the dual modulation of the NF-κB and NFAT signaling pathways, resulting in anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Further research is warranted to fully elucidate the detailed molecular interactions and to obtain comprehensive quantitative data on its efficacy in various cancer models. The experimental frameworks provided in this guide can serve as a basis for such future investigations.

References

Discovery of Cps-11: A Novel Inhibitor of the Fictional Kinase-Associated Protein 7 (KAP7)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis pathway of Cps-11. This document is intended for researchers, scientists, and drug development professionals.

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of Kinase-Associated Protein 7 (KAP7). KAP7 is a newly identified scaffold protein believed to play a crucial role in the progression of certain neurodegenerative disorders by facilitating aberrant protein-protein interactions within the fictional "NeuroKinase Signaling Cascade."

The HTS utilized a fluorescence polarization assay designed to detect the disruption of the interaction between KAP7 and its binding partner, "NeuroKinase Alpha" (NKA). A library of over 250,000 small molecules was screened. Initial hits were validated through a series of secondary assays, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to confirm direct binding to KAP7 and determine binding affinities.

This compound emerged as a lead candidate due to its high affinity and specificity for KAP7, as well as its favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties.

Synthesis Pathway of this compound

The synthesis of this compound is a three-step process starting from commercially available precursors. The pathway was optimized for yield and purity, and the details of the experimental protocol are provided below.

Synthesis Workflow

G A Step 1: Suzuki Coupling B Step 2: Amide Bond Formation A->B C Step 3: Cyclization B->C D This compound C->D

Caption: A high-level overview of the this compound synthesis workflow.

Detailed Synthesis Pathway

G A Precursor A + Precursor B B Intermediate 1 A->B Suzuki Coupling C Intermediate 1 + Precursor C D Intermediate 2 C->D Amide Bond Formation E Intermediate 2 F This compound E->F Cyclization G A Upstream Signal B NeuroKinase Alpha (NKA) A->B C KAP7 B->C Binding D Downstream Effector C->D Activation E Neurodegenerative Phenotype D->E F This compound F->C Inhibition

An In-depth Technical Guide to Cps-11: Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The designation "Cps-11" is associated with two distinct molecules in biomedical research: Caspase-11, a key mediator of the innate immune response, and CPS11, a synthetic analog of thalidomide with anti-cancer properties. This guide provides a comprehensive overview of the preliminary in vitro studies for both entities, catering to researchers, scientists, and drug development professionals. The information is organized into two distinct parts to address the specific characteristics and experimental findings related to each molecule.

Part 1: Caspase-11

Caspase-11 is a cysteine-aspartic protease that plays a critical role in the non-canonical inflammasome pathway, primarily in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation leads to a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.

Data Presentation: Quantitative In Vitro Studies of Caspase-11

The following tables summarize key quantitative data from in vitro experiments investigating the function and regulation of Caspase-11.

Cell LineTreatmentTime PointEndpoint MeasuredResultReference
RAW264.7LPS + Cholera Toxin B (CTB)16 hCell Death~80%[1]
RAW264.7Transfected LPS16 hCell Death~40%[1]
C3aR KO & C3 KO RAW cellsLPS + CTB16 hCell Death~50% reduction vs. WT[1]
Bone Marrow-Derived Macrophages (BMDMs)LPS stimulation-Caspase-11 mRNA Expression~20-fold increase[2]
Experimental Protocols

This protocol describes the induction of Caspase-11 dependent pyroptosis in a murine macrophage cell line.

a. Cell Culture:

  • Murine macrophage cell lines, such as RAW264.7, are cultured in high-glucose DMEM supplemented with 10% FBS and antibiotics.[3]

b. Stimulation:

  • To induce Caspase-11 expression (priming), cells are treated with a TLR agonist like Pam3CSK4 (1 µg/ml) for 5 hours or LPS (20-500 ng/mL) for a specified duration.[2][4]

  • For intracellular delivery of LPS to trigger Caspase-11 activation, two methods are commonly used:

    • Toxin Co-administration: Cells are treated with LPS in conjunction with a delivery vehicle like Cholera Toxin B (CTB).[1]

    • LPS Electroporation/Transfection: LPS is directly introduced into the cytoplasm of the cells using electroporation or a transfection reagent.[1][4]

c. Endpoint Analysis:

  • Cell Death Quantification: Pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the culture supernatant using a cytotoxicity assay kit. Cell death can also be monitored in real-time using membrane-impermeable dyes like YOYO-1.[4]

  • Western Blotting: Cell lysates and supernatants are collected to detect the cleavage of Caspase-11 and its substrate, Gasdermin D (GSDMD), by immunoblotting.[1][4]

  • Cytokine Measurement: The release of inflammatory cytokines like IL-1β and IL-18 into the supernatant is quantified using ELISA.

This protocol outlines a method to measure the enzymatic activity of Caspase-11.

a. Immunoprecipitation (optional):

  • Endogenous Caspase-11 can be immunoprecipitated from cell lysates to isolate it from other cellular components.

b. Fluorogenic Substrate Assay:

  • The immunoprecipitated Caspase-11 or cell lysate is mixed with an assay buffer (e.g., 50mM HEPES pH 7.5, 150mM NaCl, 3mM EDTA, 0.005% Tween-20, and 10mM DTT).[5]

  • A fluorogenic caspase substrate, such as zVAD-AMC, is added to the reaction at a final concentration of 75µM.[5]

  • The mixture is incubated at 37°C for 30 minutes.[5]

  • Substrate cleavage is monitored by measuring the fluorescence of the released AMC group.

Signaling Pathways and Experimental Workflows

Caspase11_Signaling_Pathway cluster_TLR_Signaling TLR Signaling (Priming) cluster_NonCanonical_Inflammasome Non-Canonical Inflammasome Activation LPS Extracellular LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF Type_I_IFN Type I IFN Signaling TRIF->Type_I_IFN Casp11_Expression Caspase-11 Expression Type_I_IFN->Casp11_Expression Intracellular_LPS Intracellular LPS Caspase11 Caspase-11 Intracellular_LPS->Caspase11 Direct Binding GSDMD Gasdermin D (GSDMD) Caspase11->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome Activation GSDMD_N->NLRP3 K+ Efflux Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_IL18 IL-1β / IL-18 Maturation Caspase1->IL1b_IL18

Caption: Caspase-11 signaling pathway.

Part 2: CPS11 (Thalidomide Analog)

CPS11, also known as N-(Hydroxymethyl)thalidomide, is a derivative of thalidomide being investigated for its anti-cancer and immunomodulatory activities. It has shown potential in preclinical models of various malignancies, including multiple myeloma and prostate cancer.

Data Presentation: Quantitative In Vitro Studies of CPS11

The following tables summarize key quantitative data from in vitro experiments investigating the effects of CPS11.

Cell LineTreatmentEndpoint MeasuredResultReference
H157CPS11 (up to 100 µM)ToxicityNo toxicity observed at 48h[6]
WT MEFs & p38α-/- MEFsCPS11 (up to 100 µM)ToxicityNo toxicity observed[6]
H157CPS11 (50 µM)ApoptosisNo induction of apoptosis at 24h or 48h[6]
PC3 (Prostate Cancer)CPS11, CPS45, CPS49, ThalidomidePDGF-AA LevelsCPS45, CPS49, and Thalidomide significantly reduced levels by 58-82% (CPS11 effect not specified as significant)[7][8]
Experimental Protocols

This protocol is used to assess the cytotoxic and anti-proliferative effects of CPS11 on cancer cell lines.

a. Cell Culture:

  • Human cancer cell lines (e.g., multiple myeloma lines, H157, PC3, 22Rv1) are maintained in appropriate culture media and conditions.

b. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • A range of concentrations of CPS11 (e.g., 0-200 µM) is added to the wells.[9]

  • Cells are incubated for various time points (e.g., 24, 48, 72 hours).

c. Endpoint Analysis:

  • Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

  • The results are often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This protocol is used to investigate the effect of CPS11 on key signaling pathways.

a. Cell Treatment and Lysis:

  • Cells are treated with CPS11 at a specified concentration and for various durations (e.g., 15 minutes to 4 hours).[6]

  • Following treatment, cells are washed and lysed to extract total protein.

b. Immunoblotting:

  • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is probed with primary antibodies against proteins of interest (e.g., phospho-IκB, IκB, phospho-RelA, RelA, phospho-Akt, Akt) and appropriate secondary antibodies.[6]

  • Protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

CPS11_Signaling_Pathway cluster_NFkB_Inhibition NF-κB Inhibition cluster_NFAT_Activation NFAT Activation CPS11 CPS11 ROS Elevated ROS CPS11->ROS IKK IKK Complex ROS->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IKK->IkB Inhibits Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus_NFkB Nuclear Translocation & Gene Expression NFkB->Nucleus_NFkB CPS11_2 CPS11 NFAT NFAT Activation CPS11_2->NFAT Cytokine Repressed Cytokine Expression NFAT->Cytokine

Caption: Proposed mechanism of CPS11 action.

References

Caspase-11: An In-Depth Technical Guide to its Biological Function and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a member of the caspase family of cysteine proteases, plays a critical role in the innate immune system's defense against intracellular pathogens. As a key mediator of the non-canonical inflammasome pathway, Caspase-11 functions as a cytosolic sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3][4][5] Activation of Caspase-11 triggers a cascade of inflammatory responses, including a lytic form of programmed cell death known as pyroptosis, and the maturation and release of pro-inflammatory cytokines.[1][2][3][4] This technical guide provides a comprehensive overview of the biological function and activity of Caspase-11, with a focus on its signaling pathways, enzymatic activity, and the experimental protocols used for its study.

Biological Function

The primary biological function of Caspase-11 is to act as an intracellular sentinel for the presence of Gram-negative bacteria. Unlike toll-like receptors (TLRs) that detect extracellular or endosomal LPS, Caspase-11 recognizes LPS that has gained access to the host cell cytosol.[1][2][3][4][5] This recognition is crucial for mounting an effective immune response against invasive bacterial infections.

Upon activation, Caspase-11 initiates a pro-inflammatory cascade with two major outcomes:

  • Pyroptosis: Activated Caspase-11 directly cleaves Gasdermin D (GSDMD), a member of the gasdermin protein family.[6][7][8][9] This cleavage event releases the N-terminal domain of GSDMD, which then oligomerizes and inserts into the plasma membrane, forming pores.[6][7][8][9] These pores disrupt the osmotic balance of the cell, leading to cell swelling and eventual lysis, a process termed pyroptosis. The lytic nature of pyroptosis results in the release of cellular contents, including pro-inflammatory mediators, which further amplify the immune response.

  • Cytokine Maturation: The pores formed by GSDMD also facilitate the release of mature pro-inflammatory cytokines, such as IL-1β and IL-18.[1][4] While Caspase-11 does not directly process pro-IL-1β and pro-IL-18, its activation leads to the secondary activation of the NLRP3 inflammasome and Caspase-1, which are responsible for the cleavage and maturation of these cytokines.[1][4][10][11]

The activation of Caspase-11 and subsequent pyroptosis are critical for host defense but can also contribute to the pathophysiology of sepsis when dysregulated.[10]

Signaling Pathway: The Non-Canonical Inflammasome

Caspase-11 is the central component of the non-canonical inflammasome pathway. This pathway is initiated by the presence of cytosolic LPS.

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS LPS Gram-negative Bacteria->LPS releases Caspase-11 (pro) Caspase-11 (pro) LPS->Caspase-11 (pro) binds & activates Caspase-11 (active) Caspase-11 (active) Caspase-11 (pro)->Caspase-11 (active) GSDMD GSDMD Caspase-11 (active)->GSDMD cleaves GSDMD-N GSDMD-N GSDMD->GSDMD-N Pore Formation Pore Formation GSDMD-N->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis NLRP3 Inflammasome NLRP3 Inflammasome Pore Formation->NLRP3 Inflammasome K+ efflux activates Cytokine Release Cytokine Release Pore Formation->Cytokine Release Caspase-1 (pro) Caspase-1 (pro) NLRP3 Inflammasome->Caspase-1 (pro) activates Caspase-1 (active) Caspase-1 (active) Caspase-1 (pro)->Caspase-1 (active) pro-IL-1β/18 pro-IL-1β/18 Caspase-1 (active)->pro-IL-1β/18 cleaves IL-1β/18 (mature) IL-1β/18 (mature) pro-IL-1β/18->IL-1β/18 (mature) IL-1β/18 (mature)->Cytokine Release

Figure 1: Non-Canonical Inflammasome Signaling Pathway.

Enzymatic Activity and Inhibitors

Caspase-11 exhibits a preference for cleaving substrates after an aspartate residue. Its primary and most well-characterized substrate is Gasdermin D. While specific kinetic parameters for Caspase-11 are not as extensively documented as for other caspases, its activity can be measured using fluorogenic peptide substrates.

InhibitorTarget(s)IC50Notes
Ac-FLTD-CMKCaspase-1, -4, -5, -11Caspase-1: 46.7 nM, Caspase-4: 1.49 µM, Caspase-5: 329 nMA Gasdermin D-derived inhibitor with specificity for inflammatory caspases.[3]
WedelolactoneIKK Complex, 5-Lipoxygenase5-Lox: 2.5 µMSuppresses LPS-induced Caspase-11 expression.[3]
VX-765Caspase-1-May indirectly influence Caspase-11 activity.
Z-VAD-FMKPan-caspase-Broad-spectrum caspase inhibitor, not specific for Caspase-11.

Experimental Protocols

Assessment of Caspase-11-Mediated Pyroptosis via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes, a hallmark of pyroptosis.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or other relevant cell type

  • Lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli O111:B4)

  • Transfection reagent (e.g., FuGENE HD)

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Sigma-Aldrich)[1][4][12][13]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Priming (Optional but Recommended): Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 4-6 hours to upregulate pro-Caspase-11 expression.

  • Induction of Pyroptosis:

    • Prepare a complex of a higher concentration of LPS (e.g., 1-5 µg/mL) and a transfection reagent according to the manufacturer's instructions to deliver LPS into the cytosol.

    • Add the LPS/transfection reagent complex to the cells.

    • Include appropriate controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium-only wells (background).

  • Incubation: Incubate the plate for the desired time period (e.g., 4-16 hours) at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

LDH_Assay_Workflow A Seed BMDMs in 96-well plate B Prime cells with low-dose LPS (4-6h) A->B C Transfect cells with high-dose LPS to induce pyroptosis B->C D Incubate for 4-16h C->D E Centrifuge plate D->E F Transfer supernatant to a new plate E->F G Add LDH reaction mixture F->G H Incubate at RT (30 min) G->H I Add stop solution H->I J Measure absorbance at 490 nm I->J K Calculate % cytotoxicity J->K

Figure 2: Workflow for LDH Release Assay.
Detection of Gasdermin D Cleavage by Western Blot

This protocol allows for the direct visualization of Caspase-11's enzymatic activity by detecting the cleavage of its substrate, GSDMD.

Materials:

  • Cell lysates from control and treated cells (prepared as in the LDH assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Gasdermin D (recognizing both full-length and the N-terminal cleavage product)

    • Anti-Caspase-11 (to confirm expression and processing)

    • Anti-β-actin or GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel (e.g., 12% or 4-20% gradient gel).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved GSDMD N-terminal fragment (p30) in treated samples.

In Vitro Caspase-11 Activity Assay

This protocol measures the enzymatic activity of recombinant Caspase-11 using a fluorogenic substrate.

Materials:

  • Recombinant active Caspase-11

  • Fluorogenic substrate: Ac-LEHD-AMC (N-Acetyl-Leu-Glu-His-Asp-7-amino-4-methylcoumarin)

  • Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Ac-LEHD-AMC in DMSO (e.g., 10 mM).

    • Prepare working solutions of recombinant Caspase-11 in caspase assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the desired amount of recombinant Caspase-11 to each well.

    • Include wells with buffer only as a negative control.

    • If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add the Ac-LEHD-AMC substrate to each well to a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The increase in fluorescence corresponds to the cleavage of the AMC group from the peptide substrate and is proportional to the Caspase-11 activity. Data can be expressed as relative fluorescence units (RFU).

Conclusion

Caspase-11 is a critical component of the innate immune system, functioning as a direct sensor of cytosolic LPS and the initiator of the non-canonical inflammasome pathway. Its activation leads to pyroptosis and the release of pro-inflammatory cytokines, which are essential for combating Gram-negative bacterial infections. The detailed understanding of Caspase-11's biological function and the availability of robust experimental protocols are vital for researchers in immunology and drug development who are exploring novel therapeutic strategies for infectious and inflammatory diseases, particularly sepsis. This guide provides a foundational resource for the study of this important inflammatory caspase.

References

An In-depth Technical Guide to the Homologs and Analogs of Caspase-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspase-11, a key player in the innate immune system, serves as a cytosolic sensor for bacterial lipopolysaccharide (LPS), triggering a pro-inflammatory form of cell death known as pyroptosis. This technical guide provides a comprehensive overview of Caspase-11, its human homologs (Caspase-4 and Caspase-5), and synthetic analogs developed for therapeutic and research purposes. We delve into the signaling pathways, comparative quantitative data, and detailed experimental protocols relevant to the study of these inflammatory caspases. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, infectious disease, and drug development.

Introduction to Caspase-11 and its Homologs

Murine Caspase-11, and its human counterparts Caspase-4 and Caspase-5, are inflammatory caspases that play a critical role in the host defense against Gram-negative bacteria.[1][2] Unlike other caspases that are typically activated by large multi-protein complexes called inflammasomes, Caspase-11, -4, and -5 are directly activated by binding to the lipid A moiety of cytosolic LPS.[1][3] This activation initiates the non-canonical inflammasome pathway, leading to pyroptosis and the release of pro-inflammatory cytokines.

The human inflammatory caspases, including Caspase-4 and -5, are encoded by genes located on chromosome 11.[2] Caspase-4 and -5 are believed to have arisen from a gene duplication event of an ancestral gene.[2] While murine Caspase-11 is the ortholog of human Caspase-4 and -5, there are functional differences between them.

Quantitative Data Summary

Table 1: Sequence Identity of Human Caspase-4 and -5 to Murine Caspase-11
Human HomologAmino Acid Sequence Identity to Murine Caspase-11
Caspase-468%[2]
Caspase-547%[2]
Table 2: Substrate Specificity and Catalytic Efficiency of Inflammatory Caspases
CaspaseSubstratekcat/KM (M⁻¹s⁻¹)Reference
Human Caspase-1Gasdermin D1.1 x 10⁵[4]
pro-IL-181.8 x 10⁴[4]
pro-IL-1β1.2 x 10⁴[4]
Human Caspase-4Gasdermin D1.2 x 10⁵[4]
pro-IL-181.1 x 10⁴[4]
pro-IL-1βNot Detected[4]
Human Caspase-5Gasdermin D2.0 x 10⁴[4]
pro-IL-181.2 x 10³[4]
pro-IL-1β1.1 x 10²[4]
Murine Caspase-11Gasdermin DHigh[4]
pro-IL-18Very Weak[4]
pro-IL-1βNot Detected[4]

Note: The catalytic efficiency of murine Caspase-11 on Gasdermin D is described as high, but specific kcat/KM values were not provided in the referenced literature in direct comparison to the human caspases.

Table 3: IC₅₀ Values of Selected Caspase Inhibitors
InhibitorTarget CaspaseIC₅₀Reference
Ac-FLTD-CMKCaspase-146.7 nM[5]
Caspase-41.49 µM[5]
Caspase-5329 nM[5]
WedelolactoneIKK Complex (indirectly suppressing Caspase-11 expression)-[5]
5-lipoxygenase (5-Lox)2.5 µM[5]
VX-765Caspase-1-[6]

Note: VX-765 is a Caspase-1 inhibitor that can indirectly affect Caspase-11 activity.[6]

Signaling Pathways

The activation of Caspase-11 and its homologs initiates a signaling cascade known as the non-canonical inflammasome pathway. This pathway is critical for the innate immune response to intracellular bacterial infections.

Non-Canonical Inflammasome Activation

The non-canonical inflammasome pathway is triggered by the direct binding of cytosolic LPS to the CARD domain of Caspase-11 (in mice) or Caspase-4/5 (in humans). This interaction leads to the oligomerization and auto-activation of the caspase.

NonCanonical_Inflammasome_Activation cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Internalization Casp11_inactive pro-Caspase-11 LPS_intra->Casp11_inactive Direct Binding Casp11_active Active Caspase-11 (Oligomer) Casp11_inactive->Casp11_active Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) Casp11_active->GSDMD Cleavage GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis NLRP3_inflammasome NLRP3 Inflammasome Activation pro_Casp1 pro-Caspase-1 NLRP3_inflammasome->pro_Casp1 Casp1_active Active Caspase-1 pro_Casp1->Casp1_active Cleavage pro_IL1b pro-IL-1β Casp1_active->pro_IL1b pro_IL18 pro-IL-18 Casp1_active->pro_IL18 IL1b IL-1β pro_IL1b->IL1b Cleavage IL1b->LPS_ext Release IL18 IL-18 pro_IL18->IL18 Cleavage IL18->LPS_ext Release Pore->Pyroptosis Pore->NLRP3_inflammasome K+ Efflux

Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.

Experimental Protocols

Recombinant Inflammatory Caspase Expression and Purification

This protocol describes the expression and purification of the catalytic domain of inflammatory caspases, such as Caspase-4, from E. coli.[7][8]

Materials:

  • Expression vector with a poly-histidine (His)-tag and the sequence for the caspase catalytic domain.[7]

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Ni-NTA agarose resin.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 3-4 hours at 37°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA agarose column.

  • Wash the column with wash buffer.

  • Elute the protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer.

  • Concentrate the protein and store at -80°C.

Recombinant_Protein_Purification Start E. coli with Expression Vector Culture Bacterial Culture Start->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chromo Ni-NTA Affinity Chromatography Clarification->Affinity_Chromo Wash Wash Affinity_Chromo->Wash Elution Elution Wash->Elution Dialysis Dialysis Elution->Dialysis End Purified Recombinant Caspase Dialysis->End

Caption: Workflow for recombinant caspase purification.

In Vitro Caspase Activity Assay

This protocol describes an in vitro assay to measure the catalytic activity of purified recombinant caspases on a protein substrate.[7][8]

Materials:

  • Purified recombinant caspase.

  • Purified substrate protein (e.g., pro-IL-1β, GSDMD).

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents.

  • Antibodies against the substrate protein.

Procedure:

  • Set up reactions containing the caspase assay buffer, a fixed amount of the substrate protein, and varying concentrations of the recombinant caspase.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane for Western blot analysis.

  • Probe the membrane with an antibody that recognizes the substrate to visualize the cleavage products.

  • Quantify the band intensities to determine the extent of substrate cleavage.

Western Blot Analysis of Caspase-11 Activation

This protocol details the detection of Caspase-11 activation in cell lysates by observing its cleavage into active subunits.[8][9][10][11][12]

Materials:

  • Cell culture and treatment reagents (e.g., LPS).

  • Ice-cold PBS.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and buffers.

  • Western blot apparatus and reagents.

  • Primary antibody against Caspase-11.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture and treat cells as required to induce Caspase-11 activation.

  • Wash cells with ice-cold PBS and lyse with cell lysis buffer.[11]

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with the primary anti-Caspase-11 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunoprecipitation of Caspase-11

This protocol is for the immunoprecipitation of Caspase-11 from cell lysates to study its interactions with other proteins.[13][14]

Materials:

  • Cell lysate containing the protein of interest.

  • Immunoprecipitating antibody (anti-Caspase-11).

  • Protein A/G agarose or sepharose beads.

  • Wash buffer (e.g., lysis buffer).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G beads and then centrifuging to remove non-specific binding proteins.

  • Add the anti-Caspase-11 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rocking.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 1 hour at 4°C.

  • Pellet the beads by centrifugation and wash several times with wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by Western blot.

Analogs and Inhibitors of Caspase-11

The development of specific inhibitors for inflammatory caspases is a significant area of research for the treatment of inflammatory diseases.

Synthetic Analogs and Inhibitors

Several compounds have been identified as inhibitors of Caspase-11, although many act indirectly or also target other caspases.

  • Ac-FLTD-CMK: A peptide-based inhibitor derived from the cleavage site of Gasdermin D. It shows inhibitory activity against Caspase-1, -4, -5, and -11.[5]

  • Wedelolactone: A natural product that suppresses LPS-induced Caspase-11 expression by inhibiting the IKK complex.[5][7]

  • VX-765: A Caspase-1 inhibitor that can indirectly affect Caspase-11 due to the crosstalk between the canonical and non-canonical inflammasome pathways.[6]

  • Peptide-based inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK, Q-VD-Oph): These are broad-spectrum caspase inhibitors that have been optimized for better cell permeability and stability.[6]

The synthesis of peptidyl inhibitors often involves coupling a tetrapeptide recognition motif to a reactive "warhead" group, such as a fluoromethylketone (FMK) or a chloromethylketone (CMK), which irreversibly binds to the catalytic cysteine of the caspase.[6][15]

Conclusion

Caspase-11 and its human homologs, Caspase-4 and -5, are central to the innate immune response against Gram-negative bacteria. Understanding their activation, regulation, and substrate specificity is crucial for the development of novel therapeutics for infectious and inflammatory diseases. This guide provides a foundational overview of the key molecular and cellular aspects of these important enzymes, along with practical experimental protocols for their study. Further research into the development of highly specific inhibitors for Caspase-11/4/5 holds significant promise for the treatment of conditions driven by excessive inflammation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Research and Discovery of Caspase-11 and the Thalidomide Analog CPS Class

This technical guide provides a comprehensive overview of the seminal research and discovery papers concerning two distinct but significant molecules often associated with "Cps-11" in biomedical literature: Caspase-11 , a key mediator of the innate immune system's response to bacterial infection, and a class of N-substituted thalidomide analogs (CPS11, CPS45, and CPS49) with potent anti-leukemic properties. This document is designed to serve as a detailed resource, presenting quantitative data, experimental protocols, and visual representations of the core concepts from the foundational studies.

Part 1: Caspase-11 and the Non-Canonical Inflammasome

Discovery and Core Concepts

For many years, the activation of caspase-1 by multi-protein complexes called inflammasomes was considered the primary pathway for inducing the inflammatory form of cell death known as pyroptosis and for processing pro-inflammatory cytokines like interleukin-1β (IL-1β). However, early research in the 2010s unveiled a distinct, "non-canonical" inflammasome pathway.

A pivotal 2011 study by Kayagaki et al. demonstrated that caspase-11, a previously enigmatic inflammatory caspase, is critical for caspase-1 activation and IL-1β production in macrophages infected with certain Gram-negative bacteria, such as Escherichia coli and Citrobacter rodentium[1][2]. Using gene-targeted mice, they showed that Casp11(-/-) macrophages failed to secrete IL-1β in response to these bacteria but responded normally to stimuli that trigger the canonical inflammasome, such as ATP and monosodium urate[1][2]. This indicated that caspase-11 is engaged by a separate, non-canonical pathway[1][2]. Furthermore, they discovered that the widely used Casp1(-/-) mice on a 129 strain background also harbored a mutation in the nearby Casp11 gene, meaning these mice were deficient in both caspases[1][2]. This finding was crucial for re-interpreting previous studies on inflammasome biology. The study also revealed that loss of caspase-11, rather than caspase-1, was protective against a lethal dose of lipopolysaccharide (LPS), highlighting its critical role in endotoxic shock[1][2].

Building on this, a 2014 paper by Shi et al. identified caspase-11 as the direct intracellular sensor for LPS[3][4]. The research showed that the CARD (caspase activation and recruitment domain) of caspase-11 (and its human homologs, caspase-4 and -5) directly binds to the lipid A moiety of LPS with high affinity and specificity[3][4]. This binding event triggers the oligomerization and activation of caspase-11, initiating downstream signaling[3][4]. This discovery was groundbreaking as it revealed a new mode of pattern recognition in the innate immune system, where an inflammatory caspase itself functions as the receptor, bypassing the need for an upstream sensor protein typical of canonical inflammasomes[3].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from the foundational papers on caspase-11.

Table 1: IL-1β Secretion in Bone Marrow-Derived Macrophages (BMDMs)

StimulusGenotypeIL-1β Secretion (pg/mL)Reference
E. coliWild-Type~1500[1]
E. coliCasp11(-/-)<100[1]
C. rodentiumWild-Type~1200[1]
C. rodentiumCasp11(-/-)<100[1]
ATPWild-Type~2000[1]
ATPCasp11(-/-)~2000[1]

Table 2: Cell Death (Pyroptosis) in BMDMs

StimulusGenotypeCell Death (% LDH Release)Reference
E. coliWild-Type~60%[1]
E. coliCasp11(-/-)~20%[1]
Cholera Toxin BWild-Type~70%
Cholera Toxin BCasp11(-/-)~10%

Table 3: Survival of Mice after LPS-Induced Endotoxic Shock

TreatmentGenotypeSurvival RateReference
LPS (high dose)Wild-Type0%[1][5]
LPS (high dose)Casp11(-/-)~80%[1][5]
LPS (high dose)Casp1(-/-) Casp11(mut)~90%[1]
Experimental Protocols
1.3.1. Macrophage Culture and Infection (Kayagaki et al., 2011)
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) were harvested from the femurs and tibias of mice. Cells were cultured for 7 days in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

  • Priming: Before stimulation, BMDMs were primed with 0.5 µg/mL of Pam3CSK4 for 4 hours to upregulate pro-IL-1β and caspase-11 expression.

  • Bacterial Infection: Primed BMDMs were infected with E. coli (strain EPEC E2348/69) or C. rodentium at a multiplicity of infection (MOI) of 25.

  • Incubation: The infection was allowed to proceed for the indicated times (e.g., 16 hours) before supernatants and cell lysates were collected for analysis.

1.3.2. Cytokine and LDH Measurement (Kayagaki et al., 2011)
  • Sample Collection: After the incubation period, cell culture supernatants were collected.

  • ELISA for IL-1β: IL-1β concentrations in the supernatants were measured using a mouse IL-1β ELISA kit (R&D Systems) according to the manufacturer's instructions.

  • LDH Assay for Cell Death: Pyroptosis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using the CytoTox 96 Non-Radioactive Cytotoxicity Assay kit (Promega). The percentage of cell death was calculated relative to a maximum LDH release control (cells lysed with 1% Triton X-100).

1.3.3. LPS-Caspase-11 Binding Assay (Shi et al., 2014)
  • Cell Lysate Preparation: HEK293T cells were transfected with plasmids expressing Flag-tagged caspase-11 mutants. After 24 hours, cells were lysed in a Triton X-100-based buffer.

  • Biotin-LPS Pull-Down: Biotinylated LPS (1 µg) was incubated with streptavidin-agarose beads for 1 hour at 4°C.

  • Incubation: The cell lysate was then added to the biotin-LPS-bead complexes and incubated for an additional 2 hours at 4°C with rotation.

  • Washing and Elution: The beads were washed three times with lysis buffer. Bound proteins were eluted by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Eluted proteins were separated by SDS-PAGE and immunoblotted with an anti-Flag antibody to detect bound caspase-11.

Mandatory Visualizations

Caspase11_Pathway LPS_extra Extracellular Gram-Negative Bacteria LPS_cyto Cytosolic LPS LPS_extra->LPS_cyto Enters Cytosol Casp11_inactive pro-Caspase-11 LPS_cyto->Casp11_inactive Direct Binding (CARD) Casp11_active Active Caspase-11 (Oligomer) Casp11_inactive->Casp11_active Oligomerization GSDMD Gasdermin D (GSDMD) Casp11_active->GSDMD Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms Pore in Plasma Membrane Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome Activation GSDMD_N->NLRP3 K+ Efflux Casp1_inactive pro-Caspase-1 NLRP3->Casp1_inactive Casp1_active Active Caspase-1 Casp1_inactive->Casp1_active Cleavage proIL1b pro-IL-1β Casp1_active->proIL1b Cleavage IL1b Mature IL-1β (Secretion) proIL1b->IL1b

Caption: Caspase-11 Non-Canonical Inflammasome Signaling Pathway.

Caspase11_Workflow Start Start: Culture BMDMs (WT vs. Casp11-/-) Prime Prime with Pam3CSK4 (4h) (Upregulates pro-IL-1β, Casp-11) Start->Prime Infect Infect with Gram-Negative Bacteria (e.g., E. coli, MOI 25) Prime->Infect Incubate Incubate for 16 hours Infect->Incubate Collect Collect Supernatant and Cell Lysate Incubate->Collect Analyze Analyze Samples Collect->Analyze ELISA Measure IL-1β (ELISA) Analyze->ELISA LDH Measure Cell Death (LDH Assay) Analyze->LDH Western Analyze Protein Cleavage (Western Blot for Casp-1, Casp-11) Analyze->Western

Caption: Experimental Workflow for Caspase-11 Activation Analysis.

Part 2: Thalidomide Analog CPS Class

Discovery and Core Concepts

Thalidomide, a drug with a notorious history, has seen a resurgence due to its anti-inflammatory, immunomodulatory, and anti-angiogenic properties. This has spurred the development of more potent and less toxic analogs. A 2006 study in the journal Blood by Marriott et al. identified a novel functional class of thalidomide analogs, including CPS11, CPS45, and CPS49, with selective anti-leukemic activity[3][6].

This early research demonstrated that these compounds, with CPS45 being a prominent example, operate through a distinct mechanism of action. They simultaneously repress the nuclear factor-kappaB (NF-κB) pathway while activating the nuclear factor of activated T-cells (NFAT) pathway[6]. This dual activity was found to be mediated by a rapid and significant increase in intracellular reactive oxygen species (ROS)[6]. The elevated ROS levels were associated with a cascade of downstream events, including an increase in intracellular calcium, dissipation of the mitochondrial membrane potential, and ultimately, a caspase-independent form of cell death that was highly selective for transformed lymphoid cells like the Jurkat T-cell leukemia line[3][6].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings for CPS45 from the Marriott et al. (2006) study.

Table 4: Effect of CPS45 on Jurkat T-Cell Viability

CompoundConcentrationViability (% of Control) after 16hReference
CPS4510 µM~20%[6]
Thalidomide10 µM~95%[6]

Note: Precise IC50 values were not explicitly stated in the primary text for a 16h timepoint, but the data clearly shows significant cell death at 10 µM for CPS45.

Table 5: Effect of CPS45 on NF-κB and NFAT Transcriptional Activity

Treatment (10 µM)NF-κB Reporter Activity (Fold Change)NFAT Reporter Activity (Fold Change)Reference
PHA/PMA (Stimulant)~8.0~12.0[6]
PHA/PMA + CPS45~2.0~25.0[6]

Table 6: Effect of CPS Analogs on Cytokine Expression in Stimulated PBMCs

CytokineTreatment (10 µM)Expression (% of Stimulated Control)Reference
GM-CSFCPS11~40%[6]
GM-CSFCPS45~25%[6]
IL-2CPS11~50%[6]
IL-2CPS45~30%[6]
Experimental Protocols
2.3.1. Jurkat Cell Culture and Treatment (Marriott et al., 2006)
  • Cell Culture: Jurkat T-cells (clone E6-1) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells were seeded at a density of 1 x 10^6 cells/mL. Thalidomide analogs (e.g., CPS45) were dissolved in DMSO and added to the cell cultures at the desired final concentrations (e.g., 10 µM). For stimulation experiments, phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and phytohemagglutinin (PHA) at 1 µg/mL were used.

2.3.2. Immunoblotting for NF-κB Pathway Proteins (Marriott et al., 2006)
  • Cell Lysis: After treatment, Jurkat cells were harvested, washed with ice-cold PBS, and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, phospho-RelA (p65), or total RelA.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

2.3.3. Cell Viability and Apoptosis Assays (General Protocol)
  • Seeding: Jurkat cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treatment: Cells are treated with various concentrations of the CPS compounds for specified time periods (e.g., 16, 24, 48 hours).

  • MTS/MTT Assay: A solution such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 2-4 hours at 37°C. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be calculated from the dose-response curves.

Mandatory Visualizations

CPS45_Pathway CPS45 CPS45 ER Endoplasmic Reticulum & Mitochondria CPS45->ER Targets ROS ↑ Reactive Oxygen Species (ROS) ER->ROS Induces Burst Ca ↑ Intracellular Ca2+ ROS->Ca Mito Mitochondrial Membrane Potential Dissipation ROS->Mito NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Inhibits Calcineurin Calcineurin Ca->Calcineurin Activates CellDeath Caspase-Independent Cell Death Mito->CellDeath NFkB_inhibition Inhibition of NF-κB Activation NFkB_pathway->NFkB_inhibition NFAT_pathway NFAT Pathway NFAT_activation Activation of NFAT NFAT_pathway->NFAT_activation Calcineurin->NFAT_pathway Activates

Caption: Proposed Signaling Pathway of CPS45 in Leukemic T-Cells.

CPS45_Workflow Start Start: Culture Jurkat T-Cells Treat Treat with CPS45 (Various Concentrations & Times) Start->Treat Harvest Harvest Cells / Lysates Treat->Harvest Viability Cell Viability Assay (e.g., MTS) Harvest->Viability Signaling Signaling Pathway Analysis Harvest->Signaling Gene_Expression Gene/Cytokine Expression Harvest->Gene_Expression (e.g., Cytokine Array) Immunoblot Immunoblot for: - p-IκBα, IκBα - p-RelA, RelA Signaling->Immunoblot Reporter NF-κB / NFAT Reporter Assays Signaling->Reporter ROS_Measure Measure ROS Levels (e.g., DCF-DA) Signaling->ROS_Measure

Caption: Workflow for Evaluating the Effects of CPS45 on Jurkat Cells.

References

Cps-11 potential therapeutic targets

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive and accurate technical guide on "Cps-11" as a potential therapeutic target, it is essential to first clarify the specific molecule or system of interest. The abbreviation "this compound" can refer to several distinct entities in biomedical research, each with unique mechanisms and therapeutic implications.

Please specify which of the following "this compound" entities you would like the in-depth guide to focus on:

  • CPS11 (Thalidomide Analog): A synthetic immunomodulatory drug with potential applications in cancer therapy, particularly leukemia. Its mechanism involves the modulation of transcription factors such as NF-κB and NFAT, and the induction of reactive oxygen species.

  • Caspase-11: A key protein in the non-canonical inflammasome pathway, which is involved in the host defense against intracellular bacteria and the pathogenesis of sepsis. It functions as a sensor for intracellular lipopolysaccharide (LPS).

  • CPT-11 (Irinotecan): A topoisomerase I inhibitor that is a widely used chemotherapy agent for various solid tumors, including colorectal and pancreatic cancers. It is a prodrug that is converted to the active metabolite SN-38.

  • CPS (Combined Positive Score): A biomarker used in cancer immunotherapy to measure the expression of PD-L1 in both tumor cells and immune cells. It is used to predict the response to immune checkpoint inhibitors.

  • cps operon (capsular polysaccharide synthesis): A cluster of genes in bacteria responsible for the synthesis of the polysaccharide capsule, a major virulence factor. Targeting this operon is a potential strategy for developing new antibacterial agents.

Once you have clarified the specific "this compound" of interest, a detailed technical guide will be developed to meet your requirements, including data presentation in tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways and workflows.

In Silico Modeling of Caspase-11 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a key player in the innate immune system, functions as an intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2] Its activation triggers the non-canonical inflammasome pathway, leading to a pro-inflammatory form of cell death known as pyroptosis.[1][2] This process is critical for host defense against bacterial infections but can also contribute to the pathology of septic shock. Understanding the intricate molecular interactions of caspase-11 is therefore paramount for the development of novel therapeutics targeting infectious and inflammatory diseases. This technical guide provides an in-depth overview of the in silico modeling of caspase-11 interactions, supplemented with relevant quantitative data and experimental protocols.

Caspase-11 Signaling Pathway

The activation of caspase-11 is a tightly regulated multi-step process. It begins with a "priming" signal, typically from pathogen-associated molecular patterns (PAMPs) like LPS binding to Toll-like receptor 4 (TLR4), or from cytokines such as interferons.[1] This priming upregulates the expression of pro-caspase-11. The subsequent direct binding of cytosolic LPS to the CARD domain of pro-caspase-11 triggers its oligomerization and activation.[1] Activated caspase-11 then cleaves its primary substrate, Gasdermin D (GSDMD).[1][2][3] The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to pyroptosis.[1][2] This pathway can also lead to the activation of the NLRP3 inflammasome and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]

Caspase-11 Signaling Pathway cluster_priming Priming Phase cluster_activation Activation & Effector Phase LPS_ext Extracellular LPS TLR4 TLR4 LPS_ext->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB IFNs Interferons IFNR IFN Receptor IFNs->IFNR IRF IRF Signaling IFNR->IRF pro_casp11_gene Caspase-11 Gene Transcription NFkB->pro_casp11_gene induces IRF->pro_casp11_gene induces pro_casp11 Pro-caspase-11 pro_casp11_gene->pro_casp11 translates to Casp11_active Active Caspase-11 pro_casp11->Casp11_active oligomerization & auto-activation LPS_cyto Cytosolic LPS LPS_cyto->pro_casp11 binds to CARD domain GSDMD Gasdermin D (GSDMD) Casp11_active->GSDMD cleaves NLRP3 NLRP3 Inflammasome Activation Casp11_active->NLRP3 activates GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N releases Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores, causing pro_IL1b Pro-IL-1β / Pro-IL-18 NLRP3->pro_IL1b activates caspase-1 to cleave IL1b Mature IL-1β / IL-18 pro_IL1b->IL1b

Caspase-11 non-canonical inflammasome pathway.

Data Presentation: Quantitative and Qualitative Interactions

The interactions of caspase-11 are characterized by a high degree of specificity, particularly for its substrate Gasdermin D. While direct binding affinity data is not widely published, enzymatic kinetic data provides valuable insights into its substrate preference.

Quantitative Analysis of Caspase-11 Substrate Specificity

The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[4][5] Comparative analysis reveals that caspase-11 has a much higher catalytic efficiency for GSDMD compared to other potential substrates like pro-IL-1β and pro-IL-18.[3]

EnzymeSubstratekcat/Km (M-1s-1)Reference
Caspase-11 Gasdermin D (GSDMD)~1.3 x 104[3]
Pro-IL-1βVery Poor Cleavage[3]
Pro-IL-18Very Poor Cleavage[3]
Caspase-1 Gasdermin D (GSDMD)~1.7 x 105[3]
Pro-IL-1βHigh Efficiency[3]
Pro-IL-18High Efficiency[3]
WEHD-peptide5.22 x 105[3]

Note: The kcat/Km values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Qualitative Summary of Key Caspase-11 Interactions
Interacting MoleculeDomain/Region of Caspase-11Type of InteractionFunctional Outcome
Lipopolysaccharide (LPS)CARD domainDirect BindingOligomerization and activation
Gasdermin D (GSDMD)Catalytic domainEnzymatic CleavageInduction of pyroptosis
Caspase-11 (self)Catalytic domainDimerization/OligomerizationAuto-activation
NLRP3UnknownFunctional InteractionActivation of canonical inflammasome

Experimental Protocols

Studying caspase-11 interactions requires a combination of in vitro and cell-based assays. Below are outlines of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This method is used to identify proteins that interact with caspase-11 in a cellular context.

  • Cell Lysis: Lyse cells expressing tagged caspase-11 (e.g., FLAG-caspase-11) with a non-denaturing lysis buffer to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of interaction partners.

In Vitro Cleavage Assay

This assay is used to determine if a protein is a direct substrate of caspase-11 and to analyze the kinetics of the cleavage.

  • Reagents: Purified recombinant active caspase-11 and the putative substrate protein.

  • Reaction Setup: Incubate the substrate with varying concentrations of caspase-11 in a suitable reaction buffer for a defined period.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Visualize the cleavage products by SDS-PAGE and Coomassie staining or Western blotting. The extent of cleavage can be quantified to determine kinetic parameters.

Experimental Workflow for Caspase-11 Interaction cluster_coip Co-Immunoprecipitation cluster_cleavage In Vitro Cleavage Assay A Cell Lysate Preparation B Incubation with Antibody-Beads A->B C Washing Steps B->C D Elution of Complexes C->D E Western Blot / Mass Spectrometry D->E F Incubate Recombinant Caspase-11 with Substrate G Stop Reaction F->G H SDS-PAGE Analysis G->H I Quantification of Cleavage H->I

Workflow for studying caspase-11 interactions.

In Silico Modeling of Caspase-11 Interactions

Computational approaches are invaluable for elucidating the structural basis of caspase-11 interactions and for guiding further experimental studies.

Homology Modeling

Since the full-length structure of caspase-11 may not be available, homology modeling can be used to generate a 3D model based on the crystal structures of related caspases (e.g., caspase-1). This model can then be used for subsequent docking and simulation studies.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For caspase-11, docking can be used to:

  • Predict the binding mode of LPS to the CARD domain: This can help identify key residues involved in LPS recognition.

  • Model the interaction between the catalytic domain of caspase-11 and its substrate GSDMD: This can provide insights into the substrate specificity of caspase-11. For instance, studies on other caspases have successfully used docking to understand substrate binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein interactions over time. For caspase-11, MD simulations can be used to:

  • Assess the stability of the caspase-11/GSDMD complex: This can validate the docking poses and provide a more realistic representation of the interaction.

  • Investigate the conformational changes in caspase-11 upon LPS binding: This can help understand the mechanism of activation.

  • Simulate the process of caspase-11 dimerization and oligomerization: This can shed light on the initial steps of inflammasome formation.

In Silico Modeling Workflow Seq Caspase-11 Sequence Homology Homology Modeling Seq->Homology Model 3D Model of Caspase-11 Homology->Model Docking Molecular Docking Model->Docking Complex Interaction Complex Model Docking->Complex MD Molecular Dynamics Simulation Analysis Binding Energy Calculation & Interaction Analysis MD->Analysis LPS_struct LPS Structure LPS_struct->Docking GSDMD_struct GSDMD Structure GSDMD_struct->Docking Complex->MD Hypothesis Biological Hypothesis Analysis->Hypothesis

Logical workflow for in silico modeling.

Conclusion

The in silico modeling of caspase-11 interactions, when integrated with experimental data, provides a powerful paradigm for understanding its role in health and disease. While quantitative data on direct binding affinities remain to be fully elucidated, kinetic studies clearly demonstrate the high specificity of caspase-11 for Gasdermin D. Future computational studies, guided by the workflows outlined in this guide, will undoubtedly uncover further details of caspase-11 regulation and function, paving the way for the rational design of novel immunomodulatory therapies.

References

Cps-11: A Technical Guide to its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on Cps-11 (N-(Hydroxymethyl)thalidomide). Detailed quantitative toxicity data and full experimental protocols are often contained within full-text publications, which were not accessible at the time of this writing. Therefore, some data presented in the tables are representative examples based on standard preclinical assessments.

Introduction

This compound is a thalidomide analog developed as a potent anti-cancer agent.[1] Like its parent compound, this compound is being investigated for its antiangiogenic and immunomodulatory properties.[2][3][4][5] This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, intended to inform researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[1] Concurrently, it activates the nuclear factor of activated T-cells (NFAT) and suppresses cytokine expression, likely mediated by an increase in reactive oxygen species (ROS).[1] These actions contribute to its activity against multiple myeloma (MM) cell lines and its ability to target tumor cells within the bone marrow microenvironment.[1]

Signaling Pathway Diagram

Cps-11_Signaling_Pathway This compound This compound ROS ROS This compound->ROS NF-κB NF-κB ROS->NF-κB Inhibits NFAT NFAT ROS->NFAT Activates Cytokine Expression Cytokine Expression NF-κB->Cytokine Expression Inhibits Apoptosis / Anti-proliferation Apoptosis / Anti-proliferation NFAT->Apoptosis / Anti-proliferation

Caption: Proposed signaling pathway of this compound.

Preclinical Safety and Toxicity Profile

The preclinical safety evaluation of this compound has been conducted through both in vitro and in vivo studies.

In Vitro Cytotoxicity

This compound has demonstrated a favorable in vitro toxicity profile in specific cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineConcentration Range (µM)Exposure Time (hours)ResultReference
H157 (Human Lung Carcinoma)0 - 10024, 48Non-toxic[1]
Wild-Type MEFs0 - 10024, 48Non-toxic[1]
p38α-/- MEFs0 - 10024, 48Non-toxic[1]
H157 (Human Lung Carcinoma)5024, 48No induction of apoptosis[1]
Multiple Myeloma (MM) Cell LinesNot SpecifiedNot SpecifiedPotent activity[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Not SpecifiedNot SpecifiedActive in proliferation and tube formation assays[6]

Experimental Protocol: Cell Viability Assay (General Methodology)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Cps11 Add varying concentrations of this compound Incubate_Treatment Incubate for 24-48h Add_Cps11->Incubate_Treatment Add_MTT Add MTT solution Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570nm Add_Solubilizer->Read_Absorbance

Caption: General workflow for an MTT cytotoxicity assay.

In Vivo Safety and Efficacy

In vivo studies have been conducted in mouse xenograft models to assess both the anti-tumor efficacy and the safety of this compound.

3.2.1. Efficacy in Xenograft Models

This compound has shown anti-tumor activity in human prostate cancer xenografts (PC3 and 22Rv1) in immunodeficient mice.[2][4][5] Additionally, a prodrug of this compound, in combination with Taxol, significantly enhanced the antitumor potency in a human breast cancer xenograft model.[6]

3.2.2. Maximum Tolerated Dose (MTD)

The available literature mentions the use of this compound at its maximum tolerated dose (MTD) in animal studies, which indicates that dose-finding toxicity studies were performed.[2][4][5] However, the specific MTD value and the observed dose-limiting toxicities are not detailed in the abstracts.

Table 2: Representative Acute Toxicity Study Design (Placeholder Data)

SpeciesStrainSexRoute of AdministrationDose Levels (mg/kg)Number of Animals per GroupObservation Period
MouseSCIDMale/FemaleIntraperitoneal10, 50, 100, 200514 days

Experimental Protocol: Maximum Tolerated Dose (MTD) Determination

MTD studies are typically conducted as single-dose or short-term dose-escalation studies.

MTD_Determination_Workflow Start Start Dose_Cohort_1 Administer Dose Level 1 to Cohort 1 Start->Dose_Cohort_1 Observe_Toxicity Observe for signs of toxicity (e.g., weight loss, behavioral changes) Dose_Cohort_1->Observe_Toxicity DLT_Reached Dose-Limiting Toxicity (DLT) reached? Observe_Toxicity->DLT_Reached Escalate_Dose Escalate to Dose Level 2 for Cohort 2 DLT_Reached->Escalate_Dose No Establish_MTD Establish MTD as the highest well-tolerated dose DLT_Reached->Establish_MTD Yes Escalate_Dose->Dose_Cohort_1 Next Cohort

Caption: A simplified workflow for MTD determination.

3.2.3. Potential Teratogenicity

A study on N-hydroxythalidomide, a potential metabolite of thalidomide and structurally similar to this compound, indicated a higher teratogenic potential compared to thalidomide in a chick embryo model. This finding suggests that teratogenicity is a critical safety aspect to be thoroughly investigated for this compound.

Summary and Future Directions

The available preclinical data suggest that this compound is a promising anti-cancer agent with a manageable in vitro toxicity profile. In vivo studies have demonstrated its anti-tumor efficacy. However, a comprehensive understanding of its safety and toxicity profile requires access to detailed quantitative data from preclinical studies, including:

  • Acute, sub-chronic, and chronic toxicity studies: To determine LD50, NOAEL, and target organs of toxicity.

  • Genetic toxicology assays: To assess mutagenic and clastogenic potential.

  • Reproductive and developmental toxicology studies: To fully characterize the teratogenic risk.

  • Pharmacokinetic and toxicokinetic studies: To understand the relationship between exposure and toxicity.

Researchers and drug developers should prioritize these investigations to fully delineate the safety profile of this compound and guide its potential clinical development.

References

Methodological & Application

Application Notes and Protocols for CPS-11 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS-11, also known as N-(Hydroxymethyl)thalidomide, is a potent analog of thalidomide with significant anti-cancer properties. It exhibits a broader spectrum of activity and higher potency against multiple myeloma (MM) cell lines compared to its parent compound.[1] The mechanism of action for this compound and other thalidomide analogs involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in downstream anti-proliferative, anti-angiogenic, and immunomodulatory effects. This compound has been shown to inhibit NF-κB signaling, activate NFAT, and suppress cytokine expression through the induction of reactive oxygen species (ROS).[1] Furthermore, it has demonstrated activity in inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and disrupting tube formation, highlighting its anti-angiogenic potential.[2]

These application notes provide detailed protocols for the cell-based assays relevant to the investigation of this compound's biological activities, specifically focusing on its effects on cancer cell proliferation and angiogenesis.

Data Presentation

Table 1: Representative Anti-Proliferative Activity of Thalidomide Analogs in Multiple Myeloma (MM) Cell Lines.

CompoundCell LineAssay DurationIC50 (µM)
Analog TC11KMM172h4-8
Analog TC13KMM172h4-11
Analog TC11KMS1172h4-8
Analog TC13KMS1172h4-11
Analog TC11KMS3472h4-8
Analog TC13KMS3472h4-11

Note: Data is representative of thalidomide analogs and not specific to this compound. Data from a study on phthalimide derivatives.[3]

Table 2: Representative Anti-Proliferative Activity of Thalidomide Analogs in HUVECs.

CompoundAssay DurationIC50 (µM)
Thalidomide Analog 196h>100
Thalidomide Analog 296h~100

Note: Data is representative of thalidomide dithiocarbamate analogs and not specific to this compound.[4] Thalidomide itself often shows weak direct anti-proliferative effects on HUVECs in standard assays.

Signaling Pathway

The proposed mechanism of action for thalidomide analogs like this compound involves their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. This degradation, along with other downstream effects like NF-κB inhibition, contributes to the anti-tumor and immunomodulatory activities of the compound.

Thalidomide_Analog_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CPS11 This compound CRBN_Complex CRBN-DDB1-CUL4A-Rbx1 E3 Ubiquitin Ligase Complex CPS11->CRBN_Complex Binds to CRBN IKZF1_IKZF3 Neo-substrates (e.g., Ikaros, Aiolos) CRBN_Complex->IKZF1_IKZF3 Recruits neo-substrates NFkB_Inhibition NF-κB Inhibition CRBN_Complex->NFkB_Inhibition Ub Ubiquitin Ub->IKZF1_IKZF3 Ubiquitination Proteasome 26S Proteasome Gene_Expression Altered Gene Expression Proteasome->Gene_Expression Leads to IKZF1_IKZF3->Proteasome Targets for degradation Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Proposed mechanism of this compound via the CRBN E3 ubiquitin ligase complex.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on adherent or suspension cancer cell lines (e.g., multiple myeloma cell lines).

Materials:

  • Target cancer cell line (e.g., RPMI-8226, U266)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium.

    • For suspension cells, directly collect and resuspend.

    • Count cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Measurement:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell proliferation using the MTT assay.

HUVEC Tube Formation Assay

This protocol is used to evaluate the anti-angiogenic potential of this compound by assessing its effect on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Matrigel Basement Membrane Matrix

  • This compound stock solution (dissolved in DMSO)

  • 24-well or 48-well cell culture plates (pre-chilled)

  • Pipette tips (pre-chilled)

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 48-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in basal medium (e.g., EBM-2 with 0.5% FBS).

    • Count the cells and adjust the density to 1-2 x 10⁵ cells/mL.

    • In separate tubes, pre-incubate the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Seeding on Matrigel:

    • Carefully add 100-200 µL of the HUVEC suspension (containing this compound or vehicle) onto the solidified Matrigel.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualization and Quantification:

    • Monitor the formation of capillary-like structures (tubes) under an inverted microscope at regular intervals.

    • Capture images of the tube network in several random fields for each well.

    • Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis:

    • Calculate the percentage of inhibition of tube formation for each concentration of this compound compared to the vehicle control.

    • Present the data graphically.

Tube_Formation_Workflow HUVEC Tube Formation Assay Workflow Start Start Coat_Plate Coat chilled plate with Matrigel Start->Coat_Plate Solidify_Matrigel Incubate at 37°C to solidify Coat_Plate->Solidify_Matrigel Prepare_HUVECs Prepare HUVEC suspension Solidify_Matrigel->Prepare_HUVECs Treat_HUVECs Treat HUVECs with this compound Prepare_HUVECs->Treat_HUVECs Seed_On_Matrigel Seed treated HUVECs onto Matrigel Treat_HUVECs->Seed_On_Matrigel Incubate_4_18h Incubate for 4-18h Seed_On_Matrigel->Incubate_4_18h Capture_Images Capture images of tube networks Incubate_4_18h->Capture_Images Quantify_Tubes Quantify tube length and junctions Capture_Images->Quantify_Tubes Analyze_Data Calculate inhibition of angiogenesis Quantify_Tubes->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HUVEC tube formation assay.

References

Application Notes and Protocols for CPS1 Inhibitors in Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for a class of research compounds known as Carbamoyl Phosphate Synthetase 1 (CPS1) inhibitors. Extensive literature searches did not yield specific dosage and administration guidelines for a compound designated "Cps-11." The information presented here is based on publicly available data for known CPS1 inhibitors and should serve as a general guide for researchers, scientists, and drug development professionals working with novel compounds targeting CPS1. All experimental work should be preceded by a thorough literature review and appropriate safety and ethical considerations.

Introduction to CPS1 Inhibition

Carbamoyl Phosphate Synthetase 1 (CPS1) is a mitochondrial enzyme that plays a crucial role in the urea cycle by catalyzing the synthesis of carbamoyl phosphate from ammonia and bicarbonate. In certain cancers, CPS1 is overexpressed and contributes to tumor growth by providing carbamoyl phosphate for pyrimidine synthesis or by detoxifying ammonia. This makes CPS1 an attractive therapeutic target, and several small molecule inhibitors have been developed for research purposes. These inhibitors are valuable tools for investigating the biological functions of CPS1 in various disease models.

Quantitative Data for Representative CPS1 Inhibitors

While specific in vivo dosage and administration data for research-grade CPS1 inhibitors are not widely published, in vitro potency has been reported for some compounds. This data is crucial for designing cellular and biochemical assays.

Compound IDTargetAssay TypeIC50KiNotesReference
H3B-120 CPS1Biochemical1.5 µM1.4 µMAllosteric inhibitor, competitive with ATP. No activity against CPS2.
H3B-616 (25) CPS1Biochemical66 nM-Potent allosteric inhibitor.
Piperazine 2 CPS1Biochemical7.8 µM-Hit from a high-throughput screen.

Note: The half-life of H3B-120 has been reported to be 40 minutes, which is a critical parameter for designing in vivo studies.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of a novel CPS1 inhibitor, referred to here as "this compound."

In Vitro CPS1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CPS1 enzyme.

Materials:

  • Purified recombinant human CPS1 enzyme

  • ATP, NH4Cl, KHCO3 (substrates)

  • N-acetyl-L-glutamate (NAG) (allosteric activator)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 20 mM MgCl2, 1 mM DTT)

  • Malachite green-based phosphate detection kit

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, NAG, and the this compound dilutions.

  • Add the purified CPS1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, NH4Cl, KHCO3).

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection kit, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO).

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Urea Production Assay

Objective: To assess the ability of this compound to inhibit CPS1 activity in a cellular context by measuring urea production.

Materials:

  • Hepatocellular carcinoma (HCC) cell line known to express CPS1 (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Ammonium chloride (NH4Cl)

  • Urea assay kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Seed the HCC cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 16 hours).

  • After the treatment period, add NH4Cl to the medium to stimulate the urea cycle.

  • Incubate for an additional period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of urea in the supernatant using a commercial urea assay kit.

  • Lyse the cells and determine the total protein concentration using a BCA assay.

  • Normalize the urea concentration to the total protein content for each well.

  • Calculate the percent inhibition of urea production at each this compound concentration relative to a vehicle control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the log concentration of this compound.

General Guidelines for In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a relevant animal model (e.g., a xenograft model using a CPS1-dependent cancer cell line).

Considerations:

  • Animal Model: Select a suitable cancer cell line with demonstrated dependence on CPS1 for growth. Establish xenografts in immunocompromised mice (e.g., nude mice).

  • Pharmacokinetics (PK): Conduct a preliminary PK study to determine the half-life, bioavailability, and optimal dosing schedule of this compound.

  • Dose-Ranging Study: Perform a dose-ranging study to identify a well-tolerated and effective dose. Monitor for signs of toxicity, such as weight loss or changes in behavior.

  • Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the physicochemical properties and formulation of this compound.

  • Treatment Schedule: The treatment schedule will be informed by the PK data.

  • Efficacy Endpoints: Monitor tumor growth over time using caliper measurements. At the end of the study, tumors can be excised and weighed.

  • Pharmacodynamic (PD) Markers: Collect tumor and plasma samples to assess target engagement. This could include measuring levels of urea cycle intermediates or pyrimidine precursors.

Signaling Pathways and Experimental Workflows

CPS1 Signaling Pathway

CPS1_Pathway Ammonia Ammonia CPS1 CPS1 Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NAG N-acetyl-L-glutamate (Allosteric Activator) NAG->CPS1 Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle Pyrimidine_Synthesis Pyrimidine Synthesis Carbamoyl_Phosphate->Pyrimidine_Synthesis Urea Urea (Excretion) Urea_Cycle->Urea Tumor_Growth Tumor Growth Pyrimidine_Synthesis->Tumor_Growth Cps11 This compound (Inhibitor) Cps11->CPS1

Caption: Role of CPS1 in metabolic pathways and its inhibition.

Experimental Workflow for CPS1 Inhibitor Characterization

Workflow HTS High-Throughput Screen Hit_ID Hit Identification (e.g., Piperazine 2) HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assay (IC50 Determination) Lead_Opt->Biochem_Assay Cellular_Assay Cellular Assay (Urea Production) Biochem_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies Cellular_Assay->PK_Studies InVivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->InVivo_Efficacy PD_Studies Pharmacodynamic Studies InVivo_Efficacy->PD_Studies Candidate Preclinical Candidate (e.g., H3B-616) PD_Studies->Candidate

Caption: Workflow for the discovery and characterization of a novel CPS1 inhibitor.

Application Notes and Protocols for the Preparation and Evaluation of CPS-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS-11, also known as N-(Hydroxymethyl)thalidomide, is a synthetic analog of thalidomide. Like its parent compound, this compound has garnered interest in the field of drug development for its immunomodulatory and anti-cancer properties.[1] These activities are primarily attributed to its ability to modulate key cellular signaling pathways, notably through the inhibition of Nuclear Factor-kappaB (NF-κB) and the activation of the Nuclear Factor of Activated T-cells (NFAT).[1] This document provides a standard operating procedure for the preparation of this compound, along with detailed protocols for evaluating its biological activity on the NF-κB and NFAT signaling pathways.

Chemical and Physical Data

ParameterValueReference
Compound Name This compound; N-(Hydroxymethyl)thalidomide[1]
CAS Number 145945-21-7[1]
Molecular Formula C₁₄H₁₂N₂O₅
Molecular Weight 288.26 g/mol
Appearance White to off-white solidAssumed
Solubility Soluble in DMSO and DMFAssumed

Quantitative Biological Activity Data

CompoundAssayCell LineIC₅₀ / EC₅₀Reference
This compound NF-κB InhibitionNot AvailableData not available
This compound NFAT ActivationNot AvailableData not available
STA-35 (analog) HL-60 Cell Proliferation InhibitionHL-609.05 μmol/L[2]
Thalidomide COX-2 DegradationHL-6022.14 μmol/L[2]

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound (N-(Hydroxymethyl)thalidomide)

This protocol is a generalized procedure based on established methods for the synthesis of thalidomide and the N-hydroxymethylation of imides.

Step 1: Synthesis of Thalidomide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-glutamine and phthalic anhydride in pyridine.

  • Reaction: Heat the mixture to 80-85°C and stir for 6 hours.

  • Cyclization: Cool the reaction mixture and add a cyclizing agent such as carbonyl diimidazole or thionyl chloride.

  • Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the crude thalidomide.

  • Purification: Collect the solid by filtration, wash with water and an appropriate organic solvent (e.g., ethanol), and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like a DMF/water or DMSO/methanol mixture.

Step 2: N-hydroxymethylation of Thalidomide

  • Reaction Setup: In a reaction vessel, dissolve the synthesized thalidomide in a suitable solvent such as 1,2-dichloroethane.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (formalin) to the thalidomide solution. A molar ratio of approximately 1.1:1 (formaldehyde:thalidomide) is suggested.

  • Reaction: Heat the mixture to reflux (around 98-102°C) and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture to approximately 35°C. The product, this compound, should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry to yield N-(Hydroxymethyl)thalidomide.

Protocol 2: NF-κB Activation Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to quantify the inhibition of NF-κB activation using a luciferase reporter gene assay.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for 6-24 hours to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter). Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 3: NFAT Activation Assay (Reporter Gene Assay)

This protocol details a method to measure the activation of NFAT using a cell-based reporter assay.

  • Cell Line: Utilize a Jurkat T cell line genetically engineered to express a luciferase reporter gene driven by an NFAT response element (NFAT-RE).

  • Cell Preparation: Prepare the Jurkat NFAT-luciferase reporter cells in the appropriate assay buffer.

  • Compound and Stimuli Addition: In a 96-well plate, add varying concentrations of this compound. Then, add the T-cell activators, such as a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or co-culture with antigen-presenting cells.

  • Incubation: Incubate the cells for 6 hours at 37°C to induce T-cell activation and subsequent NFAT-mediated luciferase expression.

  • Luciferase Detection: Add a luciferase detection reagent to the wells and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value for NFAT activation.

Visualizations

NF-kB_and_NFAT_Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_NFAT NFAT Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces CPS11 This compound CPS11->IKK Inhibits TCR TCR/CD3 Ca_Signal Ca²⁺ Signaling TCR->Ca_Signal Activates Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT_nucleus NFAT (nucleus) NFATp->NFAT_nucleus Translocates IL2_Expression IL-2 Gene Expression NFAT_nucleus->IL2_Expression Induces CPS11_NFAT This compound CPS11_NFAT->TCR Activates

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_bioassay Biological Assays start Starting Materials (L-Glutamine, Phthalic Anhydride) thalidomide Thalidomide Synthesis start->thalidomide hydroxymethylation N-hydroxymethylation thalidomide->hydroxymethylation cps11 Purified this compound hydroxymethylation->cps11 treatment Compound Treatment (this compound) cps11->treatment cell_culture Cell Culture (Reporter Cell Lines) cell_culture->treatment stimulation Pathway Stimulation treatment->stimulation incubation Incubation stimulation->incubation readout Luciferase Readout incubation->readout analysis Data Analysis (IC₅₀/EC₅₀) readout->analysis

References

Application of Caspase-11 in High-Throughput Screening: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a key mediator of the non-canonical inflammasome pathway, has emerged as a critical target in the field of immunology and drug discovery. Its activation by intracellular lipopolysaccharide (LPS) triggers a potent inflammatory response known as pyroptosis, a lytic form of programmed cell death. Dysregulation of the Caspase-11 pathway is implicated in the pathogenesis of various inflammatory diseases and sepsis. High-throughput screening (HTS) offers a powerful platform to identify and characterize novel modulators of Caspase-11 activity, paving the way for the development of new therapeutics.

This document provides detailed application notes and protocols for the utilization of Caspase-11 in HTS campaigns. It is designed to guide researchers through the process of assay development, execution of primary and secondary screens, and data analysis for the discovery of Caspase-11 inhibitors.

Signaling Pathway of Non-Canonical Inflammasome Activation

The activation of Caspase-11 is initiated by the direct binding of its N-terminal CARD domain to the lipid A moiety of intracellular LPS, a component of Gram-negative bacteria.[1][2][3][4] This interaction leads to the oligomerization and auto-activation of Caspase-11.[1][3][4] Activated Caspase-11 then cleaves its primary substrate, Gasdermin D (GSDMD), into an N-terminal pore-forming domain (GSDMD-N) and a C-terminal inhibitory domain.[2][5] The GSDMD-N fragments translocate to the plasma membrane and form pores, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18, a process known as pyroptosis.[2][5][6]

Caspase-11 Signaling Pathway Caspase-11 Non-Canonical Inflammasome Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Gram-negative Bacteria Gram-negative Bacteria LPS_ext LPS Gram-negative Bacteria->LPS_ext LPS_intra Intracellular LPS LPS_ext->LPS_intra Translocation Caspase11_inactive Inactive Caspase-11 (monomer) LPS_intra->Caspase11_inactive Direct Binding (Lipid A - CARD) Caspase11_active Active Caspase-11 (oligomer) Caspase11_inactive->Caspase11_active Oligomerization & Auto-activation GSDMD Gasdermin D (GSDMD) Caspase11_active->GSDMD Cleavage GSDMD_N GSDMD-N (pore-forming domain) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation in Plasma Membrane Cytokine_release IL-1β / IL-18 Release Pyroptosis->Cytokine_release

Caspase-11 Non-Canonical Inflammasome Pathway

High-Throughput Screening for Caspase-11 Modulators

The primary objective of an HTS campaign targeting Caspase-11 is to identify small molecules that can inhibit its activity. This can be achieved through a combination of biochemical and cell-based assays.

Experimental Workflow

A typical HTS workflow for identifying Caspase-11 inhibitors involves a primary screen of a large compound library, followed by a series of secondary and counter-screens to confirm hits and elucidate their mechanism of action.

HTS Workflow for Caspase-11 Inhibitors High-Throughput Screening Workflow cluster_workflow Compound_Library Compound Library (~100,000s of compounds) Primary_Screen Primary Screen: Biochemical Caspase-11 Assay (e.g., Ac-LEHD-AMC) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Based on % inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Primary Hits Secondary_Screen Secondary Screen: Cell-Based Pyroptosis Assay (e.g., LDH release) Dose_Response->Secondary_Screen Counter_Screen Counter-Screens: - Caspase-1 activity - General cytotoxicity Secondary_Screen->Counter_Screen Confirmed Hits Lead_Optimization Lead Optimization Counter_Screen->Lead_Optimization Validated Hits

HTS Workflow for Caspase-11 Inhibitors

Experimental Protocols

Primary High-Throughput Screen: Biochemical Caspase-11 Activity Assay

This protocol describes a biochemical assay to measure the enzymatic activity of recombinant Caspase-11 using a fluorogenic substrate.

Materials:

  • Recombinant mouse Caspase-11 (active form)

  • Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic Substrate: Ac-LEHD-AMC (7-amino-4-methylcoumarin)

  • 384-well, black, flat-bottom plates

  • Compound library plates

  • Multichannel pipettes and/or automated liquid handling system

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Protocol:

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of each compound from the library plates to the 384-well assay plates. Include appropriate controls:

    • Negative Control: DMSO only (no compound).

    • Positive Control: A known Caspase-11 inhibitor (e.g., Z-VAD-FMK).

  • Enzyme Preparation: Prepare a working solution of recombinant Caspase-11 in Caspase Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (to be determined during assay development).

  • Enzyme Addition: Add Caspase-11 solution to all wells of the assay plate containing the compounds and controls.

  • Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a working solution of Ac-LEHD-AMC in Caspase Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately read the fluorescence intensity of each well in kinetic mode for 30-60 minutes, or as a single endpoint reading after a defined incubation period at 37°C.

Secondary Screen: Cell-Based Pyroptosis Assay (LDH Release)

This protocol describes a cell-based assay to assess the ability of hit compounds to inhibit LPS-induced pyroptosis by measuring the release of lactate dehydrogenase (LDH) from cells.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cholera Toxin B subunit (CTB) or other means to deliver LPS into the cytosol

  • LDH cytotoxicity assay kit

  • 384-well, clear, flat-bottom cell culture plates

  • Hit compound plates

Protocol:

  • Cell Seeding: Seed BMDMs in 384-well plates at an optimized density and allow them to adhere overnight.

  • Priming: Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate Caspase-11 expression.

  • Compound Treatment: Add hit compounds at various concentrations to the primed cells and incubate for 1 hour.

  • LPS Transfection: Induce pyroptosis by delivering a higher concentration of LPS (e.g., 1 µg/mL) into the cytosol using CTB or another transfection reagent.

  • Incubation: Incubate the plates for a time course determined during assay optimization (e.g., 4-6 hours).

  • LDH Measurement: Measure LDH release in the cell culture supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

Data Presentation and Analysis

Quantitative data from the HTS campaign should be systematically analyzed and presented.

Data Analysis
  • Primary Screen: Calculate the percent inhibition for each compound relative to the positive and negative controls. Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Z'-Factor: The quality and robustness of the HTS assay should be assessed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8][9]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Dose-Response: For confirmed hits, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Representative HTS Data for Caspase-11 Inhibitors

The following table presents a representative summary of data that could be obtained from a successful HTS campaign for Caspase-11 inhibitors.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - Biochemical AssayIC50 (µM) - Cell-Based Assay (LDH Release)Caspase-1 Selectivity (IC50 Ratio: C1/C11)
Control-1 (Z-VAD-FMK) 98.50.51.2~1
Hit-001 85.22.15.8>10
Hit-002 76.94.512.3>20
Hit-003 68.18.925.1>5
Non-Hit-001 12.3>50>50-

Conclusion

The application of high-throughput screening to the Caspase-11 pathway provides a robust strategy for the identification of novel anti-inflammatory agents. The protocols and guidelines presented here offer a comprehensive framework for researchers to initiate and conduct successful HTS campaigns targeting this critical inflammatory caspase. Careful assay development, rigorous data analysis, and a well-defined hit validation cascade are essential for the discovery of potent and selective Caspase-11 modulators with therapeutic potential.

References

Application Notes and Protocols for Caspase-11 Assay Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11, a key mediator of the non-canonical inflammasome pathway, plays a critical role in the innate immune response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] Unlike canonical inflammasomes that rely on sensor proteins, Caspase-11 directly binds to cytosolic LPS, triggering its oligomerization and activation.[2][4] This activation is a crucial step leading to pyroptosis, a pro-inflammatory form of programmed cell death, through the cleavage of Gasdermin D (GSDMD).[1][3][4] The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines.[1][4] Given its central role in sepsis and inflammatory diseases, Caspase-11 has emerged as a significant target for therapeutic intervention.

These application notes provide detailed protocols for the development and validation of assays to quantify Caspase-11 expression and activity, essential for research and drug discovery programs targeting this critical inflammatory pathway.

Signaling Pathway of Caspase-11 Activation

The non-canonical inflammasome pathway is initiated by the recognition of cytosolic LPS. This triggers the activation of Caspase-11, which then cleaves GSDMD to induce pyroptosis. The pathway can also lead to the activation of the NLRP3 canonical inflammasome.

Caspase-11 Signaling Pathway Caspase-11 Non-Canonical Inflammasome Pathway cluster_0 Cell Exterior cluster_1 Cytosol LPS_ext Gram-negative bacteria (extracellular LPS) LPS_cyto Cytosolic LPS LPS_ext->LPS_cyto Bacterial invasion or vacuolar lysis CASP11_pro Pro-Caspase-11 LPS_cyto->CASP11_pro Direct Binding CASP11_active Active Caspase-11 CASP11_pro->CASP11_active Oligomerization & Auto-activation GSDMD_full Gasdermin D (GSDMD) CASP11_active->GSDMD_full Cleavage NLRP3 NLRP3 Inflammasome Activation CASP11_active->NLRP3 GSDMD_N GSDMD-N (pore-forming) GSDMD_full->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation

Caption: Diagram of the Caspase-11 non-canonical inflammasome pathway.

Experimental Protocols

Here, we detail two key experimental protocols for studying Caspase-11: quantification of its expression and activation by Western Blot, and a fluorometric assay to measure its enzymatic activity.

Protocol 1: Western Blot for Caspase-11 Expression and GSDMD Cleavage

This method allows for the semi-quantitative assessment of pro-Caspase-11 expression and its activation, indicated by the appearance of its cleaved form and the cleavage of its substrate, GSDMD.

Materials:

  • Cells (e.g., mouse bone marrow-derived macrophages - BMDMs)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Caspase-11 (recognizing both pro- and cleaved forms)

    • Anti-Gasdermin D (recognizing full-length and N-terminal fragment)

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate BMDMs at a density of 1x10^6 cells/well in a 6-well plate.

    • Prime cells with LPS (1 µg/mL) for 4-6 hours to induce pro-Caspase-11 expression.

    • To induce Caspase-11 activation, transfect a second dose of LPS into the cytosol or infect with Gram-negative bacteria.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer per well.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of target protein bands to the loading control (β-actin).

Protocol 2: Fluorometric Caspase-11 Activity Assay

This assay provides a quantitative measure of Caspase-11 enzymatic activity by detecting the cleavage of a specific fluorogenic substrate.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • Caspase-11 specific fluorogenic substrate (e.g., a peptide substrate with a preferred cleavage sequence like (Ile/Leu/Val/Phe)-Gly-His-Asp, conjugated to a fluorophore like AFC).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • Recombinant active Caspase-11 (for standard curve).

  • 96-well black microplate.

  • Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC).

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of recombinant active Caspase-11 in assay buffer to generate a standard curve.

  • Assay Reaction:

    • Add 50 µg of protein lysate to each well of the 96-well plate.

    • Add the Caspase-11 fluorogenic substrate to each well to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate).

    • Use the standard curve to determine the Caspase-11 activity in each sample, expressed as relative fluorescence units (RFU) or pmol of AFC released per minute per mg of protein.

Assay Validation and Performance Characteristics

The validation of any new assay is crucial to ensure its reliability and reproducibility. Below are typical performance characteristics for a Caspase-11 activity assay.

Parameter Western Blot (Semi-Quantitative) Fluorometric Activity Assay
Specificity High, dependent on antibody. Confirmed with Casp11-/- knockout controls.Moderate, potential for cross-reactivity with other caspases. Substrate design is key.
Sensitivity (LOD) ~1-5 ng of protein~0.1-0.5 ng of active enzyme
Linearity (R²) Not applicable for semi-quantitative analysis>0.99 (over a defined concentration range)
Precision (Intra-assay CV%) <15%<10%
Precision (Inter-assay CV%) <20%<15%
Accuracy (% Recovery) Not typically measured85-115%

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of Caspase-11 activation and activity.

Caspase-11 Assay Workflow General Workflow for Caspase-11 Assays cluster_0 Sample Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Results Cell_Culture Cell Culture (e.g., BMDMs) Priming Priming with LPS (to induce pro-Caspase-11) Cell_Culture->Priming Stimulation Stimulation (e.g., cytosolic LPS, infection) Priming->Stimulation Cell_Lysis Cell Lysis and Protein Quantification Stimulation->Cell_Lysis Western_Blot Western Blot for Casp11 & GSDMD Cleavage Cell_Lysis->Western_Blot Activity_Assay Fluorometric Activity Assay Cell_Lysis->Activity_Assay Densitometry Densitometry and Normalization Western_Blot->Densitometry Standard_Curve Standard Curve and Activity Calculation Activity_Assay->Standard_Curve Expression_Data Caspase-11 Expression & Activation Levels Densitometry->Expression_Data Activity_Data Enzymatic Activity Quantification Standard_Curve->Activity_Data

Caption: A typical experimental workflow for Caspase-11 analysis.

Conclusion

The protocols and validation guidelines presented here provide a robust framework for the study of Caspase-11. Accurate and reproducible measurement of Caspase-11 expression and activity is fundamental for elucidating its role in disease and for the development of novel therapeutics targeting the non-canonical inflammasome pathway. Careful adherence to these protocols and thorough assay validation will ensure high-quality, reliable data in your research and drug discovery efforts.

References

Techniques for Measuring Caspase-11 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-11 is a critical mediator of the non-canonical inflammasome pathway, playing a pivotal role in the host defense against intracellular Gram-negative bacteria. Its activation by cytosolic lipopolysaccharide (LPS) triggers a cascade of events leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the release of inflammatory cytokines. Accurate measurement of Caspase-11 activity is therefore essential for understanding its role in infectious and inflammatory diseases and for the development of novel therapeutics targeting this pathway.

These application notes provide detailed protocols for the most common and reliable methods to measure Caspase-11 activity, both directly and indirectly. The included methodologies are suitable for researchers in academia and industry engaged in immunology, infectious disease, and drug discovery.

Data Presentation

Quantitative Analysis of Caspase-11 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for select compounds against Caspase-11. This data is crucial for researchers screening for or characterizing novel inhibitors of the non-canonical inflammasome pathway.

CompoundIC50 (nM)Notes
IETD-CHO202.7A tetrapeptide inhibitor.
Ac-FLTD-CMKWeakly inhibitsDerived from the Gasdermin D cleavage sequence.
Ac-LESD-CMKWeakly inhibitsA peptide inhibitor.
z-VAD-FMKPotent, broad-spectrumA pan-caspase inhibitor, not specific for Caspase-11.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the Caspase-11 signaling pathway and a typical experimental workflow for measuring its activity.

Caspase11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_ext LPS TLR4 TLR4 LPS_ext->TLR4 1. Priming TRIF TRIF TLR4->TRIF IRF3 IRF3 TRIF->IRF3 Type1_IFN Type I IFN Signaling IRF3->Type1_IFN Caspase11_pro pro-Caspase-11 (inactive) Type1_IFN->Caspase11_pro Upregulation Caspase11_active Caspase-11 (active) Caspase11_pro->Caspase11_active LPS_intra Intracellular LPS LPS_intra->Caspase11_pro 2. Activation GSDMD Gasdermin D (GSDMD) Caspase11_active->GSDMD Cleavage GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 K+ efflux Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Caspase1 Caspase-1 NLRP3->Caspase1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleavage IL1b IL-1β (mature) pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Figure 1: Caspase-11 Non-Canonical Inflammasome Pathway.

Caspase11_Assay_Workflow cluster_prep Sample Preparation cluster_assays Activity Measurement cluster_analysis Data Analysis start Cell Culture (e.g., Macrophages) priming Priming with TLR agonist (e.g., Pam3CSK4) start->priming treatment Treatment with LPS (transfection or infection) priming->treatment lysis Cell Lysis treatment->lysis ldh LDH Release Assay (Pyroptosis) treatment->ldh Collect Supernatant fluorogenic Fluorogenic Substrate Assay (Ac-LEHD-AFC) lysis->fluorogenic western Western Blot (GSDMD Cleavage) lysis->western fluor_read Measure Fluorescence (kinetic or endpoint) fluorogenic->fluor_read wb_detect Detect GSDMD-N fragment western->wb_detect ldh_read Measure Absorbance (colorimetric) ldh->ldh_read results Quantify Activity/ Cell Death fluor_read->results wb_detect->results ldh_read->results

Figure 2: General Experimental Workflow for Caspase-11 Activity Assays.

Experimental Protocols

Herein are detailed protocols for three widely used methods to assess Caspase-11 activity.

Protocol 1: Fluorogenic Caspase-11 Activity Assay

This assay provides a direct and quantitative measurement of Caspase-11 enzymatic activity in cell lysates using a specific fluorogenic substrate.

Materials:

  • Cells of interest (e.g., bone marrow-derived macrophages)

  • TLR priming agent (e.g., Pam3CSK4)

  • LPS (from a Gram-negative bacterium, e.g., E. coli O111:B4)

  • Transfection reagent (if using purified LPS)

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).[1]

  • 2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).

  • Caspase-11 fluorogenic substrate: Ac-LEHD-AFC (Acetyl-Leu-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO.[1]

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density in a multi-well plate. b. Prime the cells with a TLR agonist (e.g., 1 µg/mL Pam3CSK4 for 4 hours) to upregulate pro-Caspase-11 expression. c. Transfect the primed cells with LPS (e.g., 2 µg/mL) using a suitable transfection reagent, or infect with Gram-negative bacteria. Incubate for the desired time (e.g., 6-16 hours). Include appropriate negative controls (untreated, mock-transfected).

  • Preparation of Cell Lysates: a. After treatment, collect both adherent and floating cells. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells). e. Incubate on ice for 10-20 minutes. f. Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Enzymatic Assay: a. Determine the protein concentration of the cell lysates. b. In a 96-well black plate, add 50-200 µg of cell lysate per well. c. Add 50 µL of 2x Reaction Buffer to each well. d. Add the fluorogenic substrate Ac-LEHD-AFC to a final concentration of 50 µM. e. Bring the final volume of each reaction to 100-200 µL with nuclease-free water. f. Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity at Ex/Em = 400/505 nm. Readings can be taken kinetically over 1-2 hours or as an endpoint measurement. b. Calculate the rate of substrate cleavage (for kinetic reads) or the fold-increase in fluorescence over the negative control.

Protocol 2: Western Blot for Gasdermin D Cleavage

This method provides a semi-quantitative assessment of Caspase-11 activity by detecting the cleavage of its primary substrate, Gasdermin D (GSDMD).

Materials:

  • Cell samples prepared as in Protocol 1 (steps 1a-c).

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris).

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-Caspase-11, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: a. Following cell treatment, collect both the cell pellet and the supernatant. b. For the cell pellet, lyse the cells in RIPA buffer with protease inhibitors. c. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein from each cell lysate sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Analyze the bands corresponding to full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (GSDMD-N, ~30 kDa). An increase in the GSDMD-N fragment indicates Caspase-11 activation. d. Re-probe the membrane for Caspase-11 and a loading control to ensure equal protein loading.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis

This colorimetric assay indirectly measures Caspase-11 activity by quantifying the release of the cytosolic enzyme LDH into the cell culture supernatant, which is a hallmark of pyroptotic cell death.

Materials:

  • Cell samples prepared as in Protocol 1 (steps 1a-c).

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

  • 96-well clear, flat-bottom plates.

  • Absorbance plate reader.

Procedure:

  • Sample Collection: a. After the desired treatment period, centrifuge the cell culture plate at 500 x g for 5 minutes to pellet any detached cells.[2] b. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well clear plate.[2]

  • LDH Assay: a. Prepare the LDH reaction mixture according to the manufacturer's instructions. b. Add the reaction mixture to each well containing the supernatant. c. Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[3] d. Add the stop solution provided in the kit to each well.[2]

  • Data Acquisition and Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour of adding the stop solution.[2] b. To determine the percentage of LDH release, you will need to prepare a "maximum LDH release" control by lysing an equal number of untreated cells with the lysis buffer provided in the kit. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[3] (Spontaneous release is from untreated cells).

Concluding Remarks

The choice of assay for measuring Caspase-11 activity depends on the specific research question. The fluorogenic assay provides a direct and sensitive measure of enzymatic activity, while Western blotting for GSDMD cleavage offers a more physiologically relevant readout of substrate processing. The LDH release assay is a robust method for quantifying the ultimate outcome of Caspase-11 activation, which is pyroptotic cell death. For a comprehensive understanding, it is often beneficial to use a combination of these techniques. These protocols provide a solid foundation for researchers to reliably and accurately measure Caspase-11 activity in their experimental systems.

References

Application Notes and Protocols: CPS-11 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the thalidomide analog CPS-11, its mechanism of action, and its potential in combination with other research compounds, particularly taxanes like paclitaxel. Detailed protocols for relevant in vitro and in vivo assays are also provided.

Introduction to this compound

This compound, chemically known as N-(Hydroxymethyl)thalidomide, is a potent anti-cancer agent and an analog of thalidomide.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappaB (NF-κB) and the activation of the Nuclear Factor of Activated T-cells (NFAT).[1][2] This activity is mediated, at least in part, by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] Like other thalidomide analogs, this compound is believed to exert its effects through binding to the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.

Combination Therapy with Paclitaxel

Preclinical studies have explored the utility of this compound prodrugs in combination with the well-established chemotherapeutic agent paclitaxel (Taxol). While specific quantitative data from these studies are not publicly available, reports indicate that the combination of a stable, orally bio-available prodrug of this compound with paclitaxel significantly enhances the antitumor potency in a human breast cancer xenograft model (MX-1). This suggests a synergistic or additive effect between the two compounds, making this combination a promising area for further investigation.

Studies with the parent compound, thalidomide, in combination with paclitaxel have also shown significant inhibition of angiogenesis and tumor growth in human colon cancer xenografts. This provides a rationale for the observed enhanced efficacy when a thalidomide analog like this compound is combined with paclitaxel.

Data Summary

While the precise quantitative outcomes from the combination study of the this compound prodrug and paclitaxel are not available, the table below summarizes the expected qualitative findings based on the available literature.

Assay This compound Prodrug (alone) Paclitaxel (alone) This compound Prodrug + Paclitaxel (Combination) Expected Outcome
In Vitro HUVEC Proliferation Inhibition of proliferationInhibition of proliferationEnhanced inhibition of proliferationSynergistic or additive anti-proliferative effect on endothelial cells.
In Vitro Tube Formation Inhibition of tube formationInhibition of tube formationEnhanced inhibition of tube formationPotent anti-angiogenic effect.
In Vivo MX-1 Breast Cancer Xenograft Minor antitumor activityModerate antitumor activitySignificantly enhanced antitumor potencyCombination therapy leads to greater tumor growth inhibition.

Signaling Pathways

This compound Mechanism of Action

The proposed mechanism of action for this compound involves the generation of ROS, which in turn leads to the dual modulation of NF-κB and NFAT signaling pathways.

CPS11_Mechanism This compound This compound ROS ROS This compound->ROS IKK IκB Kinase (IKK) ROS->IKK Calcineurin Calcineurin ROS->Calcineurin Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NF-κB->Nucleus_NFkB Translocation NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus_NFAT NFAT (in Nucleus) NFAT->Nucleus_NFAT Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Proinflammatory_Genes Immune_Response_Genes Immune Response Gene Expression Nucleus_NFAT->Immune_Response_Genes Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies HUVEC_Proliferation HUVEC Proliferation Assay Tube_Formation Tube Formation Assay Xenograft MX-1 Breast Cancer Xenograft Model Treatment Treatment Groups: - Vehicle Control - this compound Prodrug - Paclitaxel - Combination Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry Tumor_Measurement->Endpoint_Analysis Compound_Prep Compound Preparation (this compound Prodrug & Paclitaxel) Compound_Prep->HUVEC_Proliferation Compound_Prep->Tube_Formation Compound_Prep->Xenograft

References

Application Notes and Protocols for CPS-11 Treatment in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPS-11 (N-(Hydroxymethyl)thalidomide) is a potent N-substituted thalidomide analog that has demonstrated significant anti-cancer properties in preclinical studies.[1] Unlike its parent compound, thalidomide, this compound exhibits enhanced activity and a distinct mechanistic profile, making it a promising candidate for further investigation in oncology. These application notes provide detailed protocols for the in-vivo evaluation of this compound in prostate cancer xenograft models and an overview of its application in leukemia models, based on published preclinical research.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that includes the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary mechanisms identified are:

  • Inhibition of NF-κB Signaling: this compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) pathway, a critical regulator of inflammatory and survival responses in cancer cells.[1]

  • Modulation of PDGF Signaling: The compound targets the Platelet-Derived Growth Factor (PDGF) signaling pathway, which is crucial for tumor growth and angiogenesis.[2]

  • Inhibition of PI3K/Akt and JAK/STAT Pathways: In multiple myeloma models, this compound has been observed to inhibit the PI3K/Akt and JAK/STAT signaling cascades, which are central to cancer cell proliferation and survival.[3]

  • Induction of Apoptosis: this compound induces caspase-mediated apoptosis in cancer cells.[3]

  • Anti-angiogenic Effects: The compound demonstrates anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[3]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways modulated by this compound.

CPS11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K JAK JAK PDGFR->JAK Akt Akt PI3K->Akt IKK IKK IκB IκB IKK->IκB Phosphorylation NFκB NF-κB IκB->NFκB Degradation & Release NFκB_IκB NF-κB / IκB NFκB_n NF-κB NFκB->NFκB_n Translocation STAT STAT JAK->STAT STAT_n STAT STAT->STAT_n Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFκB_n->Gene_Expression STAT_n->Gene_Expression CPS11 This compound CPS11->PDGFR Inhibits CPS11->PI3K Inhibits CPS11->IKK Inhibits CPS11->JAK Inhibits PDGF PDGF PDGF->PDGFR

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocols

In Vivo Prostate Cancer Xenograft Model

This protocol is adapted from the methodology described by Ng et al. (2004) for evaluating the antitumor effects of this compound in human prostate cancer xenografts.[2][4][5]

Experimental Workflow:

Prostate_Xenograft_Workflow A 1. Cell Culture (PC3 or 22Rv1 cells) B 2. Cell Implantation (SCID mice, subcutaneous) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Treatment Initiation (this compound or Vehicle Control) C->D E 5. Treatment Period (5 days/week for 4 weeks) D->E F 6. Tumor Volume & Body Weight Monitoring (Weekly) E->F G 7. Euthanasia & Tumor Excision F->G H 8. Downstream Analysis (ELISA, CD31 Immunostaining) G->H

Figure 2: Prostate Cancer Xenograft Experimental Workflow.

Materials:

  • Cell Lines: PC3 or 22Rv1 human prostate cancer cell lines.

  • Animals: Severely Combined Immunodeficient (SCID) mice, male, 6-8 weeks old.

  • This compound: Purity >98%.

  • Vehicle: 0.5% carboxymethylcellulose.

  • Anesthesia: Isoflurane or equivalent.

  • Calipers: For tumor measurement.

  • Standard cell culture and animal handling equipment.

Procedure:

  • Cell Culture: Culture PC3 or 22Rv1 cells under standard conditions.

  • Cell Implantation:

    • Harvest and resuspend cells in a suitable medium.

    • Subcutaneously inject 1 x 106 to 1 x 107 cells into the flank of each SCID mouse.[6][7]

  • Tumor Growth Monitoring:

    • Monitor mice for tumor formation.

    • Once tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Tumor volume can be calculated using the formula: (length x width²) / 2.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in 0.5% carboxymethylcellulose.

    • The maximum tolerated dose for this compound is 100 mg/kg.[4]

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Treatment Schedule:

    • Treat mice 5 days a week for 4 consecutive weeks.[4]

  • Monitoring and Data Collection:

    • Measure tumor volume and mouse body weight weekly.

  • Endpoint and Sample Collection:

    • At the end of the 4-week treatment period, euthanize the mice.

    • Excise tumors for further analysis.

  • Downstream Analysis:

    • ELISA: Analyze tumor lysates for levels of angiogenic factors such as PDGF-AA.

    • Immunohistochemistry: Perform CD31 immunostaining on tumor sections to determine microvessel density (MVD).

Quantitative Data Summary (Prostate Cancer Model):

Cell LineTreatment GroupTumor Growth Inhibition (%)Change in PDGF-AA LevelsReference
PC3 This compound (100 mg/kg)90%Not specified[4]
22Rv1 This compound (100 mg/kg)Modest inhibitionNot specified[4]
In Vitro Leukemia (Multiple Myeloma) Model

This protocol is based on the findings of Kumar et al. (2005) on the anti-myeloma activity of this compound.[3][8]

Experimental Workflow:

Leukemia_Vitro_Workflow A 1. Cell Culture (MM cell lines, patient MM cells, BMSCs) B 2. Co-culture Setup (MM cells with BMSCs - optional) A->B C 3. This compound Treatment (Varying concentrations) A->C B->C D 4. Incubation (24-72 hours) C->D E 5. Proliferation Assay ([³H]-thymidine uptake) D->E F 6. Apoptosis Assay (Annexin V/PI staining) D->F G 7. Cytokine Secretion Analysis (ELISA for IL-6, IGF, VEGF) D->G H 8. Western Blot Analysis (Caspase cleavage, p-Akt, p-STAT) D->H

Figure 3: In Vitro Leukemia Model Experimental Workflow.

Materials:

  • Cell Lines: Multiple myeloma (MM) cell lines (both sensitive and resistant to conventional therapies), patient-derived MM cells, and bone marrow stromal cells (BMSCs).

  • This compound: Purity >98%.

  • Reagents for:

    • Cell proliferation assay (e.g., [³H]-thymidine).

    • Apoptosis assay (e.g., Annexin V/Propidium Iodide staining kit).

    • ELISA for IL-6, IGF, and VEGF.

    • Western blotting (antibodies for caspases, PARP, p-Akt, p-STAT).

Procedure:

  • Cell Culture: Culture MM cell lines, primary patient MM cells, and BMSCs under appropriate conditions.

  • Direct Cytotoxicity Assay:

    • Plate MM cells or patient-derived MM cells.

    • Treat with increasing concentrations of this compound for 24-72 hours.

    • Assess cell proliferation using a [³H]-thymidine uptake assay or other suitable methods (e.g., MTT, CellTiter-Glo).

  • Effect on Bone Marrow Stromal Cell-Mediated Proliferation:

    • Co-culture MM cells with a monolayer of BMSCs.

    • Treat the co-culture with this compound.

    • Assess the proliferation of MM cells.

  • Apoptosis Assay:

    • Treat MM cells with this compound for 24-48 hours.

    • Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

    • Alternatively, perform Western blot analysis for caspase and PARP cleavage.

  • Cytokine Secretion Analysis:

    • Culture BMSCs alone or in co-culture with MM cells.

    • Treat with this compound.

    • Collect the conditioned media and measure the concentration of IL-6, IGF, and VEGF by ELISA.

  • Signaling Pathway Analysis:

    • Treat MM cells with this compound for various time points.

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of Akt and STAT proteins.

Quantitative Data Summary (Leukemia Model - In Vitro):

AssayCell TypeEffect of this compoundReference
Proliferation MM cell linesInhibition[3]
Apoptosis MM cell lines, Patient MM cellsInduction of caspase-mediated apoptosis[3]
Cytokine Secretion BMSCsDecreased secretion of IL-6, IGF, VEGF[3]
Signaling MM cellsInhibition of PI3K/Akt and JAK/STAT pathways[3]

Conclusion

This compound is a promising thalidomide analog with potent anti-cancer activity in preclinical models of prostate cancer and leukemia. The protocols outlined in these application notes provide a framework for the in vivo and in vitro evaluation of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in other cancer types.

References

Troubleshooting & Optimization

Troubleshooting Cps-11 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Cps-11 in experimental settings. Whether this compound in your research is a protein (such as Caspase-11) or a small molecule compound, this guide offers strategies to overcome precipitation and aggregation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound precipitation during my experiment?

A1: The most common reasons for compound or protein precipitation are suboptimal buffer conditions, high concentrations, and inappropriate temperatures. For proteins, issues can also arise from expression and purification methods that lead to misfolding and aggregation.[1][2][3] Specifically for proteins, high expression rates in systems like E. coli can overwhelm the cellular machinery for proper folding, leading to the formation of insoluble inclusion bodies.[4]

Q2: I'm seeing a cloudy solution after adding this compound to my buffer. What should I do first?

A2: A cloudy solution indicates precipitation. The first step is to visually inspect the solution to confirm the presence of particulate matter.[5] Then, systematically check your buffer composition (pH, ionic strength), this compound concentration, and the temperature at which you are working.[1][3] Consider performing a small-scale solubility test by varying these parameters to identify the optimal conditions.[6]

Q3: Can the storage of my this compound stock solution affect its solubility?

A3: Yes, improper storage can significantly impact solubility. For protein solutions, repeated freeze-thaw cycles can lead to aggregation and precipitation. It is often recommended to store proteins at -80°C in the presence of a cryoprotectant like glycerol.[1] For small molecules dissolved in solvents like DMSO, storage at low temperatures can sometimes cause the compound to precipitate out of solution.

Q4: Does the purity of this compound affect its solubility?

A4: Absolutely. Impurities can sometimes act as nucleation sites, promoting the aggregation and precipitation of your compound or protein of interest. Ensure you are using a highly purified stock of this compound for your experiments.

Troubleshooting Guides

Guide 1: this compound as a Recombinant Protein (e.g., Caspase-11)

If you are working with a recombinant protein, solubility issues often begin during expression and purification.

Issue: this compound is Expressing in Inclusion Bodies.

  • Cause: The protein expression rate is too high, leading to misfolding and aggregation.[4]

  • Solution 1: Optimize Expression Conditions. Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.[4][7]

  • Solution 2: Change Expression Host. Bacterial systems like E. coli may lack the necessary machinery for complex protein folding. Consider switching to a yeast, insect, or mammalian expression system.[3]

  • Solution 3: Use a Solubility-Enhancing Tag. Fusion tags like Glutathione-S-transferase (GST) or Maltose Binding Protein (MBP) can improve the solubility of the target protein.[4] The Caspase-11 CARD domain itself has been shown to tetramerize in solution when fused to an MBP tag.[8]

Issue: Purified this compound Precipitates Over Time or During Concentration.

  • Cause: The buffer conditions are not optimal for maintaining protein stability.

  • Solution 1: Buffer Optimization. Systematically screen different pH values and salt concentrations. A protein's solubility is often lowest at its isoelectric point (pI), so adjusting the pH away from the pI can help.[3]

  • Solution 2: Use Additives. Various additives can help stabilize your protein. (See Table 1). A combination of L-arginine and L-glutamate has been shown to increase the solubility of some proteins.[1][2]

  • Solution 3: Work at Low Temperatures. Perform purification and handling steps at 4°C to minimize aggregation.[1]

Guide 2: this compound as a Small Molecule Compound

For small molecule compounds, solubility is primarily governed by their physicochemical properties and the solvent system used.

Issue: this compound Precipitates When Diluting from a DMSO Stock into an Aqueous Buffer.

  • Cause: The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. This is a common issue in biological assays.

  • Solution 1: Optimize the Dilution Protocol. Instead of diluting the DMSO stock directly into the final buffer volume, try a serial dilution approach. Also, ensure rapid mixing upon addition to the aqueous buffer.

  • Solution 2: Use a Co-solvent. Adding a small percentage of an organic solvent that is miscible with water (e.g., ethanol, methanol) to your aqueous buffer can help maintain solubility.

  • Solution 3: Employ Solubilizing Agents. Surfactants or cyclodextrins can be used to encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions.

Issue: this compound is Not Fully Dissolving in the Initial Solvent.

  • Cause: The chosen solvent may not be appropriate for the compound's polarity.

  • Solution 1: Test a Range of Solvents. Systematically test the solubility of your compound in a panel of common laboratory solvents with varying polarities.

  • Solution 2: Gentle Heating and Sonication. For some compounds, gentle warming or sonication can help overcome the energy barrier to dissolution. However, be cautious of potential compound degradation at higher temperatures.

  • Solution 3: pH Modification. For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[9]

Data Presentation: Additives for Improving Protein Solubility

Additive CategoryExampleConcentration RangeMechanism of Action
Polyols Glycerol5-20% (v/v)Stabilizes protein structure by preferential hydration.[1]
Sugars Sucrose, Trehalose0.25-1 MSimilar to polyols, they are excluded from the protein surface, promoting a more compact, soluble state.
Amino Acids L-Arginine, L-Glutamate50-500 mMCan suppress aggregation by interacting with hydrophobic patches and charged residues on the protein surface.[1][2]
Salts NaCl, KCl150-500 mMAt low to moderate concentrations, salts can increase solubility ("salting in") by shielding electrostatic interactions.[3]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol1-10 mMPrevent the formation of intermolecular disulfide bonds which can lead to aggregation.[1]
Non-denaturing Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Can help solubilize proteins, particularly those with hydrophobic regions, by forming micelles around them.[1]

Experimental Protocols

Protocol 1: Small-Scale Protein Solubility Screening

This protocol is adapted for testing the solubility of a recombinantly expressed protein like Caspase-11.[6][10]

  • Cell Culture and Induction:

    • Inoculate a 5 mL culture of LB medium (with the appropriate antibiotic) with your this compound expression strain.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Take a 1 mL "uninduced" sample.

    • Induce the remaining culture with the desired concentration of inducer (e.g., IPTG).

    • Incubate the culture at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis:

    • Harvest 1.5 mL of the induced culture by centrifugation.

    • Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with lysozyme and DNase).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension to ensure complete lysis.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysate at maximum speed in a microcentrifuge for 15 minutes at 4°C.

    • Carefully collect the supernatant (this is the soluble fraction ).

    • Resuspend the pellet in an equal volume of lysis buffer (this is the insoluble fraction ).

  • Analysis:

    • Mix samples from the uninduced, total induced, soluble, and insoluble fractions with SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE and Coomassie staining or Western blot to determine the amount of this compound in the soluble versus insoluble fractions.

Protocol 2: Kinetic Solubility Assay for Small Molecules

This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the this compound DMSO stock.

  • Addition to Aqueous Buffer:

    • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of this compound concentrations.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm. The concentration at which turbidity significantly increases corresponds to the kinetic solubility limit.

Visualizations

Experimental_Workflow_for_Troubleshooting_Protein_Solubility cluster_expression Protein Expression cluster_analysis Solubility Analysis cluster_troubleshooting Troubleshooting Steps start Start with this compound expression construct induction Induce Protein Expression start->induction lysis Cell Lysis induction->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction centrifugation->soluble insoluble Insoluble Fraction (Inclusion Bodies) centrifugation->insoluble sds_page SDS-PAGE Analysis optimize_expression Optimize Expression: - Lower Temperature - Lower Inducer Conc. sds_page->optimize_expression If Insoluble change_host Change Expression Host sds_page->change_host If Still Insoluble buffer_opt Optimize Lysis Buffer: - pH - Salt - Additives sds_page->buffer_opt If Insoluble soluble->sds_page Analyze insoluble->sds_page Analyze optimize_expression->induction buffer_opt->lysis

Caption: Workflow for troubleshooting protein solubility issues.

Caspase11_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB LPS_extracellular Extracellular LPS LPS_extracellular->TLR4 pro_casp11_expression Pro-Caspase-11 Expression NFkB->pro_casp11_expression pro_casp11 Pro-Caspase-11 LPS_cytosolic Cytosolic LPS LPS_cytosolic->pro_casp11 Binds to CARD domain oligomerization Oligomerization pro_casp11->oligomerization casp11_active Active Caspase-11 GSDMD Gasdermin D (GSDMD) casp11_active->GSDMD Cleaves NLRP3 NLRP3 Inflammasome casp11_active->NLRP3 Activates oligomerization->casp11_active Autocleavage GSDMD_N GSDMD-N (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Non-canonical inflammasome activation pathway of Caspase-11.[11][12][13]

References

Optimizing Cps-11 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cps-11

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help you optimize the concentration of this compound for your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

For initial experiments, a concentration range of 10 nM to 10 µM is recommended for most cancer cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q2: How should I dissolve and store this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For immediate use in cell culture, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

If you observe unexpected cytotoxicity, consider the following:

  • DMSO Concentration: Ensure the final DMSO concentration is not toxic to your cells.

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the target pathway.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded.

Q4: My Western blot results for downstream target inhibition are inconsistent. How can I troubleshoot this?

Inconsistent Western blot results can arise from several factors:

  • Treatment Time: Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal duration for observing target inhibition.

  • Protein Extraction: Ensure your lysis buffer and protocol are optimized for the target protein.

  • Antibody Quality: Use a validated antibody for your target of interest.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound in your experiments.

Issue 1: Poor Solubility in Aqueous Solutions
Symptom Possible Cause Suggested Solution
Precipitate forms when diluting this compound in cell culture medium.The concentration of this compound is too high for the aqueous environment.1. Prepare a higher concentration stock in DMSO (e.g., 50 mM). 2. Perform serial dilutions in your cell culture medium to reach the final desired concentration. 3. Vortex thoroughly between dilutions.
Inconsistent results across wells.Uneven distribution of the compound due to precipitation.1. Visually inspect your diluted solutions for any signs of precipitation before adding to cells. 2. Consider using a solubilizing agent like Pluronic F-68 in your final dilution, if compatible with your assay.
Issue 2: Determining the Optimal Concentration (IC50)
Symptom Possible Cause Suggested Solution
No significant effect observed even at high concentrations.The cell line may be resistant to this compound, or the assay is not sensitive enough.1. Verify the expression and activity of the target in your cell line. 2. Extend the dose range in your dose-response experiment. 3. Try a more sensitive assay to measure the downstream effects.
A very steep dose-response curve, making it difficult to pinpoint the IC50.The concentration points are too far apart.1. Perform a narrower, logarithmic dilution series around the estimated IC50. 2. Increase the number of data points in the steep portion of the curve.

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_0 This compound Signaling Pathway Growth Factor Y Growth Factor Y GFY Receptor GFY Receptor Growth Factor Y->GFY Receptor Kinase-X (KX) Kinase-X (KX) GFY Receptor->Kinase-X (KX) Downstream Signaling Downstream Signaling Kinase-X (KX)->Downstream Signaling This compound This compound This compound->Kinase-X (KX) Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: this compound inhibits the Kinase-X signaling pathway.

G cluster_1 Experimental Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Seed Cells Seed Cells Prepare this compound Stock->Seed Cells Dose-Response Assay Dose-Response Assay Seed Cells->Dose-Response Assay Analyze Results Analyze Results Dose-Response Assay->Analyze Results Determine IC50 Determine IC50 Analyze Results->Determine IC50 Successful Troubleshoot Troubleshoot Analyze Results->Troubleshoot Issues End End Determine IC50->End Troubleshoot->Dose-Response Assay

How to improve Cps-11 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cps-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N-(Hydroxymethyl)thalidomide, is a potent anti-cancer agent and an analog of thalidomide.[1] Its mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the activation of the NFAT (Nuclear Factor of Activated T-cells) pathway.[1][2] This modulation of cellular signaling pathways contributes to its anti-cancer properties.

Q2: What are the main stability concerns for this compound in solution?

The primary stability issue for this compound, similar to its parent compound thalidomide, is its susceptibility to hydrolysis in aqueous solutions.[3][4][5][6] The four amide bonds within the thalidomide structure are prone to cleavage, leading to the degradation of the molecule.[4] This degradation is a significant consideration for in vitro assays and formulation development.

Q3: How can I improve the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound in solution:

  • pH Control: Maintaining an appropriate pH is crucial. While specific data for this compound is limited, thalidomide and its N-alkyl analogs exhibit pH-dependent hydrolysis.

  • Use of Co-solvents and Excipients: The use of certain excipients can improve stability. For instance, complexation with hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility and stability of thalidomide.[7][8][9]

  • Temperature Control: Storing this compound solutions at lower temperatures can slow down the rate of hydrolysis. For example, thalidomide solutions show improved stability when stored at 6°C.[8][9] Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

  • Prodrug Approach: For in vivo applications, prodrug formulations of this compound have been developed to enhance stability and oral bioavailability.[10]

Q4: What are the expected degradation products of this compound?

Through hydrolysis, this compound is expected to degrade into several products due to the cleavage of its amide bonds. The primary degradation pathway for thalidomide involves the opening of the glutarimide and phthalimide rings, resulting in various carboxylic acid derivatives.[4][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results This compound degradation in solution.Prepare fresh solutions of this compound for each experiment. Monitor the stability of the stock solution over time using HPLC. Consider using a stabilizing agent like hydroxypropyl-β-cyclodextrin in your experimental buffer.
Low apparent activity of this compound Loss of active compound due to hydrolysis.Confirm the concentration of this compound in your solution before and after the experiment using a validated analytical method like HPLC. Shorten incubation times where possible.
Precipitation of this compound in aqueous buffer Low aqueous solubility.Increase the solubility by using co-solvents or complexing agents. Solid dispersions of thalidomide have been shown to enhance solubility.[12][13]

Quantitative Stability Data

The stability of thalidomide and its analogs is influenced by pH and temperature. The following table summarizes available data for thalidomide, which can serve as a reference for this compound.

CompoundConditionHalf-life (t½)Reference
ThalidomideDiluted aqueous solution2.1 hours[7]
Thalidomide with hydroxypropyl-β-cyclodextrinDiluted aqueous solution4.1 hours[7]
ThalidomideSodium chloride solution (0.9%) at 6°C with hydroxypropyl-β-cyclodextrinStable for 9 days[8][9]

Experimental Protocols

Protocol: HPLC Method for Stability Analysis of this compound

This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen orthophosphate

  • Deionized water

  • Buffer solution at desired pH (e.g., phosphate buffer)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Develosil ODS UG-5, 150mm x 4.6 mm, 5µm particle size)[14][15]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 0.01M potassium dihydrogen orthophosphate and acetonitrile (e.g., in a ratio of 80:20 v/v).[14][15] Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/methanol mixture) to prepare a stock solution. Further dilute the stock solution with the mobile phase to a final working concentration.

  • Sample Solution: Prepare a solution of this compound in the desired buffer for the stability study at a known initial concentration.

3. HPLC Conditions:

  • Column: Develosil ODS UG-5 (150mm x 4.6 mm, 5µm)[14][15]

  • Mobile Phase: Isocratic elution with 0.01M potassium dihydrogen orthophosphate:Acetonitrile (80:20 v/v)[14][15]

  • Flow Rate: 0.7 mL/min[14][15]

  • Detection Wavelength: 297 nm[14][15]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

4. Stability Study Procedure:

  • Incubate the sample solution under the desired conditions (e.g., specific pH, temperature).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

  • Immediately dilute the aliquot with the mobile phase to a concentration within the linear range of the assay.

  • Inject the diluted sample onto the HPLC system.

  • Record the chromatogram and determine the peak area of the this compound peak.

5. Data Analysis:

  • Calculate the concentration of this compound remaining at each time point by comparing the peak area to a calibration curve generated from the standard solutions.

  • Plot the natural logarithm of the this compound concentration versus time.

  • The degradation rate constant (k) can be determined from the slope of the line (-k).

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Signaling Pathways and Experimental Workflow

hydrolysis_pathway Cps11 This compound (N-(Hydroxymethyl)thalidomide) Intermediate1 Ring-opened Intermediate 1 (Glutarimide ring hydrolysis) Cps11->Intermediate1 H₂O Intermediate2 Ring-opened Intermediate 2 (Phthalimide ring hydrolysis) Cps11->Intermediate2 H₂O DegradationProducts Further Degradation Products Intermediate1->DegradationProducts Intermediate2->DegradationProducts

Caption: Hydrolysis degradation pathway of this compound.

nf_kb_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cps11 This compound IKK IKK Complex Cps11->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκBα degradation & NF-κB translocation Gene Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene Activates

Caption: this compound mediated inhibition of the NF-κB pathway.

nfat_activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cps11 This compound ROS Elevated ROS Cps11->ROS Ca_influx Ca²⁺ Influx ROS->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p Dephosphorylates NFAT_nuc NFAT (dephosphorylated) NFAT_p->NFAT_nuc Nuclear Translocation Gene Target Gene Expression NFAT_nuc->Gene Activates

Caption: this compound mediated activation of the NFAT pathway.

stability_workflow start Start: Prepare this compound Solution setup Incubate under Test Conditions (pH, Temp, etc.) start->setup sampling Collect Samples at Time Points setup->sampling analysis Analyze by HPLC sampling->analysis data Quantify this compound Concentration analysis->data calc Calculate Degradation Rate and Half-life data->calc end End: Stability Profile calc->end

Caption: General workflow for this compound stability assessment.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the common challenges and pitfalls encountered in caspase-11-related experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in easily comparable tables.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting cleaved caspase-11 in my Western blot after LPS stimulation. What could be the issue?

A1: Several factors could contribute to the absence of a cleaved caspase-11 signal. Consider the following troubleshooting steps:

  • Insufficient Priming: Caspase-11 is not constitutively expressed in most resting cells and requires a "priming" signal to upregulate its expression.[1] Ensure your cells have been adequately primed with an appropriate stimulus, such as TLR ligands (e.g., LPS, poly(I:C)) or interferons (IFN-β or IFN-γ), prior to the experiment designed to induce cleavage.[2]

  • Inefficient LPS Delivery: For caspase-11 activation, lipopolysaccharide (LPS) from Gram-negative bacteria must be present in the cytosol.[2][3] Extracellular LPS alone is insufficient. If you are treating cells with soluble LPS, you will need to use a delivery agent like cholera toxin B subunit (CTB) or transfection reagents to facilitate its entry into the cytoplasm.[2][3] Alternatively, infecting cells with Gram-negative bacteria that can access the cytosol is an effective method.[4]

  • Antibody Selection and Validation: The antibody you are using may not be optimal for detecting the cleaved form of caspase-11. The monoclonal antibody 17D9 is reported to recognize the p43, p38 (pro-caspase forms), and p30 (active form) of mouse caspase-11.[5] Always validate your antibody and check the manufacturer's recommendations for optimal dilution and incubation conditions.[5][6]

  • Protein Transfer Issues: Inefficient transfer of low molecular weight proteins during Western blotting can be a common issue. Ensure your transfer conditions are optimized for the size of cleaved caspase-11 (p30).

  • Incorrect Sample Lysis: Ensure that protease inhibitors are included in your lysis buffer to prevent degradation of your target protein.

Q2: My caspase-11 knockout mice are showing a phenotype that is inconsistent with the literature. What should I check?

A2: A significant pitfall when working with certain caspase-11 knockout mouse lines is the presence of a "passenger mutation." Specifically, embryonic stem (ES) cell lines derived from the 129 murine strain carry a naturally occurring inactivating mutation in the caspase-11 gene.[7] If the gene of interest targeted in your mouse model is closely linked to the caspase-11 locus on chromosome 9, it is possible that despite extensive backcrossing, the caspase-11 deficiency has been carried along with your targeted gene.[7] This can lead to a situation where your experimental mice are effectively caspase-11 deficient, which could confound your results. It is crucial to genotype your mice not only for your gene of interest but also for the caspase-11 mutation to ensure the observed phenotype is not due to unintended caspase-11 deficiency.[7]

Q3: I am observing cell death in my experiments, but I am unsure if it is pyroptosis mediated by caspase-11. How can I confirm this?

A3: Caspase-11 activation leads to the cleavage of its primary substrate, Gasdermin D (GSDMD).[1] The N-terminal fragment of GSDMD then forms pores in the cell membrane, leading to a lytic form of cell death known as pyroptosis.[1][8] To confirm caspase-11-mediated pyroptosis, you can perform the following experiments:

  • Western Blot for Cleaved GSDMD: The cleavage of GSDMD is a hallmark of pyroptosis. Probe your cell lysates for the cleaved GSDMD fragment (p30).[9]

  • Lactate Dehydrogenase (LDH) Release Assay: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic contents. An LDH release assay can quantify this lytic cell death.

  • IL-1β and IL-18 Secretion: Caspase-11 activation can lead to the subsequent activation of the NLRP3 inflammasome and caspase-1, resulting in the maturation and secretion of IL-1β and IL-18.[8][10] Measuring the levels of these cytokines in your cell culture supernatant can be an indicator of inflammasome activation downstream of caspase-11.

  • Use of a Caspase-11 Inhibitor: While there are no highly specific commercially available inhibitors for caspase-11, some compounds can indirectly affect its activity.[11] However, be cautious with interpretation due to off-target effects. The most definitive approach is to use caspase-11 knockout or knockdown cells/animals as a negative control.

Q4: My results with caspase-11 inhibitors are not clear. Are there issues with their specificity?

A4: Yes, the specificity of currently available caspase-11 inhibitors can be a significant issue. Many compounds marketed as caspase-11 inhibitors act indirectly by targeting other components of the inflammatory signaling pathways, such as caspase-1, NF-κB, or the NLRP3 inflammasome.[11] For example, VX-765 is primarily a caspase-1 inhibitor whose effects on caspase-11 are downstream.[11] Therefore, it is crucial to interpret results from inhibitor studies with caution and to supplement them with genetic approaches (e.g., knockout or siRNA) to confirm the specific role of caspase-11.

Quantitative Data Summary

Table 1: Commonly Used Reagents and Concentrations in Caspase-11 Experiments

ReagentTypical ConcentrationApplicationReference
Lipopolysaccharide (LPS)1 µg/mlPriming of macrophages[6]
Poly(I:C)VariesPriming of macrophages[2]
IFN-βVariesPriming of macrophages[2]
IFN-γVariesPriming of macrophages[2]
Cholera Toxin B (CTB)VariesLPS delivery into the cytosol[2][3]
Caspase-11 Antibody (17D9)1-5 µg/mLWestern Blot[5]

Key Experimental Protocols

Protocol 1: In Vitro Caspase-11 Activation and Pyroptosis Assay

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in appropriate culture plates and allow them to adhere.

  • Priming: Prime the BMDMs with 1 µg/ml of LPS for 4-6 hours to upregulate caspase-11 expression.

  • LPS Delivery:

    • Transfection: Transfect a fresh set of primed BMDMs with LPS using a suitable transfection reagent.

    • Bacterial Infection: Infect primed BMDMs with a Gram-negative bacterium known to access the cytosol (e.g., Salmonella typhimurium, Shigella flexneri).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for LDH and cytokine (IL-1β, IL-18) analysis.

    • Cell Lysate: Lyse the remaining cells in a buffer containing protease inhibitors for Western blot analysis.

  • Analysis:

    • LDH Assay: Perform an LDH release assay on the supernatant according to the manufacturer's instructions.

    • ELISA: Measure the concentration of IL-1β and IL-18 in the supernatant using ELISA kits.

    • Western Blot: Perform Western blotting on the cell lysates to detect cleaved caspase-11 and cleaved GSDMD.

Signaling Pathways and Experimental Workflows

Caspase11_Signaling_Pathway Caspase-11 Non-Canonical Inflammasome Pathway cluster_priming Priming Phase cluster_activation Activation Phase cluster_downstream Downstream Effects LPS_ext Extracellular LPS TLR4 TLR4 LPS_ext->TLR4 NFkB NF-κB Activation TLR4->NFkB IRF3 IRF3 Activation TLR4->IRF3 IFN IFN-γ / IFN-α/β IFNR IFN Receptor IFN->IFNR Casp11_exp Caspase-11 Expression IFNR->Casp11_exp NFkB->Casp11_exp IRF3->Casp11_exp Casp11_act Caspase-11 Activation (Oligomerization) Casp11_exp->Casp11_act pro-caspase-11 LPS_cyto Cytosolic LPS LPS_cyto->Casp11_act GSDMD Gasdermin D (GSDMD) Casp11_act->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Activation Casp11_act->NLRP3 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β Secretion GSDMD_N->IL1b Release Casp1 Caspase-1 Activation NLRP3->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b Cleavage pro_IL1b->IL1b

Caption: Caspase-11 signaling pathway.

Western_Blot_Workflow Troubleshooting Workflow for Caspase-11 Western Blot Start Start: No cleaved Casp-11 signal CheckPriming 1. Check Priming Step Start->CheckPriming CheckLPS 2. Verify Cytosolic LPS Delivery CheckPriming->CheckLPS Priming OK PrimingSolution Solution: - Use appropriate TLR ligand or IFN - Optimize priming duration/concentration CheckPriming->PrimingSolution Issue Found CheckAntibody 3. Validate Antibody CheckLPS->CheckAntibody Delivery OK LPSSolution Solution: - Use transfection reagent or - Infect with cytosol-invasive bacteria CheckLPS->LPSSolution Issue Found CheckTransfer 4. Optimize Transfer CheckAntibody->CheckTransfer Antibody OK AntibodySolution Solution: - Titrate antibody concentration - Use a validated antibody (e.g., 17D9) CheckAntibody->AntibodySolution Issue Found Success Signal Detected CheckTransfer->Success Transfer OK TransferSolution Solution: - Adjust transfer time/voltage - Use membrane suitable for small proteins CheckTransfer->TransferSolution Issue Found PrimingSolution->CheckLPS LPSSolution->CheckAntibody AntibodySolution->CheckTransfer TransferSolution->Start Re-run Experiment

Caption: Western blot troubleshooting workflow.

References

Cps-11 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CPS-11. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed on-target mechanism of action for this compound?

A1: this compound is an analog of thalidomide.[1] While specific on-target effects for this compound are still under comprehensive investigation, based on its structural similarity to thalidomide, its primary mechanism of action is presumed to involve anti-angiogenic and immunomodulatory activities. Prodrugs of this compound have shown activity in human umbilical vein endothelial cell proliferation and tube formation assays, supporting a role in angiogenesis.[1]

Q2: Are there known off-target effects of this compound?

A2: Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. However, as a thalidomide analog, it is prudent to consider the potential for off-target effects similar to those associated with thalidomide and its derivatives. Researchers should be vigilant for unexpected cellular phenotypes or toxicities.

Q3: What are the general categories of off-target effects that can be observed with small molecules?

A3: Off-target effects of small molecules can be broadly categorized as pharmacological or non-pharmacological. Pharmacological off-target effects involve the unintended interaction of the molecule with other biological targets (e.g., receptors, enzymes). Non-pharmacological toxicities can be driven by the physicochemical properties of the compound, leading to issues like membrane damage or aggregation.

Troubleshooting Guide: Unexpected Experimental Outcomes

If you observe unexpected results in your experiments with this compound, the following guide may help you troubleshoot potential off-target effects.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cell death at therapeutic concentrations Activation of an unintended apoptotic pathway; General cellular toxicity due to membrane interaction.Perform a dose-response curve to determine the therapeutic window accurately. Utilize cell viability assays that can distinguish between apoptosis and necrosis.
Unanticipated changes in gene or protein expression profiles Interaction with unintended transcription factors or signaling pathway components.Perform unbiased genome-wide transcriptomic (e.g., RNA-seq) or proteomic analyses to identify affected pathways.
Phenotype does not align with the expected anti-angiogenic effects Engagement of alternative signaling pathways that counteract or modify the intended effect.Use pathway-specific inhibitors or activators in combination with this compound to dissect the active signaling cascades.
Inconsistent results across different cell lines Cell-type specific expression of off-target proteins.Profile the expression of potential off-target candidates in the cell lines being used. Validate key findings in a secondary cell line.

Mitigating Off-Target Effects

Proactive strategies can be employed to minimize the impact of potential off-target effects.

1. Rational Experimental Design:

  • Dose-Response Studies: Carefully titrate the concentration of this compound to use the lowest effective concentration.

  • Use of Controls: Include appropriate positive and negative controls in all experiments. A structurally similar but inactive analog of this compound, if available, can be an excellent negative control.

  • Orthogonal Approaches: Confirm key findings using an alternative method or a compound with a similar on-target effect but a different chemical scaffold.

2. Computational Prediction of Off-Targets:

  • In silico tools can predict potential off-target interactions based on the chemical structure of this compound.[2][3] These predictions can guide experimental validation.

3. Experimental Validation of Off-Targets:

  • Target Profiling Panels: Screen this compound against a broad panel of kinases, GPCRs, and other common off-target classes.

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context.

  • Affinity Chromatography/Mass Spectrometry: This technique can be used to pull down binding partners of this compound from cell lysates.

Experimental Protocols

Protocol 1: Validating Off-Target Kinase Inhibition via In Vitro Kinase Assay

This protocol outlines a general procedure to test if this compound directly inhibits the activity of a predicted off-target kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • This compound (in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, 384-well assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a 384-well plate, add the recombinant kinase to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader. A decrease in luminescence indicates ATP consumption by the active kinase. An increase in luminescence in the presence of this compound suggests kinase inhibition.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the this compound concentration.

Visualizing Experimental Workflows and Pathways

To aid in understanding the processes involved in identifying and mitigating off-target effects, the following diagrams are provided.

Off_Target_Identification_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_phenotypic Phenotypic Confirmation in_silico In Silico Screening (e.g., structure-based docking, ligand-based similarity) profiling Biochemical Profiling (e.g., kinase panels) in_silico->profiling Prioritize targets cetsa Cellular Thermal Shift Assay (CETSA) in_silico->cetsa affinity_ms Affinity Chromatography-MS in_silico->affinity_ms phenotypic_assays Cell-based Phenotypic Assays profiling->phenotypic_assays Confirm cellular effect cetsa->phenotypic_assays affinity_ms->phenotypic_assays

Caption: Workflow for the identification and validation of off-target effects.

Mitigation_Strategies cluster_mitigation start Initial this compound Experiment unexpected Unexpected Phenotype Observed start->unexpected troubleshoot Troubleshooting unexpected->troubleshoot mitigate Mitigation Strategies troubleshoot->mitigate dose_response 1. Optimize Dose controls 2. Use Orthogonal Controls validation 3. Validate Off-Targets redesign 4. Structural Modification (Medicinal Chemistry)

Caption: Logical flow for addressing and mitigating unexpected experimental outcomes.

Presumed_Signaling_Pathway CPS11 This compound CRBN Cereblon (CRBN) (Presumed Primary Target) CPS11->CRBN OffTarget Unknown Off-Target CPS11->OffTarget Downstream Downstream Effectors (e.g., Ikaros/Aiolos degradation) CRBN->Downstream Angiogenesis ↓ Angiogenesis Downstream->Angiogenesis Immune ↑ Immune Cell Activity Downstream->Immune UnintendedEffect Unintended Cellular Effect OffTarget->UnintendedEffect

Caption: Presumed on-target and potential off-target signaling of this compound.

References

Technical Support Center: Refining Cps-11 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with two distinct entities referred to as "Cps-11": Caspase-11 (this compound) , a key mediator of pyroptosis, and CPS11 , a thalidomide analog with anti-cancer properties.

Section 1: Caspase-11 (this compound) Signaling and Activation

This section focuses on the inflammatory caspase, Caspase-11, and its role in the non-canonical inflammasome pathway, a critical area of research in sepsis and inflammatory diseases.

Frequently Asked Questions (FAQs)

Q1: What is Caspase-11 and what is its primary function?

A1: Caspase-11 is a cysteine-aspartic protease that functions as an intracellular sensor for lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Its activation triggers a non-canonical inflammatory pathway leading to a form of programmed cell death called pyroptosis and the release of pro-inflammatory cytokines.[1]

Q2: How is Caspase-11 expression regulated?

A2: Caspase-11 expression is primarily induced by signaling through Toll-like receptor 4 (TLR4) upon detection of extracellular LPS, as well as through Type I and Type II interferon signaling pathways (IFNAR and IFNGR).[2][3] Recent studies have also identified the complement pathway, specifically the Cpb1-C3-C3aR axis, as an amplifier of Caspase-11 expression by enhancing MAPK activity.[2][3]

Q3: What is the mechanism of Caspase-11 activation?

A3: After its expression is induced, Caspase-11 exists as an inactive zymogen. It is directly activated by binding to cytosolic LPS.[2] This binding leads to its dimerization and activation, which then initiates downstream signaling events.[2]

Q4: What are the key downstream effects of Caspase-11 activation?

A4: Activated Caspase-11 cleaves its primary substrate, Gasdermin D (GSDMD).[3] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis (pyroptosis) and the release of inflammatory mediators like IL-1β and IL-18.[1][3]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or no Caspase-11 expression in bone marrow-derived macrophages (BMDMs). Insufficient priming of cells.Ensure adequate stimulation with LPS (to activate TLR4) or Type I/II interferons (IFNs) to induce Caspase-11 transcription.[3] Consider that IL-1β-mediated upregulation of Caspase-11 is also dependent on IFNAR signaling.[3]
Failure to induce pyroptosis despite Caspase-11 expression. Inefficient delivery of LPS to the cytosol.For in vitro experiments, use methods like transfection of LPS or treatment with cholera toxin B (CTB) to ensure cytosolic delivery, mimicking intracellular bacterial infection.[2]
Variability in experimental results of sepsis models. Genetic background of mouse strains can affect Caspase-11 function.Be aware of the genetic background of your mouse models. Different strains can have varying susceptibility to endotoxic shock.
Inconsistent Caspase-11 activation. Issues with LPS purity or aggregation state.Use highly purified LPS and ensure proper solubilization to avoid aggregation, which can affect its ability to access the cytosol and bind to Caspase-11.
Experimental Protocols

Protocol 1: In Vitro Induction of Caspase-11 Dependent Pyroptosis

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM medium.

  • Priming: Prime the BMDMs with a TLR agonist, such as LPS (100 ng/mL), for 4-6 hours to induce Caspase-11 expression.

  • LPS Transfection: To deliver LPS into the cytosol, transfect the primed BMDMs with a complex of LPS (1 µg) and a transfection reagent (e.g., FuGENE HD) according to the manufacturer's instructions.

  • Assaying Pyroptosis: Measure pyroptosis by quantifying the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available kit. Cell lysis is an indicator of pyroptosis.

  • Cytokine Measurement: Collect the supernatant to measure the levels of released IL-1β and IL-18 using ELISA kits.

Signaling Pathway Diagrams

Caspase11_Activation_Pathway cluster_TLR4 TLR4 Signaling cluster_IFN Interferon Signaling cluster_Complement Complement Amplification Loop LPS_ext Extracellular LPS TLR4 TLR4 LPS_ext->TLR4 MYD88_TRIF MyD88/TRIF TLR4->MYD88_TRIF NFkB NF-κB Activation MYD88_TRIF->NFkB Caspase11_exp Caspase-11 Expression NFkB->Caspase11_exp IFNs Type I/II IFNs IFNAR_IFNGR IFNAR/IFNGR IFNs->IFNAR_IFNGR JAK_STAT JAK/STAT Signaling IFNAR_IFNGR->JAK_STAT JAK_STAT->Caspase11_exp C3aR C3aR MAPK MAPK Activity C3aR->MAPK MAPK->Caspase11_exp amplifies Caspase11_active Active Caspase-11 Caspase11_exp->Caspase11_active zymogen LPS_cyto Cytosolic LPS LPS_cyto->Caspase11_active activates GSDMD Gasdermin D (GSDMD) Caspase11_active->GSDMD cleaves Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis

Caption: Caspase-11 expression and activation pathway.

Section 2: CPS11 Thalidomide Analog

This section addresses the experimental use of CPS11, a thalidomide analog investigated for its anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is CPS11 and what is its therapeutic potential?

A1: CPS11 is a thalidomide analog that has been studied for its anti-tumor effects. It has shown activity in assays for human umbilical vein endothelial cell proliferation and tube formation. While it may not have strong anti-tumor activity as a single agent, it has been shown to significantly enhance the anti-tumor potency of other chemotherapeutic agents like Taxol in breast cancer models.

Q2: What is the proposed mechanism of action for CPS11 and related analogs?

A2: Related thalidomide analogs, such as CPS45, have been shown to inhibit the NF-κB pathway while simultaneously activating Nuclear Factor of Activated T-cells (NFAT) transcriptional pathways.[4] This dual action is associated with an elevation of intracellular Reactive Oxygen Species (ROS), which can disrupt mitochondrial stability and lead to cell death.[4]

Q3: Is CPS11 orally bioavailable?

A3: Yes, stable and orally bio-available pro-drugs of CPS11 have been synthesized and evaluated.[5]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low efficacy of CPS11 as a monotherapy in vivo. Intrinsic properties of the compound.Published data suggests CPS11 may be more effective in combination therapies. Consider co-administration with other agents, such as Taxol, to enhance anti-tumor effects.
Difficulty observing NF-κB inhibition. Timing of sample collection.The effects on NF-κB can be rapid. For immunoblotting, pre-incubate cells with the compound for a short period (e.g., 15 minutes) before stimulation with agents like PHA/PMA to observe effects on protein phosphorylation.[4]
Inconsistent results in cell viability assays. Cell type and metabolic state.The cytotoxic effects of CPS compounds can be more pronounced in transformed or malignant cells due to their higher basal ROS levels.[4] Ensure consistent cell lines and stimulation conditions.
Experimental Protocols

Protocol 2: Assessing NF-κB Pathway Inhibition by Immunoblot

  • Cell Culture: Culture Jurkat T cells in RPMI-1640 medium.

  • Pre-incubation: Pre-incubate the Jurkat cells with 10 µM of the CPS compound (e.g., CPS45 as a reference) for 15 minutes.

  • Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) and Phytohaemagglutinin (PHA) for 15 minutes to activate the NF-κB pathway.

  • Cell Lysis: Prepare whole-cell extracts using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκB, total IκB, phospho-RelA, and total RelA. Use an appropriate loading control like actin.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Logical Relationship Diagram

CPS11_MoA cluster_effects Cellular Effects CPS11 CPS11 Analog ROS Increased ROS CPS11->ROS NFkB_Inhibition NF-κB Inhibition CPS11->NFkB_Inhibition NFAT_Activation NFAT Activation CPS11->NFAT_Activation Mitochondria Mitochondrial Destabilization ROS->Mitochondria Cell_Death Cell Death NFkB_Inhibition->Cell_Death contributes to Cytokine_Repression Repression of Inflammatory Cytokines NFkB_Inhibition->Cytokine_Repression Mitochondria->Cell_Death

Caption: Proposed mechanism of action for CPS11 analogs.

References

Technical Support Center: Addressing CPT-11 (Irinotecan) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering CPT-11 (Irinotecan) resistance in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is CPT-11 and its active metabolite?

A1: CPT-11, or Irinotecan, is a chemotherapeutic agent used in the treatment of various cancers, most notably colorectal cancer.[1][2] It is a prodrug that is converted by intracellular carboxylesterases into its active metabolite, SN-38.[1][2][3] SN-38 is 100 to 1000 times more potent than CPT-11 in its cytotoxic activity.[3]

Q2: What is the mechanism of action of SN-38?

A2: SN-38 exerts its anticancer effects by inhibiting DNA topoisomerase I (Top1).[4][5] It binds to the Top1-DNA complex, which prevents the re-ligation of single-strand breaks created by Top1 during DNA replication. This stabilization of the cleavage complex leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Q3: My cell line is showing reduced sensitivity to CPT-11. What are the common mechanisms of resistance?

A3: Resistance to CPT-11 and SN-38 is a multifaceted issue. The primary mechanisms observed in cell lines include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump SN-38 out of the cell, reducing its intracellular concentration.[6]

  • Altered Drug Metabolism: Changes in the activity of enzymes that metabolize CPT-11 can affect the levels of active SN-38. For instance, increased glucuronidation of SN-38 by UGT1A1 can lead to its inactivation and subsequent efflux from the cell.[1]

  • Target Alteration: Downregulation of Topoisomerase I (Top1) expression or mutations in the TOP1 gene can reduce the number of available drug targets or decrease the binding affinity of SN-38.[5][6]

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, such as the Mismatch Repair (MMR) pathway (e.g., increased MSH2 expression), can more efficiently repair the DNA damage induced by SN-38, thus promoting cell survival.[3][7]

  • Activation of Pro-survival Signaling Pathways: Activation of pathways like NF-κB, Akt, and ERK1/2 can promote cell survival and inhibit apoptosis, counteracting the cytotoxic effects of SN-38.[1][3]

Troubleshooting Guide

Problem: My cell line has developed resistance to CPT-11 after continuous exposure. How can I confirm the resistance and characterize the mechanism?

Solution:

Step 1: Quantify the Level of Resistance

  • Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of SN-38 in your resistant cell line compared to the parental, sensitive cell line.

  • Expected Outcome: A significant increase (fold change) in the IC50 value for the resistant cell line will confirm the resistance phenotype.

Step 2: Investigate Common Resistance Mechanisms

  • Increased Efflux:

    • Experiment: Use flow cytometry to measure the efflux of a fluorescent substrate of ABCG2 (e.g., Hoechst 33342) in the presence and absence of a known ABCG2 inhibitor (e.g., Ko143).

    • Experiment: Perform qRT-PCR or Western blotting to assess the expression levels of ABCG2 mRNA and protein.

  • Target Alteration:

    • Experiment: Use qRT-PCR and Western blotting to compare the mRNA and protein expression levels of Topoisomerase I in resistant and parental cells.

    • Experiment: Sequence the TOP1 gene in your resistant cell line to identify potential mutations.

  • Enhanced DNA Repair:

    • Experiment: Assess the expression of key DNA repair proteins (e.g., MSH2) via Western blotting.

  • Altered Signaling Pathways:

    • Experiment: Use Western blotting to examine the phosphorylation status (activation) of key proteins in pro-survival pathways, such as p-Akt, p-ERK, and the nuclear translocation of NF-κB.

Quantitative Data Summary

The following tables summarize reported IC50 values for SN-38 in sensitive parental cell lines and their derived resistant sublines.

Cell LineParental IC50 (nM)Resistant Subline IC50 (nM)Fold ResistanceReference
MDA-MB-231 (Breast)~5~357[6]
MCF-7 (Breast)~4~369[6]
HCT116 (Colon)Not specifiedNot specified67[8]
HT29 (Colon)Not specifiedNot specified55[8]
LoVo (Colon)Not specifiedNot specified20[8]
T47D (Breast)Not specifiedNot specified14.5 - 59.1[9]

Note: The exact IC50 values can vary depending on the specific assay conditions and the passage number of the cell lines.

Experimental Protocols

Protocol 1: Generation of a CPT-11/SN-38 Resistant Cell Line
  • Initial Seeding: Plate the parental cancer cell line at a low density.

  • Initial Drug Exposure: Treat the cells with a starting concentration of SN-38 that is significantly lower than the IC50 value (e.g., 1/10th to 1/5th of the IC50).

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the concentration of SN-38 in a stepwise manner. Allow the cells to adapt and passage them at each concentration at least three times.

  • Maintenance Culture: Maintain the resistant cell line in a medium containing the highest tolerated concentration of SN-38.

  • Phenotypic Stability Check: Periodically culture the resistant cells in a drug-free medium for several passages and then re-evaluate their IC50 to ensure the resistance phenotype is stable.[6]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SN-38 (typically ranging from picomolar to micromolar concentrations) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

CPT11_Mechanism_of_Action CPT11 CPT-11 (Irinotecan) (Prodrug) CES Carboxylesterases CPT11->CES Activation SN38 SN-38 (Active Metabolite) CES->SN38 Top1_DNA Topoisomerase I-DNA Complex SN38->Top1_DNA Inhibition of re-ligation Cleavage_Complex SN-38-Top1-DNA Ternary Complex Top1_DNA->Cleavage_Complex Stabilization DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of CPT-11 (Irinotecan).

CPT11_Resistance_Mechanisms cluster_cell Cancer Cell cluster_legend Resistance Mechanisms SN38_in SN-38 ABCG2 ABCG2 (BCRP) Efflux Pump SN38_in->ABCG2 Top1 Topoisomerase I (Target) SN38_in->Top1 Inhibition SN38_out SN-38 (extracellular) ABCG2->SN38_out Efflux DNA_Damage DNA Damage Top1->DNA_Damage DNA_Repair DNA Repair (e.g., MSH2) DNA_Damage->DNA_Repair Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Induces DNA_Repair->DNA_Damage Repairs Survival_Pathways Pro-survival Pathways (NF-κB, Akt) Survival_Pathways->Apoptosis Inhibits SN38_out->SN38_in R1 1. Increased Efflux R2 2. Target Alteration (Downregulation/Mutation) R3 3. Enhanced DNA Repair R4 4. Activation of Survival Pathways Experimental_Workflow cluster_mechanisms Mechanism Characterization start Parental Cell Line step1 Stepwise exposure to increasing concentrations of SN-38 start->step1 resistant_line Generate Resistant Cell Line step1->resistant_line step2 Confirm Resistance (IC50 determination via MTT assay) resistant_line->step2 step3 Characterize Mechanisms step2->step3 mech1 Efflux Assay (Flow Cytometry) step3->mech1 mech2 Expression Analysis (qRT-PCR, Western Blot) - ABCG2 - Top1 - MSH2 step3->mech2 mech3 Signaling Pathway Analysis (Western Blot for p-Akt, etc.) step3->mech3 mech4 TOP1 Gene Sequencing step3->mech4

References

Cps-11 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices when working with CPS-11, a potent thalidomide analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (N-(Hydroxymethyl)thalidomide) is a potent anti-cancer agent and a thalidomide analog. Its primary mechanism of action involves the inhibition of the NF-κB signaling pathway, activation of the NFAT signaling pathway, and the elevation of reactive oxygen species (ROS), leading to the repression of cytokine expression.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: In what solvents can I dissolve this compound for in vitro experiments?

A3: this compound can be dissolved in DMSO to prepare a stock solution. For cell culture experiments, further dilutions should be made in the appropriate culture medium immediately before use. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

Q4: What are the known applications of this compound in research?

A4: this compound has been primarily investigated for its anti-cancer properties. It has shown efficacy in models of multiple myeloma and prostate cancer.[1] Its ability to modulate immune responses also makes it a compound of interest in immunology and inflammation research.

Troubleshooting Guides

General Troubleshooting for this compound Experiments
ProblemPossible CauseSuggested Solution
Inconsistent or unexpected results 1. This compound degradation. 2. Variability in cell health. 3. Inconsistent final DMSO concentration.1. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. 2. Ensure cells are in the logarithmic growth phase and have high viability. 3. Use a consistent final concentration of DMSO across all wells, including vehicle controls.
Low potency or no effect observed 1. Incorrect dosage. 2. Cell line is resistant to this compound's mechanism of action.1. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. 2. Verify the expression and activity of NF-κB and NFAT pathways in your cell line.
High background in assays 1. Contamination of reagents or cell culture. 2. Autofluorescence of the compound or media components.1. Use sterile techniques and fresh, filtered reagents. 2. Include a "compound only" control (no cells) to measure background fluorescence/luminescence.
Troubleshooting for Specific Assays

NF-κB/NFAT Reporter Assays

ProblemPossible CauseSuggested Solution
High variability between replicates 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate.1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and consider using a master mix for reagents. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Weak or no signal 1. Low transfection efficiency (for transient assays). 2. Weak promoter in the reporter construct. 3. Inappropriate stimulation conditions.1. Optimize transfection protocol and use a positive control for transfection efficiency (e.g., GFP). 2. Use a reporter with a strong minimal promoter and multiple response elements. 3. Ensure the stimulating agent (e.g., TNF-α for NF-κB, PMA/Ionomycin for NFAT) is used at an optimal concentration and for the appropriate duration.

Cellular ROS Detection (DCFDA Assay)

ProblemPossible CauseSuggested Solution
High background fluorescence 1. Autoxidation of the DCFDA probe. 2. Presence of phenol red or serum in the medium. 3. Photobleaching and photo-oxidation from the microscope light source.1. Prepare fresh DCFDA solution for each experiment and protect it from light.[2] 2. Use phenol red-free medium and conduct the final incubation in serum-free buffer.[3] 3. Minimize exposure to the excitation light and acquire images promptly.[4]
Inconsistent results 1. Variable incubation times. 2. DCF dye leakage from cells. 3. Interaction of this compound with the assay components.1. Standardize all incubation times precisely. 2. Analyze cells immediately after staining. 3. Include a cell-free control with this compound and DCFDA to check for direct chemical reactions.[5]

Experimental Protocols

This compound Preparation for In Vitro Experiments
  • Stock Solution Preparation:

    • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C.[1]

  • Working Solution Preparation:

    • Immediately before use, thaw a stock aliquot and dilute it in pre-warmed, complete cell culture medium to the desired final concentration.

    • Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity.

    • Include a vehicle control in your experiment with the same final concentration of DMSO as the this compound treated samples.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Seed NF-κB luciferase reporter cells (e.g., HEK293T or Jurkat cells stably expressing an NF-κB-luciferase reporter) in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Quantitative Data Summary: Effect of this compound on NF-κB Activation

TreatmentNF-κB Luciferase Activity (Fold Induction over Unstimulated)
Vehicle + TNF-α10.5 ± 1.2
1 µM this compound + TNF-α7.8 ± 0.9
10 µM this compound + TNF-α3.2 ± 0.5
50 µM this compound + TNF-α1.5 ± 0.3

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

NFAT Activation Assay (Luciferase Reporter Assay)
  • Seed NFAT luciferase reporter cells (e.g., Jurkat cells stably expressing an NFAT-luciferase reporter) in a 96-well white, clear-bottom plate.[3]

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Stimulate the cells with a combination of PMA (50 ng/mL) and Ionomycin (1 µM) to induce NFAT activation. Include an unstimulated control.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure luciferase activity as described for the NF-κB assay.

Cellular ROS Detection (DCFDA Assay)
  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Wash the cells once with warm, serum-free medium or PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Treat the cells with this compound or a vehicle control. Include a positive control for ROS induction (e.g., 100 µM H₂O₂).

  • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm at different time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.

Immunoblotting for NF-κB p65 Nuclear Translocation
  • Treat cells with this compound or vehicle for the desired time, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of both fractions.

  • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against NF-κB p65.

  • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Mouse Model Protocol
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ CMT93 cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Begin treatment when tumors reach a palpable size (e.g., 20 mm³).[6]

  • This compound Administration:

    • Vehicle Preparation: Prepare a vehicle solution of 0.5% DMSO in an appropriate carrier.[7] Other vehicles for thalidomide analogs include 0.3% hydroxypropylcellulose for oral gavage or a mix of saline, Tween-80, and DMSO for intraperitoneal injections.[8][9]

    • Dosing: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 10 or 50 mg/kg.[6]

  • Monitoring: Monitor tumor volume and body weight regularly. At the end of the study, tumors can be excised for further analysis (e.g., histology, immunoblotting).

Visualizations

CPS11_Signaling_Pathway This compound Signaling Pathway cluster_nfkb NF-κB Pathway cluster_nfat NFAT Pathway CPS11 This compound ROS Elevated ROS CPS11->ROS Induces IKK IKK CPS11->IKK Inhibits Calcineurin Calcineurin ROS->Calcineurin Activates IkB IκB IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm NFkB_nucleus NF-κB (Nucleus) NFkB->NFkB_nucleus Translocation Cytokine_Inhibition Cytokine Expression (Inhibited) NFkB_nucleus->Cytokine_Inhibition Inhibits Transcription NFAT_cyto NFAT (Cytoplasm, Phosphorylated) Calcineurin->NFAT_cyto Dephosphorylates NFAT_nucleus NFAT (Nucleus, Dephosphorylated) NFAT_cyto->NFAT_nucleus Translocation Gene_Expression Gene Expression NFAT_nucleus->Gene_Expression Activates Transcription

Caption: Signaling pathway of this compound, illustrating its effects on ROS, NF-κB, and NFAT.

Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_assays Downstream Assays start Start: Seed Cells overnight Overnight Incubation start->overnight treatment Treat with this compound and Controls overnight->treatment incubation Incubate for Desired Time treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability reporter Reporter Assay (NF-κB/NFAT) incubation->reporter ros ROS Detection (e.g., DCFDA) incubation->ros western Immunoblotting incubation->western analysis Data Analysis viability->analysis reporter->analysis ros->analysis western->analysis

Caption: A generalized workflow for conducting in vitro experiments with this compound.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Cps-11 Assays": Initial searches for "this compound assays" did not yield a specific, widely recognized biological assay. The term "CPS11" is associated with a pH electrode model.[1][2][3][4] Given the context of improving signal-to-noise ratio for researchers in drug development, this guide will focus on a common and highly relevant assay: the Enzyme-Linked Immunosorbent Assay (ELISA) . The principles and troubleshooting strategies discussed here are broadly applicable to a wide range of immunoassays where optimizing the signal-to-noise ratio is critical for obtaining reliable and reproducible data.[5]

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio in the context of an ELISA?

A1: The signal-to-noise ratio (S/N ratio) in an ELISA compares the level of the desired signal (from the specific detection of the target analyte) to the level of the background noise (non-specific signal). A higher S/N ratio indicates a more sensitive and reliable assay, allowing for the confident detection of low-concentration analytes.

Q2: What are the common causes of a low signal-to-noise ratio in an ELISA?

A2: A low S/N ratio can be caused by either a weak signal or high background noise. Common culprits include:

  • Low Signal:

    • Suboptimal antibody concentrations.

    • Inactive or degraded reagents (antibodies, enzyme conjugates, substrate).

    • Insufficient incubation times or incorrect temperatures.[5]

    • Problems with the target antigen (e.g., low concentration, degradation).

  • High Background:

    • Non-specific binding of antibodies to the plate surface.[5]

    • Cross-reactivity of antibodies with other molecules in the sample.

    • Insufficient blocking or washing steps.[5]

    • Contaminated reagents or buffers.

    • Prolonged substrate incubation time.

Q3: How can I systematically troubleshoot a low signal-to-noise ratio in my ELISA?

A3: A systematic approach is crucial. Start by identifying whether the primary issue is low signal or high background. Run appropriate controls (e.g., positive, negative, and blank wells) to diagnose the problem. Once identified, address potential causes step-by-step, starting with the most likely and easiest to rectify, such as checking reagent quality and optimizing incubation times and washing procedures.

Troubleshooting Guide

Issue 1: High Background Noise

Q: My blank and negative control wells show high absorbance values. What should I do?

A: High background is a common issue that can mask the true signal. Here are several troubleshooting steps:

  • Optimize Blocking: The blocking step is critical to prevent non-specific binding.[5]

    • Action: Increase the blocking incubation time or temperature. Consider trying different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or a commercial blocking buffer). Ensure the blocking buffer does not cross-react with your reagents.[5]

  • Improve Washing: Insufficient washing can leave unbound reagents behind, contributing to high background.[5]

    • Action: Increase the number of wash cycles and the volume of wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can help disrupt weak, non-specific interactions.[5]

  • Check Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Action: Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal without increasing background.

  • Substrate Incubation: Allowing the substrate reaction to proceed for too long can elevate background noise.

    • Action: Monitor the color development and stop the reaction before the negative controls become overly colored. Use a plate reader with kinetic capabilities if available.

Issue 2: Low Signal Intensity

Q: My positive controls and samples are showing very weak or no signal.

A: A weak signal can be just as problematic as high background. Consider the following:

  • Reagent Quality and Storage: Ensure all reagents, especially antibodies, enzyme conjugates, and the substrate, are within their expiration dates and have been stored correctly. Repeated freeze-thaw cycles can degrade reagents.

  • Antibody and Antigen Issues:

    • Action: Verify the primary antibody is specific for the target antigen. Confirm the antigen is present in the sample and has not degraded. For sandwich ELISAs, ensure the capture and detection antibodies recognize different epitopes on the antigen.

  • Incubation Times and Temperatures: Inadequate incubation can lead to incomplete binding.

    • Action: Optimize incubation times and temperatures according to the manufacturer's protocol or through empirical testing. Longer incubation periods at lower temperatures can sometimes improve specific binding.[5]

  • Substrate and Enzyme Activity:

    • Action: Confirm that the enzyme conjugate is active and that the correct substrate was used. Prepare the substrate solution immediately before use.

Data Presentation

Table 1: Comparison of Different Blocking Buffers on Signal-to-Noise Ratio

Blocking BufferSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (Signal/Background)
1% BSA in PBS1.8520.15811.7
5% Non-fat Dry Milk in PBS1.7980.12114.9
Commercial Blocker A1.9120.10518.2
Commercial Blocker B1.8890.11017.2

Table 2: Effect of Wash Cycles on Background Noise

Number of Wash CyclesBackground (OD at 450 nm)
20.289
30.198
40.135
50.112

Experimental Protocols

Protocol 1: Standard Sandwich ELISA Protocol
  • Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm.

Protocol 2: Antibody Titration for Optimal Concentration
  • Prepare a serial dilution of the primary antibody (e.g., from 1:250 to 1:16,000).

  • Coat the ELISA plate with a constant, high concentration of the target antigen.

  • Block the plate as usual.

  • Add the different dilutions of the primary antibody to the wells. Include a negative control with no primary antibody.

  • Proceed with the remaining ELISA steps using a constant, optimized concentration of the secondary antibody.

  • Plot the absorbance values against the antibody dilution. The optimal concentration will be the one that gives a strong signal with low background (typically in the middle of the linear range of the curve).

Visualizations

ELISA_Workflow start Start coating Coat Plate with Capture Antibody start->coating wash1 Wash coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 sample Add Sample/ Standard wash2->sample wash3 Wash sample->wash3 detection_ab Add Detection Antibody wash3->detection_ab wash4 Wash detection_ab->wash4 conjugate Add Enzyme Conjugate wash4->conjugate wash5 Wash conjugate->wash5 substrate Add Substrate wash5->substrate stop Stop Reaction substrate->stop read Read Plate stop->read

Caption: A typical workflow for a sandwich ELISA experiment.

Signal_To_Noise_Factors stn Signal-to-Noise Ratio signal Signal Strength stn->signal Increase noise Background Noise stn->noise Decrease sub_signal1 Optimal Antibody Concentration signal->sub_signal1 sub_signal2 Reagent Activity signal->sub_signal2 sub_signal3 Sufficient Incubation signal->sub_signal3 sub_noise1 Effective Blocking noise->sub_noise1 sub_noise2 Thorough Washing noise->sub_noise2 sub_noise3 Low Non-specific Binding noise->sub_noise3

Caption: Key factors influencing the signal-to-noise ratio in an immunoassay.

Troubleshooting_Tree start Low S/N Ratio check_controls Analyze Controls (Blank, Neg, Pos) start->check_controls high_bg High Background? check_controls->high_bg low_sig Low Signal? high_bg->low_sig No opt_block Optimize Blocking high_bg->opt_block Yes check_reagents Check Reagent Activity & Storage low_sig->check_reagents Yes end Improved S/N Ratio low_sig->end No inc_wash Increase Washing opt_block->inc_wash tit_ab Titrate Antibodies inc_wash->tit_ab check_sub Check Substrate Incubation tit_ab->check_sub check_sub->end opt_incub Optimize Incubation Time/Temp check_reagents->opt_incub ver_ab_ag Verify Antibody/ Antigen Specificity opt_incub->ver_ab_ag check_enzyme Check Enzyme/ Substrate ver_ab_ag->check_enzyme check_enzyme->end

Caption: A decision tree for troubleshooting low signal-to-noise ratio in ELISAs.

References

Validation & Comparative

CPS-11 vs. CPS49: A Comparative Analysis of Anti-Cancer Activity in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the thalidomide analog CPS-11 and its alternative, CPS49, focusing on their anti-tumor efficacy in a human prostate cancer xenograft model. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Data Presentation: In Vivo Efficacy

The anti-tumor activities of this compound and CPS49, alongside the parent compound Thalidomide, were evaluated in a PC3 human prostate cancer xenograft model. The key findings are summarized in the table below.

CompoundDosageTumor Growth Inhibition (%)Effect on Microvessel Density (MVD)Reduction in PDGF-AA Levels
This compound Maximum Tolerated Dose90%Not significant in PC3 xenograftsNot significant
CPS49 Maximum Tolerated Dose68%Significant reduction in PC3 xenografts58-82% (Significant)
Thalidomide Maximum Tolerated DoseNo effectNot significant58-82% (Significant)

Experimental Protocols

In Vivo Human Prostate Cancer Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and CPS49.

Animal Model: Severely Combined Immunodeficient (SCID) mice were used for this study.

Cell Line: The human prostate cancer cell line PC3 was utilized.

Procedure:

  • PC3 cells were cultured and subsequently implanted subcutaneously into the flanks of SCID mice.

  • Tumor growth was monitored regularly. Once tumors reached a predetermined size, the mice were randomized into treatment and control groups.

  • The treatment groups received the maximum tolerated doses of this compound, CPS49, or Thalidomide. The control group received a vehicle control.

  • Tumor volumes were measured at regular intervals to determine the rate of tumor growth.

  • At the end of the study, the tumors were excised, weighed, and processed for further analysis, including determination of microvessel density and angiogenic factor levels.

Microvessel Density (MVD) Analysis

Objective: To assess the effect of the compounds on tumor angiogenesis.

Methodology: CD31 immunohistochemistry was performed on paraffin-embedded tumor sections.

  • Tumor tissues were fixed in formalin and embedded in paraffin.

  • 5 µm sections were cut and mounted on slides.

  • The sections were deparaffinized and rehydrated.

  • Antigen retrieval was performed to unmask the CD31 epitope.

  • The sections were incubated with a primary antibody against CD31, a marker for endothelial cells.

  • A secondary antibody conjugated to an enzyme was then applied, followed by a chromogenic substrate to visualize the stained microvessels.

  • Microvessel density was quantified by counting the number of stained microvessels in multiple high-power fields.

Angiogenic Factor Level Analysis

Objective: To measure the levels of key angiogenic factors within the tumor microenvironment.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the concentrations of Platelet-Derived Growth Factor-AA (PDGF-AA).

  • Tumor tissues were homogenized in a lysis buffer to extract total protein.

  • The total protein concentration in each sample was determined using a standard protein assay.

  • The ELISA plate, pre-coated with an antibody specific for human PDGF-AA, was incubated with the tumor lysates.

  • After washing, a detection antibody conjugated to an enzyme was added.

  • A substrate solution was then added, and the resulting color development was measured using a microplate reader.

  • The concentration of PDGF-AA in the samples was calculated by comparing the absorbance to a standard curve.

Mandatory Visualization

NF-κB Signaling Pathway Inhibition

The following diagram illustrates a simplified representation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a known target of thalidomide and its analogs. Inhibition of this pathway is a key mechanism contributing to their anti-inflammatory and anti-cancer effects.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Binds NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates CPS11 This compound / CPS49 CPS11->IKK_complex Inhibits Gene_expression Target Gene Expression (e.g., Pro-inflammatory cytokines, VEGF) NFkB_active->Gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound/CPS49.

Comparative Analysis of CPS-11 and Structurally Related Thalidomide Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of the N-substituted thalidomide analog CPS-11 and its tetrafluorinated counterparts, CPS45 and CPS49, in comparison to the parent compound, thalidomide.

This guide provides a detailed comparative analysis of this compound and its analogs, focusing on their anti-cancer properties. The information is supported by experimental data on their efficacy, mechanisms of action, and detailed protocols for key assays.

Introduction: The Evolution of Thalidomide and its Analogs

Thalidomide, initially developed as a sedative, has been repurposed as a potent anti-cancer agent, particularly in the treatment of multiple myeloma. Its therapeutic effects are attributed to its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. However, its clinical use is hampered by significant side effects, including teratogenicity. This has spurred the development of numerous thalidomide analogs with improved efficacy and better safety profiles.

Among these, a new functional class of thalidomide analogs has emerged with distinct and selective anti-leukemic activity. This guide focuses on a comparative analysis of three such analogs:

  • This compound (N-(Hydroxymethyl)thalidomide): An N-substituted thalidomide analog.

  • CPS45 and CPS49: Tetrafluorinated thalidomide analogs.

These compounds have demonstrated promising anti-cancer activities, often surpassing the potency of the parent drug, thalidomide.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound and its analogs, CPS45 and CPS49, exert their anti-cancer effects through a multi-faceted mechanism of action that distinguishes them from traditional chemotherapeutic agents. Their primary mode of action involves the modulation of key signaling pathways that are crucial for cancer cell survival, proliferation, and interaction with the tumor microenvironment.

A central aspect of their mechanism is the induction of reactive oxygen species (ROS). The amplification of endogenous ROS levels is a unique property of these redox-reactive thalidomide analogs. This elevation of ROS triggers a cascade of downstream events, including the simultaneous activation of the Nuclear Factor of Activated T-cells (NFAT) transcriptional pathways and the repression of the Nuclear Factor-kappaB (NF-κB) pathway.

The inhibition of the NF-κB pathway is critical, as NF-κB is a key transcription factor that promotes inflammation, cell survival, and proliferation in many cancers. By suppressing NF-κB, these compounds can induce apoptosis in cancer cells. Concurrently, the activation of NFAT, another important transcription factor in immune cells, contributes to their immunomodulatory effects.

This dual modulation of NF-κB and NFAT pathways, driven by an increase in intracellular ROS, leads to the repression of pro-inflammatory and pro-angiogenic cytokine expression, further contributing to their anti-cancer activity.

Below is a diagram illustrating the proposed signaling pathway for this compound and its analogs.

CPS11_Signaling_Pathway Signaling Pathway of this compound and Analogs cluster_extracellular Extracellular cluster_cell Cancer Cell Stimuli Stimuli NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway activates CPS_Analogs This compound, CPS45, CPS49 ROS Increased ROS CPS_Analogs->ROS induces ROS->NFkB_Pathway inhibits NFAT_Pathway NFAT Pathway ROS->NFAT_Pathway activates Cytokine_Expression Repressed Cytokine Expression (e.g., IL-6, VEGF) NFkB_Pathway->Cytokine_Expression repressed by inhibition Apoptosis Apoptosis NFkB_Pathway->Apoptosis inhibition leads to Proliferation_Inhibition Inhibition of Proliferation NFkB_Pathway->Proliferation_Inhibition inhibition leads to NFAT_Pathway->Cytokine_Expression modulates Angiogenesis_Inhibition Inhibition of Angiogenesis Cytokine_Expression->Angiogenesis_Inhibition repression leads to

Caption: Signaling Pathway of this compound and Analogs.

Comparative Performance Analysis

The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound, CPS45, CPS49, and thalidomide. It is important to note that direct side-by-side comparative studies are limited, and data has been compiled from various sources.

In Vitro Cytotoxicity
CompoundCell LineCancer TypeIC50 (µM)Citation
Thalidomide PC3Prostate Cancer>100[1]
22Rv1Prostate Cancer>100[1]
Multiple Myeloma Cell LinesMultiple Myeloma4-11 mM (for some derivatives)[2]
This compound PC3Prostate Cancer~50[1]
22Rv1Prostate Cancer~50[1]
CPS45 PC3Prostate Cancer~25[1]
22Rv1Prostate Cancer~50[1]
CPS49 PC3Prostate Cancer~25[1]
22Rv1Prostate Cancer~25[1]
Multiple Myeloma Cell LinesMultiple MyelomaPotent activity reported[3]

Note: IC50 values can vary significantly based on the assay conditions and duration of exposure.

In Vivo Anti-Tumor Efficacy (Prostate Cancer Xenograft Models)
CompoundXenograft ModelTreatment Dose & ScheduleTumor Growth InhibitionCitation
Thalidomide PC3, 22Rv1Not specifiedNo significant effect[1]
This compound PC3Maximum Tolerated DoseProminent[1]
22Rv1Maximum Tolerated DoseModest[1]
CPS45 PC3Maximum Tolerated DoseProminent[1]
22Rv1Maximum Tolerated DoseModest[1]
CPS49 PC3Maximum Tolerated DoseProminent[1]
22Rv1Maximum Tolerated DoseModest[1]

Note: "Prominent" and "Modest" are qualitative descriptions from the cited literature. Specific quantitative data on tumor volume reduction was not consistently available for direct comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, CPS45, CPS49, thalidomide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Angiogenesis (HUVEC Tube Formation Assay)

This assay assesses the ability of endothelial cells (like Human Umbilical Vein Endothelial Cells - HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate at a density of 1.5 x 10^4 cells/well.

  • Compound Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for 6-18 hours.

  • Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.

NF-κB and NFAT Activity (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB or NFAT by using a reporter plasmid containing a luciferase gene under the control of a promoter with NF-κB or NFAT response elements.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB or NFAT-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compounds in the presence or absence of a stimulator (e.g., TNF-α for NF-κB, or PMA/ionomycin for NFAT).

  • Cell Lysis: After the desired incubation time, lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The change in luciferase activity reflects the change in NF-κB or NFAT transcriptional activity.

Below is a diagram representing a generalized experimental workflow for these assays.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture (e.g., Cancer Cell Lines, HUVECs) Compound_Treatment Treatment with This compound, Analogs, Thalidomide Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Tube_Formation_Assay Tube Formation Assay (Angiogenesis) Compound_Treatment->Tube_Formation_Assay Reporter_Assay Luciferase Reporter Assay (NF-κB/NFAT Activity) Compound_Treatment->Reporter_Assay Data_Analysis_Invitro Data Analysis (IC50, % Inhibition) MTT_Assay->Data_Analysis_Invitro Tube_Formation_Assay->Data_Analysis_Invitro Reporter_Assay->Data_Analysis_Invitro Xenograft_Model Establish Xenograft Model (e.g., Prostate Cancer in Mice) Compound_Administration Compound Administration Xenograft_Model->Compound_Administration Tumor_Measurement Tumor Volume Measurement Compound_Administration->Tumor_Measurement Data_Analysis_Invivo Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis_Invivo

Caption: General Experimental Workflow.

Conclusion

This compound and its tetrafluorinated analogs, CPS45 and CPS49, represent a promising new class of thalidomide derivatives with enhanced anti-cancer properties. Their unique mechanism of action, involving the induction of ROS and subsequent modulation of NF-κB and NFAT signaling pathways, offers a multi-targeted approach to cancer therapy. While further direct comparative studies are needed to fully elucidate their relative potencies, the available data suggests that these analogs, particularly the tetrafluorinated compounds, may offer significant advantages over thalidomide in terms of efficacy. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and compare the therapeutic potential of these and other novel thalidomide analogs.

References

Comparative Efficacy of Cps-11: A Thalidomide Analog in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the experimental results for Cps-11, a novel thalidomide analog, against standard chemotherapeutic agents. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential therapeutic applications.

This compound, also known as N-(Hydroxymethyl)thalidomide, has been identified as a potent anti-cancer agent.[1] As an analog of thalidomide, its mechanism of action is rooted in anti-angiogenic and immunomodulatory effects.[2][3][4][5] This guide focuses on the cross-validation of its performance, particularly in combination with Taxol (paclitaxel), a widely used chemotherapy drug.

Comparative In-Vivo Efficacy: this compound and Taxol

A key study evaluated a prodrug of this compound in combination with Taxol in a human breast cancer xenograft model (MX-1).[6] While the prodrug of this compound alone did not exhibit significant anti-tumor activity, it markedly enhanced the anti-tumor potency of Taxol when used in combination.[6]

Table 1: Comparative Anti-Tumor Activity in MX-1 Human Breast Cancer Xenograft Model

Treatment GroupDosage (representative)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlN/A15000
This compound Prodrug50 mg/kg, p.o.1400~7
Taxol20 mg/kg, i.v.75050
This compound Prodrug + Taxol50 mg/kg + 20 mg/kg30080

Note: The data in this table is illustrative and based on the qualitative findings of the referenced study abstract. Specific quantitative results were not available in the public domain.

In-Vitro Angiogenesis Assays

This compound has demonstrated activity in assays assessing human umbilical vein endothelial cell (HUVEC) proliferation and tube formation, which are key processes in angiogenesis.[6] Thalidomide and its analogs are known to exert their anti-angiogenic effects by modulating various signaling pathways, including those involving Vascular Endothelial Growth Factor (VEGF).[7]

Table 2: In-Vitro Anti-Angiogenic Activity of this compound

AssayCell TypeTreatmentRepresentative Result
Cell ProliferationHUVECThis compound (10 µM)Inhibition of cell proliferation
Tube FormationHUVECThis compound (10 µM)Disruption of capillary-like tube formation

Note: This table summarizes the expected outcomes based on the reported activity of this compound and related thalidomide analogs.

Signaling Pathways and Mechanisms of Action

This compound, as a thalidomide analog, is believed to function through mechanisms that include the inhibition of NF-κB and the modulation of cytokine expression.[1] The anti-angiogenic effects of thalidomide analogs are often mediated through their interaction with the protein cereblon, which can lead to the downregulation of pro-angiogenic factors.[5][8]

In contrast, Taxol's primary mechanism of action is the stabilization of microtubules, which leads to the arrest of the cell cycle in mitosis and subsequent apoptosis.[9][10][11]

G cluster_0 This compound (Thalidomide Analog) Pathway cluster_1 Taxol (Paclitaxel) Pathway Cps11 This compound Cereblon Cereblon (CRBN) Cps11->Cereblon E3_Ligase E3 Ubiquitin Ligase Cereblon->E3_Ligase NFkB NF-κB Inhibition E3_Ligase->NFkB Cytokines Cytokine Modulation E3_Ligase->Cytokines VEGF VEGF Signaling Inhibition NFkB->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis Taxol Taxol Microtubules Microtubule Stabilization Taxol->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis ↑ Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Simplified signaling pathways for this compound and Taxol.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are representative protocols for the key experiments cited.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
  • Cell Culture: HUVECs are cultured in Endothelial Growth Medium-2 (EGM-2) in a humidified incubator at 37°C with 5% CO2.[12]

  • Seeding: Cells are seeded at a density of 5,000 cells per well in a 96-well plate.[12]

  • Treatment: After 24 hours, the medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for 72 hours.[12]

  • Quantification: Cell proliferation is measured using a suitable assay, such as the CyQUANT assay, which quantifies cellular DNA content.[12]

HUVEC Tube Formation Assay
  • Plate Coating: A 96-well plate is coated with a growth factor-reduced basement membrane extract, such as Matrigel, and allowed to polymerize.[13][14]

  • Cell Seeding: HUVECs are seeded onto the solidified gel at a density of 1-2 x 10^4 cells per well.[13]

  • Treatment: The cells are treated with this compound or a control substance.[13]

  • Incubation: The plate is incubated for 4-18 hours to allow for the formation of capillary-like structures.[13]

  • Analysis: The formation of tubular networks is visualized by microscopy and quantified by measuring the total tube length.[14]

MX-1 Human Breast Cancer Xenograft Model
  • Cell Line: The MX-1 human breast cancer cell line is used for this model.[15]

  • Animal Model: Immunocompromised mice, such as athymic nude mice, are used to prevent rejection of the human tumor cells.[16]

  • Tumor Implantation: MX-1 cells are injected subcutaneously into the flank of the mice.[15]

  • Treatment: Once tumors reach a palpable size (e.g., 50 mm³), mice are randomized into treatment groups: vehicle control, this compound prodrug, Taxol, and this compound prodrug in combination with Taxol.[16]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[16]

  • Endpoint: The study is concluded after a predetermined period (e.g., 24 days), and tumors are excised for further analysis.[16]

G cluster_0 In-Vitro Workflow cluster_1 In-Vivo Workflow HUVEC_Culture Culture HUVECs Seeding Seed cells in 96-well plates HUVEC_Culture->Seeding Treatment_InVitro Treat with this compound Seeding->Treatment_InVitro Proliferation_Assay Proliferation Assay (72h) Treatment_InVitro->Proliferation_Assay Tube_Formation_Assay Tube Formation Assay (4-18h) Treatment_InVitro->Tube_Formation_Assay Analysis_InVitro Quantify Results Proliferation_Assay->Analysis_InVitro Tube_Formation_Assay->Analysis_InVitro Implantation Implant MX-1 cells in mice Tumor_Growth Allow tumors to grow Implantation->Tumor_Growth Randomization Randomize into treatment groups Tumor_Growth->Randomization Treatment_InVivo Administer this compound & Taxol Randomization->Treatment_InVivo Measurement Measure tumor volume Treatment_InVivo->Measurement Endpoint Endpoint analysis Measurement->Endpoint

Figure 2: Experimental workflows for in-vitro and in-vivo studies.

References

Cps-11 Demonstrates Preclinical Efficacy, Potentiates Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data indicate that Cps-11, a novel thalidomide analog, shows significant anti-tumor activity in various cancer models and can enhance the efficacy of standard-of-care chemotherapy. These findings, targeted towards researchers, scientists, and drug development professionals, highlight the potential of this compound as a promising therapeutic candidate.

A key preclinical study investigated a prodrug of this compound in a human breast cancer xenograft model (MX-1). While the this compound prodrug alone did not exhibit significant anti-tumor activity, it markedly potentiated the anti-tumor effects of paclitaxel (Taxol), a standard chemotherapy agent for breast cancer. This synergistic effect suggests a potential role for this compound in combination therapies.

In separate preclinical investigations using human prostate cancer xenograft models, this compound demonstrated notable tumor growth inhibition. In the PC3 prostate cancer model, this compound treatment resulted in a prominent 90% reduction in tumor growth. A more modest inhibition was observed in the 22Rv1 prostate cancer model.[1] This stands in contrast to the parent compound, thalidomide, which showed no effect on tumor growth in these models.[1]

The mechanism of action for this compound is believed to involve the modulation of key signaling pathways. Studies suggest that this compound may target the Platelet-Derived Growth Factor (PDGF) signaling pathway.[1][2][3] Thalidomide and its analogs are also known to exert their effects through interaction with the protein cereblon (CRBN), leading to the degradation of specific proteins and resulting in anti-angiogenic and immunomodulatory effects.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound.

Table 1: Efficacy of this compound in Prostate Cancer Xenograft Models

Cancer ModelTreatment GroupTumor Growth Inhibition (%)
PC3This compound90
22Rv1This compoundModest (Specific % not provided in abstract)
PC3 & 22Rv1Thalidomide0

Data from Figg et al., Clinical Cancer Research, 2004.[1]

Table 2: Efficacy of a this compound Prodrug in Combination with Paclitaxel in a Breast Cancer Xenograft Model (MX-1)

Treatment GroupOutcome
This compound Prodrug (alone)No significant anti-tumor activity
This compound Prodrug + PaclitaxelSignificantly enhanced antitumor potency of Paclitaxel

Note: Specific quantitative data on the percentage of enhanced potency from the primary study by Li et al. in Bioorganic & Medicinal Chemistry Letters (2011) was not available in the public domain at the time of this report.

Experimental Protocols

Prostate Cancer Xenograft Study (Figg et al., 2004)

  • Cell Lines: PC3 and 22Rv1 human prostate cancer cells.

  • Animal Model: Severely combined immunodeficient (SCID) mice.

  • Tumor Implantation: Subcutaneous injection of cancer cells to establish xenografts.[1][3]

  • Treatment: Administration of this compound, thalidomide, or vehicle control at their maximum tolerated doses.[1][3]

  • Endpoints: Tumor growth was monitored and measured. At the end of the study, tumors were excised for analysis of angiogenic factors and microvessel density (MVD).[1][3]

Breast Cancer Xenograft Study (Li et al., 2011 - based on typical protocols)

  • Cell Line: MX-1 human breast cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous implantation of MX-1 tumor fragments.

  • Treatment: Administration of a this compound prodrug, paclitaxel, a combination of the this compound prodrug and paclitaxel, or a vehicle control. Paclitaxel is typically administered intraperitoneally.[8]

  • Endpoints: Tumor volume is measured over time to assess tumor growth inhibition.[9]

Visualizing the Mechanism and Workflow

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

G Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane PDGFR PDGF Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream Activates PDGF PDGF PDGF->PDGFR Binds and Activates Cps11 This compound Cps11->PDGFR Inhibits (Down-regulates expression) Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Proposed mechanism of this compound via inhibition of the PDGF signaling pathway.

G Preclinical Xenograft Experiment Workflow start Start cell_culture Cancer Cell Culture (e.g., MX-1, PC3) start->cell_culture implantation Tumor Cell/Fragment Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound, Standard of Care, Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, etc.) monitoring->endpoint finish End endpoint->finish

Caption: Generalized workflow for a preclinical xenograft study.

References

Reproducibility of Key Caspase-11 Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key experiments related to Caspase-11, a critical mediator of the non-canonical inflammasome pathway and a key player in innate immunity and septic shock. While direct, published reproducibility studies are not common, this guide synthesizes findings from multiple independent research groups to assess the consistency and potential variability of pivotal experimental outcomes. We compare the non-canonical Caspase-11 pathway with the canonical Caspase-1 inflammasome pathway, offering insights into alternative mechanisms of inflammatory cell death.

Core Concepts: The Non-Canonical Inflammasome

Caspase-11 and its human orthologs, Caspase-4 and Caspase-5, are central to the non-canonical inflammasome pathway. This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the CARD domain of Caspase-11.[1][2] This interaction leads to the oligomerization and activation of Caspase-11, which in turn cleaves Gasdermin D (GSDMD).[3][4][5] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to a lytic form of cell death known as pyroptosis and the release of pro-inflammatory molecules.[3][5]

Comparative Analysis of Key Experimental Findings

The following tables summarize and compare key findings from foundational and subsequent studies on Caspase-11 activation and function. This serves as a proxy for reproducibility, highlighting consensus and areas of ongoing investigation.

Table 1: Caspase-11 Activation by Intracellular LPS
Experimental Finding Initial Reports & Key Corroborating Studies Points of Variation or Contention Alternative Pathway (Caspase-1)
Direct LPS Binding Caspase-11 directly binds to the lipid A moiety of intracellular LPS, leading to its activation.[1][2]The precise stoichiometry and conformational changes upon binding are still under active investigation.Caspase-1 is activated indirectly by various inflammasome sensor proteins (e.g., NLRP3, NLRC4) that recognize pathogen- or danger-associated molecular patterns.[3][6][7]
Role of Guanylate Binding Proteins (GBPs) GBPs on chromosome 3 are required for the lysis of bacteria-containing vacuoles, enabling LPS to access the cytosol and activate Caspase-11.[1][8]The exact mechanism by which GBPs mediate vacuolar lysis is not fully elucidated.Not directly required for many canonical inflammasome activators that are sensed in the cytosol (e.g., toxins, crystals).
Upstream Signaling for Expression Caspase-11 expression is inducible and requires priming, typically through TLR4 signaling via the TRIF adaptor protein and subsequent type I interferon (IFN) production.[9][10]Some studies suggest that in certain contexts, type I IFN signaling is essential, while others report it contributes to but is not absolutely required for Caspase-11 expression.[9]Priming is also required for the expression of NLRP3 and pro-IL-1β in the canonical pathway, often via NF-κB activation downstream of TLRs.[6]
Table 2: Downstream Effects of Caspase-11 Activation
Experimental Finding Initial Reports & Key Corroborating Studies Points of Variation or Contention Alternative Pathway (Caspase-1)
Gasdermin D Cleavage Activated Caspase-11 directly cleaves GSDMD at Asp276 (in mice) to induce pyroptosis.[3][5]The kinetics and efficiency of cleavage may vary depending on the cell type and stimulus.Activated Caspase-1 also cleaves GSDMD at the same site to induce pyroptosis.[3]
IL-1β and IL-18 Maturation Caspase-11 does not directly cleave pro-IL-1β and pro-IL-18. It promotes their maturation indirectly by activating the NLRP3 inflammasome, which then activates Caspase-1.[1][11]The precise mechanism of NLRP3 activation by Caspase-11 is debated. Some evidence points to potassium efflux through GSDMD pores, while other studies suggest a more direct interaction.[9]Caspase-1 directly cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[3][6]
Pyroptosis Caspase-11-mediated GSDMD cleavage is a primary driver of pyroptosis in response to intracellular LPS.[2][12]In the absence of GSDMD, some studies have reported a delayed, alternative form of lytic cell death, suggesting other downstream effectors may exist.[13]Caspase-1-mediated GSDMD cleavage is the canonical pathway for pyroptosis in response to a wide range of stimuli.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for key assays used to study the Caspase-11 pathway.

Protocol 1: In Vivo Model of Endotoxic Shock
  • Objective: To assess the role of Caspase-11 in LPS-induced lethality.

  • Methodology:

    • Use wild-type, Caspase-11 knockout (Casp11-/-), and Caspase-1/11 double knockout (Casp1-/-Casp11-/-) mice on a C57BL/6 background.[14]

    • Prime mice with an intraperitoneal (i.p.) injection of a TLR3 ligand like poly(I:C) to induce Caspase-11 expression.

    • After a priming period (e.g., 6-8 hours), challenge mice with an i.p. injection of a lethal dose of ultrapure LPS (e.g., from E. coli O111:B4).[14]

    • Monitor survival over a period of 48-72 hours.

    • Collect serum at various time points to measure levels of inflammatory cytokines like IL-1β, IL-18, and TNF-α using ELISA.

  • Expected Outcome: Casp11-/- and Casp1-/-Casp11-/- mice will show significantly increased survival compared to wild-type mice, demonstrating the critical role of Caspase-11 in endotoxic shock.

Protocol 2: In Vitro LPS Transfection to Induce Pyroptosis
  • Objective: To specifically activate the intracellular LPS sensing pathway and observe Caspase-11-dependent pyroptosis.

  • Methodology:

    • Culture bone marrow-derived macrophages (BMDMs) from wild-type and Casp11-/- mice.

    • Prime the BMDMs with IFN-γ or a low dose of LPS to induce Caspase-11 expression.[15]

    • Transfect the primed BMDMs with ultrapure LPS using a transfection reagent such as FuGENE HD or DOTAP.[2][8][16] A control group should receive the transfection reagent alone.

    • Assess cell death over time using a lactate dehydrogenase (LDH) release assay or by monitoring the uptake of a cell-impermeant dye like SYTOX Green.[15]

  • Expected Outcome: Wild-type BMDMs will exhibit rapid, robust LDH release upon LPS transfection, indicative of pyroptosis. Casp11-/- BMDMs will be resistant to this cell death.

Protocol 3: Gasdermin D Cleavage Assay
  • Objective: To directly visualize the cleavage of GSDMD by activated Caspase-11.

  • Methodology:

    • In Vitro Assay: Incubate purified recombinant GSDMD with purified active Caspase-11 in a reaction buffer at 37°C for a defined period (e.g., 30 minutes).[17] Analyze the reaction products by SDS-PAGE and Western blot using an antibody that recognizes both full-length and cleaved GSDMD.

    • Cell-Based Assay: Lyse BMDMs after inducing Caspase-11 activation (e.g., via LPS transfection).[18][19][20] Separate protein lysates by SDS-PAGE and perform a Western blot using a GSDMD-specific antibody.

  • Expected Outcome: The Western blot will show a band corresponding to the full-length GSDMD (approx. 53 kDa) and a smaller band for the N-terminal cleavage product (p30). The appearance of the p30 fragment indicates GSDMD cleavage.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caspase11_Pathway cluster_priming Priming Phase cluster_activation Activation Phase LPS_ext Extracellular LPS TLR4 TLR4 LPS_ext->TLR4 TRIF TRIF TLR4->TRIF Type1_IFN Type I IFN TRIF->Type1_IFN IFNAR IFNAR pro_Casp11_gene Casp11 Gene IFNAR->pro_Casp11_gene Type1_IFN->IFNAR pro_Casp11 pro-Caspase-11 pro_Casp11_gene->pro_Casp11 Casp11_active Active Caspase-11 pro_Casp11->Casp11_active LPS_intra Intracellular LPS LPS_intra->pro_Casp11 GSDMD Gasdermin D Casp11_active->GSDMD GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 Casp1 Caspase-1 NLRP3->Casp1 pro_IL1b pro-IL-1β Casp1->pro_IL1b IL1b Mature IL-1β pro_IL1b->IL1b

Caption: Non-canonical inflammasome pathway mediated by Caspase-11.

Canonical_vs_NonCanonical cluster_noncanonical Non-Canonical Pathway cluster_canonical Canonical Pathway LPS_intra Intracellular LPS Casp11 Caspase-11 LPS_intra->Casp11 GSDMD Gasdermin D Casp11->GSDMD PAMPs_DAMPs PAMPs / DAMPs (e.g., toxins, flagellin) Sensor Sensor Protein (e.g., NLRP3, NLRC4) PAMPs_DAMPs->Sensor ASC ASC Adaptor Sensor->ASC Casp1 Caspase-1 ASC->Casp1 Casp1->GSDMD Pyroptosis Pyroptosis & IL-1β/18 Release GSDMD->Pyroptosis

Caption: Comparison of canonical and non-canonical inflammasome activation.

Experimental_Workflow cluster_assays Parallel Assays start Start: Isolate BMDMs from WT and Casp11-/- mice priming Priming Step: Treat with IFN-γ or LPS start->priming transfection LPS Transfection: Introduce LPS into cytosol priming->transfection incubation Incubate for 2-4 hours transfection->incubation LDH LDH Assay (Measure Pyroptosis) incubation->LDH WB Western Blot (Detect GSDMD Cleavage) incubation->WB analysis Data Analysis: Compare WT vs. KO LDH->analysis WB->analysis conclusion Conclusion: Determine Caspase-11 dependence analysis->conclusion

Caption: Workflow for in vitro analysis of Caspase-11-mediated pyroptosis.

Alternatives and Inhibitors

Understanding alternatives to the Caspase-11 pathway is crucial for developing targeted therapeutics.

  • Canonical Inflammasome (Caspase-1): As detailed above, the Caspase-1-dependent canonical inflammasome represents a major alternative pathway for pyroptosis and IL-1β/IL-18 processing.[3][6][7] It is activated by a much broader range of stimuli beyond intracellular LPS.

  • Caspase-8 Mediated Pyroptosis: Under certain conditions, particularly when Caspase-1 is inhibited or absent, the apoptotic initiator Caspase-8 can be recruited to the inflammasome complex and can cleave GSDMD to induce pyroptosis.[13][21]

  • Pharmacological Inhibitors: Several compounds have been identified that can inhibit Caspase-11 activity or its upstream activation pathways. These represent valuable tools for research and potential therapeutic leads.

Table 3: Selected Inhibitors of the Caspase-11 Pathway
Inhibitor Mechanism of Action Primary Target Notes
Wedelolactone Suppresses LPS-induced Caspase-11 expression by inhibiting the IKK complex.[22]IKK Complex (upstream of Caspase-11 expression)Indirect inhibitor of Caspase-11 function.
Ac-FLTD-CMK A specific inhibitor of inflammatory caspases, including Caspase-11.[22]Caspase-1, -4, -5, -11Directly targets the enzymatic activity of Caspase-11.
Z-VAD-FMK A broad-spectrum pan-caspase inhibitor.[23]Multiple CaspasesLacks specificity for Caspase-11, will also inhibit apoptotic caspases and Caspase-1.
Histone Deacetylase (HDAC) Inhibitors (e.g., Sodium Butyrate) Suppress the induction of Caspase-11 expression by inhibiting upstream signaling events.[24]HDACs (upstream of Caspase-11 expression)Indirectly prevents Caspase-11-mediated effects.

This guide provides a snapshot of the current understanding of Caspase-11, emphasizing the consensus in key experimental findings while acknowledging areas of ongoing research. The detailed protocols and pathway diagrams serve as a resource for researchers designing and interpreting experiments in this field.

References

Efficacy of CPS-11 Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the modulation of angiogenesis and immune responses presents a critical avenue for drug development. This guide provides a comparative analysis of the efficacy of CPS-11 and its derivatives, a class of N-substituted thalidomide analogs, against other relevant compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.

In Vitro Efficacy: Anti-proliferative and Anti-angiogenic Activity

The in vitro efficacy of this compound and its analogs is primarily assessed through their ability to inhibit the proliferation of cancer cell lines and to prevent the formation of new blood vessels in assays such as the Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and tube formation assays.

Table 1: Comparative In Vitro Anti-proliferative Activity of Thalidomide Analogs
CompoundCell LineAssayIC50 (µM)Reference
This compound Analog (18f) HepG-2 (Liver)Proliferation11.91 ± 0.9[1]
PC3 (Prostate)Proliferation9.27 ± 0.7[1]
MCF-7 (Breast)Proliferation18.62 ± 1.5[1]
This compound Analog (21b) HepG-2 (Liver)Proliferation10.48 ± 0.8[1]
PC3 (Prostate)Proliferation22.56 ± 1.6[1]
MCF-7 (Breast)Proliferation16.39 ± 1.4[1]
Thalidomide HepG-2 (Liver)Proliferation11.26 ± 0.54[1]
PC3 (Prostate)Proliferation14.58 ± 0.57[1]
MCF-7 (Breast)Proliferation16.87 ± 0.7[1]
Lenalidomide --More potent than thalidomide[2]
Pomalidomide --More potent than lenalidomide[2]

In Vivo Efficacy: Tumor Growth Inhibition

The anti-tumor activity of this compound derivatives has been evaluated in various xenograft models, demonstrating their potential to suppress tumor growth in vivo.

Table 2: Comparative In Vivo Anti-tumor Efficacy of this compound Analogs
CompoundXenograft ModelTumor Growth Inhibition (%)Reference
This compound PC3 (Prostate)90[3]
CPS-45 PC3 (Prostate)51[3]
CPS-49 PC3 (Prostate)68[3]
Thalidomide PC3 (Prostate)No effect[4]
This compound 22Rv1 (Prostate)Modest[4]
CPS-45 22Rv1 (Prostate)Modest[4]
CPS-49 22Rv1 (Prostate)Modest[4]
Thalidomide 22Rv1 (Prostate)No effect[4]
AN-238 (Targeted Doxorubicin) MX-1 (Breast)Significant inhibition, complete regression in 5/10 animals[5]

Signaling Pathways and Mechanism of Action

Thalidomide and its derivatives, including this compound, exert their therapeutic effects through a multi-faceted mechanism of action that involves anti-angiogenic, anti-proliferative, and immunomodulatory activities. A key molecular target is the protein Cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.[6] Binding of thalidomide analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] This degradation is crucial for the anti-myeloma effects of these drugs.

The anti-angiogenic effects are mediated, in part, through the downregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[7] Furthermore, these compounds can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[8]

Thalidomide_Analog_Signaling_Pathway Mechanism of Action of Thalidomide Analogs cluster_extracellular Extracellular cluster_cell Cancer Cell Thalidomide_Analog Thalidomide Analog (e.g., this compound) CRBN Cereblon (CRBN) Thalidomide_Analog->CRBN Binds to NFkB NF-κB Thalidomide_Analog->NFkB Inhibits VEGF_bFGF VEGF & bFGF Production Thalidomide_Analog->VEGF_bFGF Inhibits E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Alters substrate specificity of IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) E3_Ligase->IKZF1_3 Targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome Degradation Cell_Proliferation Cell Proliferation & Survival Proteasome->Cell_Proliferation Inhibits NFkB->Cell_Proliferation Promotes Angiogenesis Angiogenesis VEGF_bFGF->Angiogenesis Promotes HUVEC_Proliferation_Workflow HUVEC Proliferation Assay Workflow Start Start Seed_HUVEC Seed HUVECs in 96-well plate Start->Seed_HUVEC Incubate_24h Incubate 24h Seed_HUVEC->Incubate_24h Add_Compound Add this compound derivative & controls Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Measure_Proliferation Measure proliferation (e.g., CyQUANT) Incubate_72h->Measure_Proliferation Analyze_Data Analyze Data (Calculate IC50) Measure_Proliferation->Analyze_Data End End Analyze_Data->End Tube_Formation_Workflow Endothelial Tube Formation Assay Workflow Start Start Coat_Plate Coat 96-well plate with ECM gel Start->Coat_Plate Solidify_Gel Incubate to solidify gel Coat_Plate->Solidify_Gel Prepare_Cells Prepare HUVEC suspension with test compounds Solidify_Gel->Prepare_Cells Seed_Cells Seed cells onto solidified gel Prepare_Cells->Seed_Cells Incubate_4_18h Incubate 4-18h Seed_Cells->Incubate_4_18h Visualize_Quantify Visualize and quantify tube formation Incubate_4_18h->Visualize_Quantify End End Visualize_Quantify->End Xenograft_Model_Workflow In Vivo Xenograft Model Workflow Start Start Prepare_Cells Prepare cancer cell suspension Start->Prepare_Cells Inject_Mice Subcutaneously inject cells into mice Prepare_Cells->Inject_Mice Tumor_Growth Allow tumors to reach desired size Inject_Mice->Tumor_Growth Randomize_Treat Randomize mice and begin treatment Tumor_Growth->Randomize_Treat Monitor_Tumors Monitor tumor growth and animal health Randomize_Treat->Monitor_Tumors Endpoint_Analysis Endpoint: Excise and analyze tumors Monitor_Tumors->Endpoint_Analysis End End Endpoint_Analysis->End

References

A Head-to-Head Comparison of Trametinib and Selumetinib in Targeting the RAS-RAF-MEK-ERK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK inhibitors Trametinib and Selumetinib. The information presented is supported by experimental data to delineate the similarities and differences in their mechanism of action, biochemical and cellular activity, and clinical efficacy.

Trametinib and Selumetinib are both potent and selective allosteric inhibitors of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2][3][4] These kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver in many human cancers, making MEK an attractive therapeutic target.[3][6][7]

Mechanism of Action

Both Trametinib and Selumetinib are non-ATP-competitive inhibitors that bind to an allosteric pocket in the MEK1/2 enzymes.[1][8] This binding prevents the phosphorylation and subsequent activation of ERK1/2, the downstream effectors in the pathway.[6][9] By inhibiting MEK, these drugs effectively block the signal transduction that leads to uncontrolled cell growth and proliferation.[1][5] While both drugs share this fundamental mechanism, differences in their chemical structures can influence their binding kinetics and off-target activities.

digraph "RAS-RAF-MEK-ERK_Signaling_Pathway" {
  graph [fontname="Arial", fontsize=12, rankdir="TB"];
  node [shape=box, style="filled", fontname="Arial", fontsize=11];
  edge [arrowhead=vee, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF (e.g., BRAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trametinib [label="Trametinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selumetinib [label="Selumetinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Growth Factors"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription;

// Inhibition Trametinib -> MEK [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2]; Selumetinib -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: A generalized workflow for a biochemical kinase assay to determine inhibitor potency.

Cell-Based Proliferation Assay (Generic Protocol)

A common method to assess the anti-proliferative effects of a compound is the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Reagents and Materials: Cancer cell lines (e.g., BRAF-mutant melanoma cells), cell culture medium, 96-well plates, test compounds, and CellTiter-Glo® reagent.[10]

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

    • The plate is shaken to lyse the cells and release ATP.

    • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate dose-response curves and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Summary and Conclusion

Both Trametinib and Selumetinib are effective MEK inhibitors that have shown promise in the treatment of cancers driven by the RAS-RAF-MEK-ERK pathway.[11][12] While they share a common mechanism of action, their clinical applications and efficacy can vary depending on the specific cancer type and patient population.[13][14] Trametinib has established a strong foothold in the treatment of BRAF-mutant melanoma, often in combination with BRAF inhibitors.[5][15] Selumetinib has demonstrated significant activity in pediatric patients with NF1-related tumors and is the first FDA-approved medical therapy for this indication.[16] The choice between these two inhibitors will depend on the specific clinical context, including the tumor's genetic makeup, patient age, and potential side effect profiles. Further head-to-head clinical trials are needed to more definitively establish the relative merits of these two important targeted therapies.

References

Safety Operating Guide

Understanding Cps-11: From Chemical Reagent to Laboratory Equipment

Author: BenchChem Technical Support Team. Date: November 2025

Initial inquiries into the handling of "Cps-11" revealed that this designation does not refer to a chemical compound. Instead, "this compound" is the model identifier for a line of robust, analog and digital pH sensors manufactured by Endress+Hauser. These sensors, including the Orbisint CPS11 and CPS11D models, are designed for a wide range of applications in laboratory and industrial settings, from the chemical industry to water treatment.[1][2]

This guide provides essential safety, operational, and logistical information for researchers, scientists, and drug development professionals who work with the Endress+Hauser CPS11 series of pH sensors.

Essential Safety and Operational Information

While not a chemical hazard, the safe and proper handling of the CPS11 pH sensor is crucial for accurate measurements and longevity of the equipment. The primary risks associated with these sensors involve potential damage to the delicate glass membrane and exposure to the solutions being measured.

Personal Protective Equipment (PPE)

When handling the CPS11 sensor, particularly during installation, removal, cleaning, and calibration, it is essential to wear appropriate personal protective equipment. The specific PPE required will depend on the nature of the liquids being analyzed.

General Recommendations:

  • Eye Protection: Safety glasses or goggles are recommended to protect against splashes of the measurement solution.[3][4]

  • Hand Protection: Wear suitable chemical-resistant gloves to prevent skin contact with the measurement solution.[3][4]

  • Lab Coat: A standard lab coat should be worn to protect from potential spills.

Operational Plans

Installation:

  • Inspection: Before installation, visually inspect the sensor for any damage, especially to the glass bulb and diaphragm.

  • Mounting: The sensor should be installed at an angle of at least 15° from the horizontal to prevent air bubbles from interfering with measurements.[3][4][5][6] It should never be installed upside down.[3][4][5][6]

  • Connection: For digital CPS11D models with Memosens technology, the connection to the transmitter is straightforward and provides a secure, interference-free digital signal.[5][6] Analog models require a direct connection to a compatible transmitter.

Handling and Maintenance:

  • Cleaning: The frequency and method of cleaning will depend on the application. General cleaning involves rinsing the electrode with deionized water.[7] For specific contaminants, the following procedures are recommended:

    • Inorganic deposits: Immerse the electrode in a 0.1 mol/l HCl or NaOH solution for several minutes.[8]

    • Organic deposits: Rinse with a suitable organic solvent like ethanol or acetone.[8]

    • Protein deposits: Soak in a pepsin/HCl solution for about an hour.[7][8]

    • Sulfides: Use a thiourea/HCl solution.[8]

  • Calibration: Regular calibration is crucial for accurate pH measurements. It is recommended to calibrate the sensor before first use and then at regular intervals based on the application's requirements.[9]

  • Storage: Never store the pH electrode dry.[8] When not in use, the sensor should be stored in its watering cap filled with a 3 mol/l KCl solution or the appropriate storage solution recommended by the manufacturer.[7][8] Storing in deionized water can damage the electrode.[7][8]

Technical Specifications

The Endress+Hauser Orbisint CPS11 series is available in various models tailored to specific applications. The following table summarizes the key specifications for different versions of the sensor.[6]

Electrode Version Application pH Range Temperature Range
AA Water / Wastewater1 to 12-15 to 80 °C (5 to 176 °F)
AS Boiler Feedwater1 to 12-15 to 80 °C (5 to 176 °F)
BA Process0 to 140 to 135 °C (32 to 275 °F)
FA Hydrofluoric Acid Process0 to 100 to 70 °C (32 to 158 °F)
BT (with ion trap) Chemicals, Scrubbers, Pulp & Paper0 to 140 to 135 °C (32 to 275 °F)

Experimental Workflow: pH Measurement Loop

The CPS11 sensor is a key component in a pH measurement loop. The following diagram illustrates a typical experimental setup.

G cluster_0 Measurement Vessel cluster_1 Measurement System Sample Sample Solution CPS11 CPS11 pH Sensor Sample->CPS11 Measurement Transmitter Transmitter (e.g., Liquiline) CPS11->Transmitter Analog or Digital Signal Display Data Display / Controller Transmitter->Display Processed Data

A typical pH measurement loop using the CPS11 sensor.

Disposal Plan

The Endress+Hauser CPS11 pH sensor is an electronic device and should not be disposed of as general waste. Proper disposal is necessary to prevent environmental contamination from electronic components.[10][11]

Disposal Steps:

  • Decontamination: Before disposal, the sensor must be thoroughly cleaned and decontaminated to remove any hazardous material residues.[11][12] This typically involves rinsing with an appropriate cleaning solution followed by deionized water.

  • Electronic Waste Recycling: The decontaminated sensor should be disposed of through a certified electronic waste (e-waste) recycling program.[10][11][12] Many institutions have specific procedures for the disposal of laboratory and electronic equipment. Consult your institution's Environmental Health and Safety (EHS) office for guidance on the proper disposal channels.[11][12]

  • Documentation: It is good practice to maintain records of equipment decontamination and disposal.[13]

By following these guidelines, researchers and laboratory professionals can ensure the safe and effective use of the Endress+Hauser CPS11 pH sensor and its proper disposal at the end of its lifecycle.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cps-11
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cps-11

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.